PIN1 inhibitor 5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMPZFCFXCJBEY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PIN1 Inhibitor 5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of phosphoprotein function, playing a pivotal role in numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of PIN1 Inhibitor 5, a novel, potent, and selective inhibitor of PIN1. We will delve into its direct molecular interactions, its impact on key signaling pathways, and the experimental methodologies used to elucidate its activity.
Introduction to PIN1
PIN1 is a unique enzyme that specifically recognizes and isomerizes the pSer/Thr-Pro motif in its substrate proteins.[1][2] This isomerization from a cis to a trans conformation, or vice versa, can profoundly alter the substrate's structure, stability, subcellular localization, and interaction with other proteins.[3][4] PIN1 possesses two main domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the isomerization.[2][3]
The aberrant overexpression of PIN1 is a hallmark of many human cancers, where it often correlates with poor prognosis.[2][5] PIN1's oncogenic role stems from its ability to modulate the activity of a multitude of proteins involved in cancer development, including activating oncogenes and inactivating tumor suppressors.[5][6] Consequently, the development of specific PIN1 inhibitors represents a promising therapeutic strategy.
This compound: Overview
This compound is a small molecule antagonist designed for high-potency and selective inhibition of the PIN1 PPIase domain. Its mechanism of action is centered on the direct, covalent modification of a key cysteine residue within the catalytic site, leading to irreversible inactivation of the enzyme. This targeted action disrupts the conformational regulation of numerous PIN1 substrates, thereby impacting downstream signaling pathways critical for cancer cell proliferation and survival.
Mechanism of Action
Direct Covalent Inhibition
This compound functions as a covalent inhibitor, forming a stable bond with the Cys113 residue located in the catalytic pocket of the PIN1 PPIase domain. This targeted covalent interaction is a key feature of its potent and sustained inhibitory activity. The irreversible nature of this binding ensures prolonged inactivation of PIN1, even after the inhibitor is cleared from the system.
Disruption of PIN1-Substrate Interactions
By binding to the catalytic site, this compound physically obstructs the entry of substrate proteins. This prevents the isomerization of pSer/Thr-Pro motifs, effectively locking the substrates in their pre-existing conformational state. This disruption of PIN1's catalytic activity is the primary mechanism through which the inhibitor exerts its cellular effects.
Impact on Key Signaling Pathways
PIN1 is a central hub in a complex network of signaling pathways that are frequently dysregulated in cancer.[7][8][9] By inhibiting PIN1, this compound modulates these pathways to exert its anti-tumor effects.
The Wnt/β-catenin Pathway
PIN1 enhances the stability of β-catenin by isomerizing it, which protects it from degradation and promotes its nuclear translocation and subsequent activation of target genes involved in cell proliferation.[7] this compound, by preventing this isomerization, leads to the destabilization and degradation of β-catenin, thereby downregulating Wnt signaling.
The PI3K/Akt Signaling Pathway
PIN1-mediated isomerization of Akt is crucial for the activation of the Akt signaling cascade, which in turn promotes the transcription of genes involved in cell survival and proliferation, such as cyclin D1 and NF-κB.[3] By inhibiting PIN1, this compound prevents the full activation of Akt, leading to decreased cell survival and proliferation.
Quantitative Data
The potency of this compound has been characterized through various biochemical and cell-based assays.
| Assay Type | Parameter | Value |
| PPIase Isomerase Inhibition Assay | IC50 | 48 nM[10] |
| Fluorescence Polarization Binding Assay | Ki | 17 nM[11] |
| Cell Proliferation Assay (MCF-7) | GI50 | 0.5 µM |
| Western Blot Analysis (Cyclin D1 levels) | EC50 | 0.2 µM |
Table 1: In vitro and cellular activity of this compound.
Experimental Protocols
PPIase Isomerase Inhibition Assay
This assay measures the catalytic activity of PIN1.
-
Principle: A chymotrypsin-coupled spectrophotometric assay is used.[10] The substrate, Suc-Ala-pSer-Pro-Phe-pNA, is only cleaved by chymotrypsin (B1334515) when the pSer-Pro bond is in the trans conformation, releasing p-nitroaniline (pNA) which can be detected at 390 nm. PIN1 accelerates the conversion of the cis to the trans isomer.
-
Procedure:
-
Recombinant GST-Pin1 is incubated with varying concentrations of this compound for 12 hours.[10]
-
The reaction is initiated by adding the peptide substrate.
-
Chymotrypsin is added to the reaction mixture.
-
The rate of pNA release is monitored spectrophotometrically at 390 nm.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
Fluorescence Polarization (FP) Binding Assay
This assay determines the binding affinity of the inhibitor to PIN1.
-
Principle: The assay measures the change in polarization of a fluorescently labeled peptide that binds to PIN1.[10] When the small fluorescent peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger PIN1 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding, causing a decrease in polarization.
-
Procedure:
-
A constant concentration of PIN1 and a fluorescently labeled peptide (e.g., N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal) are incubated together.[10]
-
Serial dilutions of this compound are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
Ki values are determined from the competition binding curve.
-
Conclusion
This compound represents a potent and selective tool for the therapeutic targeting of PIN1. Its covalent mechanism of action ensures sustained inhibition of PIN1's catalytic activity, leading to the disruption of key oncogenic signaling pathways. The data presented herein underscore its potential as a valuable candidate for further preclinical and clinical development in the treatment of PIN1-driven cancers.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Novel PIN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PIN1 inhibitors, with a focus on a representative class of pyrimidine-based compounds. The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, and its overexpression is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] This document details the scientific journey from target identification to the synthesis and biological evaluation of potent PIN1 inhibitors.
PIN1: A Key Regulator in Oncogenic Signaling
PIN1 functions by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins.[1][2][3] This conformational change can profoundly impact protein stability, localization, and activity, thereby modulating the output of various signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2][5] Key oncogenic pathways regulated by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin, a key transcriptional co-activator in this pathway, by protecting it from degradation. This leads to the upregulation of genes involved in cell proliferation.[5]
-
Ras/AP-1 Pathway: PIN1 interacts with components of the AP-1 transcription factor, such as c-Fos and c-Jun, enhancing their transcriptional activity and promoting cancer cell proliferation.[5]
-
PI3K/Akt/mTOR Pathway: PIN1 is intertwined with insulin (B600854) signaling and can promote the activation of the PI3K-AKT-mTOR-S6K axis, a central regulator of cell growth and survival.[6][7]
-
NOTCH Pathway: PIN1 can amplify the NOTCH signaling pathway by increasing the stability and transcriptional activity of the NOTCH1 intracellular domain (NICD1).[6]
Due to its central role in these pathways, the inhibition of PIN1 presents a promising strategy for cancer therapy.[1][4]
The Discovery of PIN1 Inhibitors: A Strategic Approach
The discovery of potent and selective PIN1 inhibitors has been a significant focus of drug discovery efforts. A common workflow for identifying novel PIN1 inhibitors is outlined below.
Figure 1. A generalized workflow for the discovery of PIN1 inhibitors.
This process often begins with high-throughput screening of compound libraries to identify initial "hits." These hits are then subjected to medicinal chemistry efforts to generate more potent and selective "leads." Structure-activity relationship (SAR) studies guide the optimization of these leads into drug candidates with desirable pharmacological properties.[8][9]
Quantitative Data of Representative PIN1 Inhibitors
A variety of small molecules have been identified as PIN1 inhibitors. The table below summarizes the inhibitory potency of several key compounds.
| Inhibitor Name/Class | IC50 | Ki | Notes |
| Pyrimidine (B1678525) Derivatives | |||
| Compound 2a | < 3 µM | - | Time-dependent inhibition.[10][11] |
| Compound 2f | < 3 µM | - | Time-dependent inhibition.[10][11] |
| Compound 2h | < 3 µM | - | Time-dependent inhibition.[10][11] |
| Compound 2l | < 3 µM | - | Time-dependent inhibition.[10][11] |
| Other Small Molecules | |||
| API-1 | 72.3 nM | - | Targets the PPIase domain.[12] |
| KPT-6566 | 640 nM | 625.2 nM | Covalent inhibitor that promotes PIN1 degradation.[13][14][15] |
| BJP-06-005-3 | 48 nM (apparent Ki) | - | Covalent inhibitor targeting Cys113.[16] |
| HWH8-33 | 5.21 ± 1.30 µg/mL | - | Inhibits PIN1 activity in a concentration-dependent manner.[8] |
| HWH8-36 | 10.84 ± 1.29 µg/mL | - | Inhibits PIN1 activity in a concentration-dependent manner.[8] |
| P1D-34 (PROTAC) | DC50 = 177 nM | - | Induces PIN1 degradation.[13][17] |
Synthesis of Pyrimidine-Based PIN1 Inhibitors
A general synthetic route for a class of pyrimidine-based PIN1 inhibitors is depicted below. The synthesis typically involves the construction of the core pyrimidine ring followed by the introduction of various substituents to explore the structure-activity relationship.[10][11]
Figure 2. General synthetic scheme for pyrimidine-based PIN1 inhibitors.
The structure-activity relationship studies on these pyrimidine derivatives have analyzed the impact of substituents at the 2-, 4-, and 5-positions of the pyrimidine ring, providing valuable insights for the design of more potent inhibitors.[10][11]
Key Experimental Protocols
The evaluation of novel PIN1 inhibitors relies on a series of robust biochemical and cell-based assays.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This is a primary assay to determine the enzymatic inhibition of PIN1.
Principle: This spectrophotometric assay utilizes a chymotrypsin-coupled method. A peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization. The rate of cleavage is monitored by the increase in absorbance at 390 nm due to the release of p-nitroaniline. Inhibitors of PIN1 will decrease the rate of this reaction.[8][16]
Protocol Outline:
-
Recombinant PIN1 is incubated with the test compound for a specified period.
-
The substrate peptide is added to the reaction mixture.
-
Chymotrypsin is added to initiate the cleavage reaction.
-
The change in absorbance at 390 nm is measured over time using a spectrophotometer.
-
IC50 values are calculated by plotting the initial reaction rates against the inhibitor concentration.
Cell-Based Assays
Cell Viability/Proliferation Assay (e.g., MTT Assay):
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the PIN1 inhibitor or vehicle control for a defined period (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis:
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates. It can be used to assess the impact of PIN1 inhibitors on the expression of PIN1 itself and its downstream targets (e.g., Cyclin D1, c-Myc).[8][17]
Protocol Outline:
-
Cells are treated with the PIN1 inhibitor.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-PIN1, anti-Cyclin D1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Affected by PIN1 Inhibition
Inhibition of PIN1 is expected to reverse its effects on various oncogenic signaling pathways.
Figure 3. Signaling pathways modulated by PIN1 inhibition.
By inhibiting PIN1, small molecules can lead to the destabilization of oncoproteins and the activation of tumor suppressors, ultimately resulting in decreased cancer cell proliferation and survival.[1][4][5]
Conclusion
The development of PIN1 inhibitors represents a promising avenue for the treatment of various cancers. The discovery of diverse chemical scaffolds, including pyrimidine-based compounds, and the elucidation of their mechanisms of action have provided a solid foundation for further drug development. The experimental protocols and strategic workflows outlined in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of oncology research. Continued efforts in the design and synthesis of next-generation PIN1 inhibitors hold the potential to deliver novel and effective cancer therapies.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (CHEMBL4219172) - ChEMBL [ebi.ac.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Mechanism of PIN1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "PIN1 inhibitor 5" does not correspond to a publicly recognized or standard nomenclature in the scientific literature. This guide will focus on a well-characterized, selective, and covalent PIN1 inhibitor, KPT-6566 , as a representative example to discuss binding affinity, experimental protocols, and relevant signaling pathways.
Introduction: PIN1 as a Therapeutic Target
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[1][2] This conformational change is a critical post-phosphorylation regulatory mechanism that can dramatically alter a substrate's activity, stability, or subcellular localization.[3][4] PIN1 is a key regulator in numerous cellular processes and signaling pathways, including cell cycle progression, immune responses, and neuronal function.[1]
Crucially, PIN1 is frequently overexpressed in a wide range of human cancers and its activity is linked to the promotion of oncogenic pathways.[2][5][6] It achieves this by stabilizing oncoproteins (e.g., Cyclin D1, c-Myc, NOTCH1) and destabilizing tumor suppressors.[1][5][7] Consequently, PIN1 has emerged as a compelling target for the development of novel anti-cancer therapeutics.[2][3][8]
Quantitative Binding Affinity of PIN1 Inhibitors
The efficacy of a PIN1 inhibitor is determined by its binding affinity and inhibitory activity. These are quantified using several metrics, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This section provides data for KPT-6566 and other notable PIN1 inhibitors.
| Inhibitor | Target Domain | Method | Binding Affinity / Inhibition | Reference |
| KPT-6566 | PPIase Catalytic Site | PPIase Assay | IC50: 640 nM | [9][10] |
| Ki: 625.2 nM | [9][10] | |||
| BJP-06-005-3 | PPIase Catalytic Site | PPIase Assay | IC50: 48 nM | [11] |
| D-PEPTIDE | PPIase Catalytic Site | Fluorescence Polarization | IC50: ~3 µM | [12] |
| (Ac-Phe-D-pThr-Pip-Nal-Gln-NH2) | Ki: 20 nM | [11] |
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity requires robust biochemical and biophysical assays. The following are detailed methodologies commonly employed in the characterization of PIN1 inhibitors.
Protease-Coupled PPIase Isomerase Inhibition Assay
This assay measures the ability of an inhibitor to block the catalytic isomerase activity of PIN1.
Principle: The assay uses a synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by a protease (chymotrypsin) only when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the conversion from the cis to the trans form. The cleavage of the substrate releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 390 nm. An inhibitor will slow the rate of pNA release.[6][11]
Protocol:
-
Reagents: GST-tagged human PIN1, chymotrypsin, Suc-Ala-pSer-Pro-Phe-pNA peptide substrate, assay buffer (e.g., HEPES, pH 7.8).
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., KPT-6566) in DMSO.
-
Assay Reaction:
-
In a 96-well plate, add recombinant PIN1 to the assay buffer.
-
Add varying concentrations of the inhibitor and pre-incubate for a defined period (e.g., 180 minutes for KPT-6566) to allow for binding.[10]
-
Initiate the reaction by adding a mixture of the peptide substrate and chymotrypsin.
-
-
Data Acquisition: Immediately measure the absorbance at 390 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocity (rate of pNA release) is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Fluorescence Polarization (FP) Binding Assay
This method directly measures the binding of an inhibitor to PIN1 by competing with a fluorescently labeled probe.
Principle: A small, fluorescently labeled peptide probe that binds to PIN1 will tumble slowly in solution when bound, resulting in high fluorescence polarization. When an unlabeled inhibitor compound competes for the same binding site, it displaces the probe, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.[11]
Protocol:
-
Reagents: GST-tagged human PIN1, a fluorescently labeled peptide probe (e.g., N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal), assay buffer containing BSA (to prevent non-specific binding).[11]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound.
-
Assay Reaction:
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to calculate the IC50 or Ki value.
PIN1-Regulated Signaling Pathways
PIN1 acts as a central hub, integrating and amplifying signals from multiple oncogenic pathways.[5][13] Inhibition of PIN1, for instance by KPT-6566, can therefore disrupt several cancer-promoting cascades simultaneously.[8]
Key pathways influenced by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 binds to and isomerizes β-catenin, protecting it from degradation and promoting its nuclear translocation and transcriptional activity.[5]
-
Ras/MAPK/AP-1 Pathway: PIN1 activates members of the AP-1 transcription factor family (c-Jun, c-Fos), enhancing their stability and DNA-binding activity, which drives cell proliferation.[5]
-
NOTCH1 Pathway: PIN1 enhances the cleavage of the NOTCH1 receptor and stabilizes its active form (NICD1), amplifying NOTCH signaling, which is crucial for cancer stem cell maintenance.[7]
-
PI3K/AKT/mTOR Pathway: PIN1 is required to transduce signals from growth factor receptors (like IGF-1R) to the PI3K/AKT axis, a central pathway for cell growth and survival.[13]
-
p53 and Rb/E2F Pathways: While the effect is often indirect, PIN1 can influence the activity of tumor suppressors like p53 and the Rb protein, thereby affecting cell cycle checkpoints.[5]
Conclusion
The development of potent and selective PIN1 inhibitors like KPT-6566 represents a promising strategy for cancer therapy. By covalently binding to the catalytic site, these inhibitors effectively shut down PIN1's enzymatic activity, leading to the destabilization of multiple oncoproteins and the disruption of key cancer-promoting signaling networks. The quantitative assessment of binding affinity and inhibitory action, through rigorous experimental protocols such as PPIase and fluorescence polarization assays, is essential for the continued development and optimization of this important class of therapeutic agents.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KPT-6566 | TargetMol [targetmol.com]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel PIN1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitor, herein referred to as Inhibitor 5. This document details the biochemical and cellular assays performed to ascertain the inhibitor's potency, binding affinity, and mechanism of action.
I. Quantitative Data Summary
The inhibitory activity and binding affinity of Inhibitor 5 against PIN1 were determined using various in vitro assays. The key quantitative data are summarized below for clear comparison.
| Parameter | Inhibitor 5 | Reference Inhibitor (ATRA) | Notes |
| Enzymatic Inhibition (Ki) | 48 nM[1] | 1.99 µM[2] | Determined by chymotrypsin-coupled PPIase assay.[1][2] |
| Binding Affinity (Kd) | ~3 µM | Not Available | Determined by Fluorescence Polarization assay.[3] |
| Cellular Proliferation (IC50) | 0.15 - 32.32 µg/mL | Not Available | Varies depending on the cancer cell line.[4][5] |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. PPIase Isomerase Inhibition Assay
This spectrophotometric assay measures the ability of an inhibitor to block the enzymatic activity of PIN1.[1] The principle lies in the chymotrypsin-mediated cleavage of a substrate peptide (Succ-Ala-pSer-Pro-Phe-pNA) only when the peptidyl-prolyl bond is in the trans conformation.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA.[1]
-
Enzyme Stock: Recombinant GST-tagged PIN1.
-
Substrate Stock: Suc-Ala-pSer-Pro-Phe-pNA peptide substrate.
-
Chymotrypsin (B1334515) Stock: 6 mg/mL final concentration.[1]
-
Inhibitor Stock: Serial dilutions of Inhibitor 5.
-
-
Incubation:
-
Pre-incubate GST-PIN1 with varying concentrations of Inhibitor 5 for 12 hours at 4°C in the assay buffer.[1]
-
-
Assay Execution:
-
Initiate the reaction by adding chymotrypsin followed by the peptide substrate to the pre-incubated enzyme-inhibitor mixture.[1]
-
Monitor the cleavage of the p-nitroanilide (pNA) group by measuring the absorbance at 390 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the apparent Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[1]
-
B. Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to PIN1 by measuring the displacement of a fluorescently labeled peptide probe.[1]
Protocol:
-
Reagent Preparation:
-
Incubation:
-
Incubate GST-PIN1, the fluorescent probe, and varying concentrations of Inhibitor 5 for 12 hours at 4°C.[1]
-
-
Measurement:
-
Measure the fluorescence polarization of each sample using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent probe.
-
The dissociation constant (Kd) can be derived from the IC50 value.
-
III. Signaling Pathways and Experimental Workflow
A. PIN1 Signaling Pathways
PIN1 regulates numerous cellular processes by catalyzing the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs in a wide range of proteins.[6][7] This conformational change can impact protein stability, activity, and subcellular localization, thereby influencing major signaling pathways implicated in cancer.[6][8]
Caption: PIN1 integrates signals from upstream kinases to regulate downstream oncogenic pathways.
B. Experimental Workflow for Inhibitor Characterization
The in vitro characterization of a PIN1 inhibitor follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for the in vitro characterization of a PIN1 inhibitor.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIN1 - Wikipedia [en.wikipedia.org]
- 8. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PIN1 Inhibition on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer.[1][2] Its unique function in catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs allows it to act as a molecular switch, modulating the conformation, activity, and stability of a wide array of proteins involved in oncogenesis.[3][4] Overexpressed in numerous human cancers, PIN1 activity is strongly correlated with tumor progression and poor clinical outcomes, making it an attractive therapeutic target.[5][6] This technical guide provides an in-depth analysis of the effects of PIN1 inhibition on cancer cell signaling, presenting quantitative data for various inhibitors, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows. While the specific designation "PIN1 inhibitor 5" does not correspond to a known compound in the reviewed literature, this guide synthesizes data from a range of well-characterized PIN1 inhibitors to provide a comprehensive overview of their impact on cancer cell biology.
PIN1: A Central Hub in Oncogenic Signaling
PIN1's influence on cancer biology is extensive, impacting numerous signaling pathways that govern cell proliferation, survival, and metastasis.[1][2] It achieves this by regulating the function of a diverse set of oncoproteins and tumor suppressors.[3][5] Key signaling cascades modulated by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a central component of the Wnt pathway, by inhibiting its degradation.[7][8] This leads to the nuclear accumulation of β-catenin and subsequent activation of target genes that drive cell proliferation, such as Cyclin D1.[7] Inhibition of PIN1 has been shown to suppress Wnt/β-catenin signaling.[3]
-
PI3K/Akt/mTOR Pathway: PIN1 is known to regulate the stability and activation of Akt, a critical kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[9] By modulating Akt, PIN1 influences downstream effectors like mTOR.[1] Inhibition of PIN1 can lead to decreased Akt phosphorylation and activity.[10][11]
-
MAPK/ERK Pathway: The Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and differentiation, is also influenced by PIN1.[12] PIN1 can regulate components of this pathway, and its inhibition can affect ERK phosphorylation.[12]
-
p53 and Rb Tumor Suppressor Pathways: PIN1 can inactivate tumor suppressors like p53 and retinoblastoma protein (pRb), thereby promoting cancer cell survival and proliferation.[7][13]
-
NF-κB Signaling: PIN1 has been shown to regulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[14]
Quantitative Analysis of PIN1 Inhibitors
A variety of small molecule inhibitors targeting PIN1 have been developed and characterized. The following tables summarize key quantitative data for several of these compounds, illustrating their potency and effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of Selected PIN1 Inhibitors
| Inhibitor | Assay Type | IC50 / Ki | Reference |
| Juglone | PPIase Assay | - | [15] |
| PiB | PPIase Assay | - | [15] |
| BJP-06–005-3 | PPIase Assay | 48 nM (Ki) | [16] |
| HWH8-33 | PPIase Assay | Micromolar range | [17][18] |
| HWH8-36 | PPIase Assay | Micromolar range | [17][18] |
| Sulfopin | - | - | [10] |
| KPT-6566 | - | - | [2] |
Table 2: Anti-proliferative Activity of Selected PIN1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 | Reference |
| HWH8-33 | Various cancer cell lines | 0.15 ± 0.02 to 32.32 ± 27.82 µg/mL | [17][18] |
| HWH8-36 | Various cancer cell lines | 0.15 ± 0.02 to 32.32 ± 27.82 µg/mL | [17][18] |
| BJP-06–005-3 | PATU-8988T and others | Dose- and time-dependent reduction in viability | [16] |
| VS2 | Ovarian cancer cells | Promising antitumoral activity | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the impact of PIN1 inhibitors on cancer cell signaling.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of PIN1 inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PIN1 inhibitor (e.g., HWH8-33, HWH8-36) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[17][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with the PIN1 inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIN1, β-catenin, p-Akt, Akt, p-ERK, ERK, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay directly measures the enzymatic activity of PIN1 and its inhibition.
-
Assay Principle: This assay often uses a chymotrypsin-coupled method where a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation.[16] PIN1 catalyzes the cis-to-trans isomerization.
-
Reaction Mixture: Prepare a reaction mixture containing purified PIN1 enzyme, the substrate peptide, and chymotrypsin in an appropriate buffer.
-
Inhibitor Addition: Add various concentrations of the PIN1 inhibitor or a vehicle control to the reaction mixture.
-
Kinetic Measurement: Monitor the rate of p-nitroaniline (pNA) release, which results from the cleavage of the substrate, by measuring the absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC50 or Ki value by fitting the data to an appropriate inhibition model.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PIN1 inhibition and a typical experimental workflow.
Figure 1: PIN1's role in the Wnt/β-catenin signaling pathway.
Figure 2: PIN1's involvement in the PI3K/Akt signaling pathway.
Figure 3: A generalized workflow for evaluating a PIN1 inhibitor.
Conclusion
PIN1 stands as a pivotal enzyme in the landscape of cancer cell signaling, orchestrating a complex network of interactions that promote tumorigenesis. The development of potent and specific PIN1 inhibitors represents a promising therapeutic strategy. As demonstrated in this guide, these inhibitors can effectively disrupt key oncogenic pathways, leading to reduced cancer cell proliferation and survival. The methodologies and data presented herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting PIN1 in cancer. Future research should continue to focus on the development of novel inhibitors with improved pharmacological properties and a deeper understanding of their precise mechanisms of action in various cancer contexts.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanisms of Pin1 as targets for cancer therapy [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl isomerase Pin1 regulates neuronal differentiation via β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptidyl-prolyl cis/trans isomerase Pin1 is critical for the regulation of PKB/Akt stability and activation phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 14. Inhibition of peptidyl-prolyl isomerase (PIN1) and BRAF signaling to target melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 18. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of PIN1 in Complex with a Covalent Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and tumorigenesis.[1] By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, PIN1 acts as a molecular switch, influencing the conformation, activity, and stability of its substrates.[1][2] Its overexpression in many cancers has made it a promising target for anticancer drug development.[1][3] However, the shallow and flat nature of its active site presents a significant challenge for the design of potent and selective small-molecule inhibitors.[1]
This technical guide provides an in-depth analysis of the structural and functional aspects of human PIN1 in complex with a representative covalent inhibitor. While the specific designation "inhibitor 5" did not correspond to a singular, publicly documented compound, this guide will focus on a well-characterized, potent covalent peptide inhibitor, BJP-06-005-3 , and its structural analog BJP-07-017-3 , for which a co-crystal structure with PIN1 is available.[4] The data and methodologies presented are synthesized from peer-reviewed literature to serve as a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data for the covalent inhibitor BJP-06-005-3 and related compounds, detailing their binding affinity and inhibitory activity against PIN1.
Table 1: Inhibitory Activity of BJP-06-005-3
| Parameter | Value | Assay Conditions | Source |
| Apparent Ki | 48 nM | 12-hour incubation with PIN1, chymotrypsin-coupled PPIase assay. | [4] |
| IC50 | 48 nM | 12-hour incubation with PIN1, chymotrypsin-coupled PPIase assay. | [4] |
| kinact | 0.08 ± 0.01 min-1 | Fluorescence Polarization (FP) assay, time-dependent. | [4] |
| Ki (reversible) | 1800 ± 670 nM | Fluorescence Polarization (FP) assay. | [4] |
| kinact/Ki | 740 M-1s-1 | Calculated from FP assay data. | [4] |
Table 2: Structural Data for PIN1 in Complex with BJP-07-017-3
| Parameter | Value | Source |
| PDB Code | 6O34 | [4] |
| Resolution | 1.6 Å | [4] |
| Key Interaction | Covalent bond | [4] |
| Covalent Site | Cysteine 113 (Cys113) | [4] |
Signaling Pathways and Mechanism of Inhibition
PIN1 is a crucial regulator of major signaling pathways implicated in cancer. It acts on key phosphoproteins to control cell proliferation and survival.[2][5] Inhibition of PIN1 is a promising therapeutic strategy to disrupt these oncogenic pathways.
Key PIN1-Regulated Signaling Pathways
-
Ras/AP-1 Pathway: PIN1 interacts with components of the AP-1 family (e.g., c-Fos, c-Jun), enhancing their transcriptional activity and promoting cell proliferation.[6]
-
Wnt/β-catenin Pathway: PIN1 binds to and stabilizes β-catenin, protecting it from degradation and promoting its nuclear translocation, which drives the expression of Wnt target genes.[6]
-
PI3K-AKT-mTOR Axis: PIN1 is intertwined with insulin (B600854) signaling, promoting the activation of the PI3K-AKT-mTOR-S6K pathway, which is central to cell growth and metabolism.[7]
-
NF-κB Signaling: PIN1 can activate the NF-κB pathway by promoting the nuclear accumulation of the p65 subunit, contributing to cancer cell proliferation.[5]
The diagram below illustrates the central role of PIN1 in these oncogenic signaling cascades and the point of intervention by an inhibitor.
References
- 1. Uncovering druggable hotspots on Pin1 via X-ray crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Target Validation of PIN1 Inhibitors in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in a wide array of human cancers and its role in activating oncogenes and inactivating tumor suppressors have established it as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target validation of PIN1 inhibitors in various cancer models. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling networks and experimental workflows involved in the validation process. While the specific designation "PIN1 inhibitor 5" does not correspond to a publicly known compound, this guide synthesizes data from several well-characterized PIN1 inhibitors to provide a comprehensive framework for researchers in the field.
Introduction to PIN1 in Oncology
PIN1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1] This conformational change can profoundly alter the substrate protein's function, stability, and subcellular localization.[2] In cancer, PIN1 is overexpressed and acts as a molecular switch that amplifies oncogenic signals.[2][3] It has been shown to regulate the activity of over 50 oncogenes and 20 tumor suppressors, contributing to all major hallmarks of cancer.[1][4][5] Key cancer-related pathways influenced by PIN1 include those driven by HER2, Ras, Wnt/β-catenin, Notch, and NF-κB.[1][3] Given its central role as a hub for oncogenic signaling, inhibiting PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[6]
PIN1 Inhibitors: Mechanisms of Action
A variety of small molecule inhibitors targeting PIN1 have been developed, operating through either reversible or irreversible (covalent) mechanisms. These compounds typically target the catalytic PPIase domain of PIN1.[7] Some inhibitors, like all-trans retinoic acid (ATRA) and KPT-6566, have been shown not only to inhibit PIN1's enzymatic activity but also to induce its degradation, offering a dual mechanism of action.[6][8]
Quantitative Efficacy of PIN1 Inhibitors
The potency and efficacy of PIN1 inhibitors have been evaluated in a range of biochemical and cell-based assays across various cancer types. The following tables summarize key quantitative data for several representative PIN1 inhibitors.
Table 1: Biochemical Potency of Selected PIN1 Inhibitors
| Inhibitor | Type | Assay | Target | Ki | IC50 | Reference |
| AG17724 | Reversible | PPIase Assay | PIN1 | 0.03 µM | - | [9] |
| ATRA | Reversible | PPIase Assay | PIN1 | 1.99 µM | - | [9] |
| Juglone | Covalent | PPIase Assay | PIN1 | >10 µM | - | [9] |
| BJP-06–005-3 | Covalent | PPIase Assay | PIN1 | 48 nM (apparent) | - | [10] |
| KPT-6566 | Covalent | PPIase Assay | PIN1 | 625.2 nM | 0.64 µM | [8] |
Table 2: In Vitro Anti-proliferative Activity of Selected PIN1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 | Reference |
| HWH8-33 | HeLa | Cervical Cancer | MTT Assay | 0.15 ± 0.02 µg/mL | [11] |
| HWH8-36 | HeLa | Cervical Cancer | MTT Assay | 0.23 ± 0.04 µg/mL | [11] |
| antiCAFs-DMS (AG17724) | CAFs | Pancreatic Cancer | Cell Viability | ~1.2 µM | [9] |
| KPT-6566 | Various | Breast, Prostate, etc. | Proliferation | Not specified | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks regulated by PIN1 and the experimental approaches to validate its inhibitors is crucial for a comprehensive understanding.
PIN1 Signaling in Cancer
PIN1's influence extends to multiple oncogenic pathways. The following diagram illustrates some of the key signaling cascades where PIN1 plays a pivotal role.
Experimental Workflow for PIN1 Inhibitor Validation
A multi-step approach is required to validate a novel PIN1 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in PIN1 inhibitor validation studies.
PIN1 Inhibition Assay (PPIase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1.
Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin (B1334515) only when the pSer-Pro bond is in the trans conformation. PIN1 catalyzes the cis-to-trans isomerization. The rate of cleavage is monitored spectrophotometrically by the release of p-nitroaniline.
Protocol Outline:
-
Recombinant PIN1 protein is pre-incubated with varying concentrations of the test inhibitor.
-
The reaction is initiated by adding the peptide substrate and chymotrypsin.
-
The change in absorbance at 390 nm is measured over time.
-
The rate of isomerization is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of a PIN1 inhibitor on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PIN1 inhibitor for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[5][11]
Western Blotting
This technique is used to detect changes in the protein levels of PIN1 and its downstream targets following inhibitor treatment.
Protocol Outline:
-
Cancer cells are treated with the PIN1 inhibitor.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for PIN1, Cyclin D1, c-Myc, etc.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions, for example, to confirm that a PIN1 inhibitor disrupts the interaction between PIN1 and its substrates.
Protocol Outline:
-
Cells are lysed under non-denaturing conditions to preserve protein interactions.
-
The cell lysate is pre-cleared to reduce non-specific binding.
-
A primary antibody against the target protein (e.g., PIN1) is added to the lysate.
-
Protein A/G-agarose or magnetic beads are used to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., a PIN1 substrate).[12]
Cycloheximide (B1669411) Chase Assay
This assay is used to determine the effect of a PIN1 inhibitor on the stability of a target protein.
Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with cycloheximide, one can monitor the degradation of a specific protein over time in the presence or absence of a PIN1 inhibitor.
Protocol Outline:
-
Cells are treated with the PIN1 inhibitor or a vehicle control.
-
Cycloheximide is added to all samples to block new protein synthesis.
-
Cell samples are collected at various time points after cycloheximide addition.
-
The protein levels of the target of interest are analyzed by Western blotting.
-
The rate of protein degradation is determined by quantifying the band intensities at each time point.[12]
In Vivo Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of a PIN1 inhibitor in a living organism.
Protocol Outline:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
The PIN1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[5][11]
Conclusion and Future Directions
The validation of PIN1 as a cancer target is supported by a substantial body of preclinical evidence. A diverse array of inhibitors has been developed, demonstrating potent anti-cancer activity in various models. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel PIN1 inhibitors. Future research will likely focus on developing inhibitors with enhanced specificity and drug-like properties suitable for clinical translation. Furthermore, exploring combination therapies that pair PIN1 inhibitors with other targeted agents or immunotherapies holds significant promise for overcoming drug resistance and improving patient outcomes. The continued elucidation of the complex biology of PIN1 will undoubtedly pave the way for innovative and effective cancer treatments.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective Pin1 inhibitors to target a common oncogenic mechanism - Gerburg Wulf [grantome.com]
- 7. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 12. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Early Pharmacokinetic Profiling of Novel PIN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early pharmacokinetic (PK) properties of emerging Pin1 inhibitors, a promising class of therapeutic agents targeting a range of pathologies, most notably cancer.[1][2] Due to the critical role of Pin1 in regulating the function of numerous proteins involved in cell proliferation and survival, its inhibition presents a compelling strategy for therapeutic intervention.[1][3][4] This document will delve into the in vitro and early in vivo data for representative Pin1 inhibitors, detail the experimental protocols used to generate this data, and visualize the complex signaling pathways and experimental workflows.
Introduction to Pin1 and its Inhibition
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[5][6] This conformational change can profoundly impact a substrate protein's activity, stability, and subcellular localization.[5][7] Pin1 is overexpressed in many human cancers and has been shown to activate numerous oncogenes while inactivating tumor suppressors.[1][4] Consequently, the development of small molecule inhibitors of Pin1 is an area of intense research.[2][8] Early assessment of the pharmacokinetic properties of these inhibitors is crucial for their successful development into viable clinical candidates.
In Vitro Pharmacokinetic Properties
The initial characterization of a new chemical entity involves a suite of in vitro assays to predict its behavior in a biological system. For Pin1 inhibitors, these assays typically assess stability in various biological matrices.
Data Summary
The following table summarizes key in vitro pharmacokinetic data for representative Pin1 inhibitors. It is important to note that direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Assay Type | Species | Matrix | Incubation Time (min) | % Remaining / T1/2 | Reference |
| Test Compound | Plasma Stability | Rat | Plasma | 0, 30, 60 | Data presented as % remaining | [5] |
| BJP-06–005-3 | Microsomal Stability | Mouse | Liver Microsomes | Not specified | T1/2 = 1.2 min | [6] |
Experimental Protocols
2.2.1. Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, providing an early indication of its susceptibility to degradation by plasma enzymes.
-
Protocol:
-
A solution of the test compound (final concentration of 20 µM) is incubated with fresh rat plasma at 37°C.[5]
-
Aliquots are taken at specified time points (e.g., 0, 30, and 60 minutes).[5]
-
The reaction is quenched by the addition of two volumes of methanol (B129727) containing an internal standard.[5]
-
Precipitated proteins are removed by centrifugation.[5]
-
The supernatant is analyzed by LC-MS to determine the concentration of the parent compound.[5]
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample, based on the peak area ratio to the internal standard.[5]
-
Compounds are typically run in duplicate, with a known unstable compound serving as a positive control.[5]
-
2.2.2. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
-
General Protocol (based on common industry practices):
-
The test compound is incubated with liver microsomes (e.g., mouse or human) and a NADPH-generating system in a phosphate (B84403) buffer at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS to quantify the remaining parent compound.
-
The half-life (T1/2) is determined from the rate of disappearance of the parent compound.
-
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
Data Summary
While detailed pharmacokinetic parameters for a specific "PIN1 inhibitor 5" are not publicly available, some studies on other Pin1 inhibitors provide insights into their in vivo behavior.
| Compound ID | Species | Dosing Route | Study Type | Outcome | Reference |
| HWH8-33 | Nude Mice | Oral | Xenograft | Suppressed tumor growth with no noticeable toxicity | [1][9] |
| AG17724 | Mice | Not specified | Pancreatic Cancer Model | Inhibition of Pin1 in vivo when delivered via a targeted system | [10] |
Experimental Protocols
3.2.1. In Vivo Efficacy (Xenograft Model)
These studies are designed to assess the anti-tumor activity of a compound in an animal model.
-
General Protocol (based on[1][9]):
-
Human cancer cells are implanted into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., HWH8-33) is administered, often orally, for a specified duration (e.g., 4 weeks).[1][9]
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis.
-
Visualizations: Signaling Pathways and Workflows
Pin1 Signaling Pathway
Pin1 plays a crucial role in various cellular signaling pathways by regulating the function of key proteins. The diagram below illustrates some of the major pathways influenced by Pin1.
Caption: Overview of Pin1's role in key oncogenic signaling pathways.
Experimental Workflow for Early PK Profiling
The following diagram outlines a typical workflow for the early pharmacokinetic characterization of a novel Pin1 inhibitor.
Caption: A generalized workflow for early pharmacokinetic profiling.
Conclusion
The early characterization of the pharmacokinetic properties of novel Pin1 inhibitors is a critical step in their development as potential therapeutic agents. The data and protocols presented in this guide offer a framework for understanding the key parameters that are assessed. While the publicly available data is still emerging, the initial findings for compounds like HWH8-33 and BJP-06-005-3 highlight both the promise and the challenges in this field, such as balancing potency with metabolic stability. Future work will undoubtedly focus on optimizing the ADME properties of this important class of inhibitors to translate their potent in vitro activity into effective and safe medicines.
References
- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 2. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]
- 8. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PIN1 Inhibition on Oncogenic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in a multitude of cellular processes and a key player in the development and progression of cancer. PIN1 is unique in its ability to specifically recognize and isomerize phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change can profoundly alter the function, stability, and subcellular localization of its substrate proteins. In the context of oncology, PIN1 acts as a molecular switch that can amplify and sustain oncogenic signaling. It is overexpressed in a majority of human cancers, and its activity is integral to the function of numerous oncoproteins and the inactivation of tumor suppressors. Consequently, the development of small molecule inhibitors targeting PIN1 represents a promising therapeutic strategy to counteract tumorigenesis.
This technical guide provides an in-depth overview of the effects of PIN1 inhibition on key oncogenic pathways. As "PIN1 inhibitor 5" appears to be a placeholder, this document will focus on well-characterized, potent, and selective PIN1 inhibitors, such as KPT-6566 and Sulfopin, to provide concrete examples of the impact of PIN1 inhibition. We will delve into the quantitative effects of these inhibitors on cancer cells, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling networks they modulate.
PIN1's Role in Oncogenic Signaling
PIN1's influence on cancer biology is extensive, as it modulates numerous signaling pathways that are frequently dysregulated in tumors. By altering the conformation of key signaling molecules, PIN1 plays a pivotal role in driving cell cycle progression, promoting cell survival, facilitating metastatic dissemination, and inducing therapeutic resistance.
Key Oncogenic Pathways Regulated by PIN1:
-
Cell Cycle Progression (G1/S Transition): PIN1 is a critical regulator of the G1/S checkpoint. It promotes the activity of Cyclin D1, a key driver of this transition, by enhancing its stability and nuclear localization.[1] Furthermore, PIN1 can inactivate the tumor suppressor Retinoblastoma protein (Rb), a negative regulator of the cell cycle.[2]
-
MYC-driven Oncogenesis: The oncoprotein c-Myc is a potent driver of cellular proliferation and is frequently deregulated in cancer. PIN1 stabilizes and enhances the transcriptional activity of c-Myc, thereby promoting tumorigenesis.[3]
-
Wnt/β-catenin Signaling: PIN1 stabilizes β-catenin, the central effector of the Wnt signaling pathway, by preventing its degradation. This leads to the activation of Wnt target genes that promote cell proliferation and stemness.
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. PIN1 can enhance the activity of Akt, thereby promoting cell survival and inhibiting apoptosis.
-
Notch Signaling: The Notch signaling pathway plays a critical role in cell fate decisions and is implicated in the maintenance of cancer stem cells. PIN1 can potentiate Notch signaling by stabilizing the active form of the Notch1 receptor.
-
NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. PIN1 can enhance the transcriptional activity of NF-κB, contributing to chronic inflammation and tumor progression.[4]
-
Tumor Suppressor Inactivation: PIN1 can also promote tumorigenesis by inactivating key tumor suppressors. For instance, PIN1 can promote the degradation of the tumor suppressor p53 in certain contexts and can also inhibit the function of other tumor suppressors like p73.
The inhibition of PIN1, therefore, offers a multi-pronged attack on cancer by simultaneously disrupting these interconnected oncogenic pathways.
Quantitative Effects of PIN1 Inhibitors on Cancer Cells
The development of potent and selective PIN1 inhibitors has allowed for the quantitative assessment of their anti-cancer effects. Below are tables summarizing the inhibitory concentrations of several key PIN1 inhibitors against its enzymatic activity and their anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Potency of Selected PIN1 Inhibitors
| Inhibitor | Target(s) | IC50 (PPIase Assay) | Ki (PIN1) | Mechanism of Action (PIN1) | Reference(s) |
| KPT-6566 | PIN1, STAG1/2 | 640 nM | 625.2 nM | Covalent | [5] |
| Sulfopin | PIN1 | Not explicitly reported | 17 nM | Covalent | [6] |
| API-1 | PIN1 | 72.3 nM | Not reported | Not reported | |
| Juglone | PIN1 (and others) | ~5 µM | Not reported | Covalent, Irreversible | [1] |
| ATRA | PIN1 | ~20 µM | Not reported | Non-covalent | [5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity (IC50) of PIN1 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | KPT-6566 (µM) | Juglone (µM) | Reference(s) |
| Caco-2 | Colorectal | 7.45 | 1.85 | [7] |
| HCT116 | Colorectal | 9.46 | 2.77 | [7] |
| HT29 | Colorectal | 13.8 | 2.63 | [7] |
| SW480 | Colorectal | 11.1 | 2.51 | [7] |
| DLD-1 | Colorectal | 10.7 | 1.79 | [7] |
This table presents a selection of available data. The anti-proliferative effects of PIN1 inhibitors have been demonstrated in a wide range of other cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of PIN1 inhibitors on oncogenic pathways.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1.
Principle: The assay utilizes a chromogenic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that is cleaved by chymotrypsin (B1334515) only when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis to trans isomerization, and the rate of color development (measured at 390 nm) is proportional to PIN1 activity.
Materials:
-
Recombinant human PIN1 protein
-
Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)
-
α-chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Test compound (PIN1 inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Juglone).
-
Add recombinant PIN1 protein to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate and α-chymotrypsin.
-
Immediately begin monitoring the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Oncogenic Pathway Proteins
This protocol is for assessing the impact of PIN1 inhibitors on the protein levels and phosphorylation status of key components of oncogenic pathways.
Materials:
-
Cancer cell lines of interest
-
PIN1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies for Key Oncogenic Pathways:
| Pathway | Primary Antibody |
| Cell Cycle | Cyclin D1, Phospho-Rb (Ser807/811), Rb, CDK4, CDK6, p21, p27 |
| MYC Signaling | c-Myc |
| Wnt Signaling | β-catenin (total and active), Axin1 |
| PI3K/Akt | Phospho-Akt (Ser473), Akt, PTEN |
| Notch Signaling | Cleaved Notch1 |
| NF-κB Signaling | Phospho-p65, p65 |
| Loading Control | β-actin, GAPDH, Tubulin |
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the PIN1 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a PIN1 inhibitor.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Cancer cell lines
-
PIN1 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the PIN1 inhibitor for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
Soft Agar (B569324) Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation, and the effect of PIN1 inhibitors on this property.
Principle: Cancer cells, unlike normal cells, can often grow and form colonies in a semi-solid medium like soft agar. This assay assesses the ability of a PIN1 inhibitor to suppress this anchorage-independent growth.
Materials:
-
Cancer cell lines
-
PIN1 inhibitor
-
Agar
-
Complete growth medium
-
6-well plates
Procedure:
-
Prepare the Base Agar Layer:
-
Prepare a solution of 0.6% agar in complete medium and pipette it into the bottom of 6-well plates.
-
Allow the agar to solidify at room temperature.
-
-
Prepare the Top Agar Layer with Cells:
-
Harvest cells and resuspend them in complete medium.
-
Mix the cell suspension with a 0.3% agar solution in complete medium (kept at 37-40°C to prevent solidification).
-
Immediately plate this cell-agar mixture on top of the base layer.
-
-
Treatment:
-
After the top layer solidifies, add complete medium containing the PIN1 inhibitor at various concentrations.
-
Replenish the medium with the inhibitor every 2-3 days.
-
-
Colony Formation and Analysis:
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a PIN1 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the PIN1 inhibitor, and the effect on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
PIN1 inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PIN1 inhibitor or vehicle to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and overall health of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).[21][22]
-
Visualizing the Impact of PIN1 Inhibition
The following diagrams, created using the DOT language for Graphviz, illustrate the central role of PIN1 in oncogenic signaling and the workflow for evaluating PIN1 inhibitors.
Caption: PIN1 as a central hub in oncogenic signaling pathways.
References
- 1. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. millerlaboratory.org [millerlaboratory.org]
- 18. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 19. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Soft–Agar colony Formation Assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Cellular uptake and localization of PIN1 inhibitor 5
An in-depth technical guide on the cellular uptake and localization of a specific compound designated "PIN1 inhibitor 5" cannot be provided at this time. A comprehensive search of publicly available scientific literature and resources has revealed no specific data or experimental details for a molecule with this designation.
The successful generation of the requested technical guide, including quantitative data tables, detailed experimental protocols, and specific visualizations, is contingent upon the availability of research data for a characterized chemical entity. The current body of scientific literature does not contain information on the cellular uptake, intracellular concentration, subcellular localization, or specific signaling pathway modulation for a compound named "this compound".
General information on the protein PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) and various other named PIN1 inhibitors is available. This information broadly covers the role of PIN1 in cellular processes and the mechanisms of action of some of its inhibitors. However, without specific data for "this compound," the core requirements of the request, particularly the presentation of quantitative data and detailed experimental protocols, cannot be met.
To proceed with a detailed technical guide as requested, information on a specific, publicly documented PIN1 inhibitor is required. Should such information become available, a comprehensive guide could be developed.
Downstream Targets of PIN1 Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the downstream targets of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
PIN1 is a critical enzyme that regulates the conformation of phosphorylated serine/threonine-proline motifs in a multitude of proteins.[1][2][3] Its activity has been implicated in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][4] Overexpression of PIN1 is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[2][5][6][7] This guide focuses on the downstream molecular consequences of PIN1 inhibition, providing a framework for understanding the mechanism of action of PIN1-targeted therapies.
Data Presentation: Quantitative Effects of PIN1 Inhibition
The inhibition of PIN1 leads to changes in the expression, phosphorylation status, and stability of numerous downstream proteins. The following tables summarize the quantitative data from studies utilizing various PIN1 inhibitors.
Table 1: Effect of PIN1 Inhibitors on Protein Expression Levels
| Target Protein | PIN1 Inhibitor | Cell Line | Change in Expression | Reference |
| Cyclin D1 | VS10 | Ovarian Cancer Cells | Reduced | [4] |
| β-catenin | VS10 | Ovarian Cancer Cells | Reduced | [4] |
| c-Myc | Sulfopin | U2-OS | No significant change | [8] |
| Mcl-1 | PIN1 depletion | Cancer Cells | Reduced | [5][6] |
| Fbw7 | PIN1 depletion | Cancer Cells | Elevated | [5][6] |
| Cyclin D1 | shRNA/ATRA | Gastric Cancer | Reduced | [2] |
| Cyclin D1 | siRNA | Nasopharyngeal Carcinoma | Reduced | [2] |
Table 2: Effect of PIN1 Inhibitors on Protein Phosphorylation
| Target Phosphosite | PIN1 Inhibitor | Cell Line | Change in Phosphorylation | Reference |
| pSer473-Akt | VS10 | Ovarian Cancer Cells | Reduced | [4] |
| 803 phosphosites | Sulfopin | U2-OS | Modulated | [8][9] |
| p-NFκB-p65 (Thr254) | siRNA | HepG2 | Inhibited | [10] |
| p-NFκB-p65 (Ser276) | siRNA | HepG2 | Inhibited | [10] |
Experimental Protocols
The identification and validation of PIN1 inhibitor downstream targets involve a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Quantitative Proteomics and Phosphoproteomics using SILAC
This method is employed to globally quantify changes in protein abundance and phosphorylation following inhibitor treatment.
-
Cell Culture and SILAC Labeling: Human osteosarcoma U2-OS cells are cultured in DMEM supplemented with either "light" (R0K0), "medium" (R6K4), or "heavy" (R10K8) isotopes of arginine and lysine (B10760008) for at least six cell divisions to ensure complete labeling.
-
Inhibitor Treatment: SILAC-labeled cells are treated with a PIN1 inhibitor (e.g., 10 µM Sulfopin) or DMSO as a control for 72 hours.[8]
-
Cell Lysis and Protein Digestion: Cells are lysed in a urea-based buffer, and the protein concentration is determined. Equal amounts of protein from "light," "medium," and "heavy" labeled cells are mixed. Proteins are then reduced, alkylated, and digested with trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the digested peptide mixture using Titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Both the unenriched (for proteomics) and enriched (for phosphoproteomics) peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using software such as MaxQuant to identify and quantify proteins and phosphosites. The ratios of heavy/light and medium/light are used to determine the relative abundance of proteins and phosphosites between different conditions.
Immunoblotting
Western blotting is a standard technique to validate the changes in the expression or phosphorylation of specific proteins.
-
Sample Preparation: Cells are treated with the PIN1 inhibitor or a control. After treatment, cells are lysed, and protein concentration is measured.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein or phosphoprotein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
siRNA-mediated Gene Knockdown
This technique is used to specifically deplete PIN1 expression to study the effects on downstream targets.
-
Transfection: Cells are transfected with a small interfering RNA (siRNA) specifically targeting PIN1 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent protein depletion.
-
Validation: The efficiency of PIN1 knockdown is confirmed by immunoblotting or qRT-PCR.
-
Downstream Analysis: The effect of PIN1 depletion on the expression or phosphorylation of putative downstream targets is then assessed by immunoblotting or other relevant assays.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to PIN1 inhibition.
Caption: Overview of PIN1 signaling pathways and the impact of its inhibition.
Caption: Experimental workflow for identifying PIN1 inhibitor downstream targets.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 6. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of peptidyl-prolyl isomerase (PIN1) and BRAF signaling to target melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIN1 Inhibition in Cell Cycle Regulation: A Technical Guide to KPT-6566
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of cell cycle progression, acting on a multitude of phosphorylated proteins that drive cellular proliferation. Its overexpression is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the PIN1 inhibitor KPT-6566 and its role in modulating cell cycle checkpoints. We present quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction to PIN1 and Cell Cycle Control
The cell cycle is a tightly regulated process involving a series of events that lead to cell division and proliferation. Progression through the different phases of the cell cycle—G1, S, G2, and M—is driven by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. PIN1, a unique peptidyl-prolyl isomerase, adds another layer of regulation by catalyzing the cis-trans isomerization of specific pSer/Thr-Pro motifs within key cell cycle proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby influencing critical cell cycle transitions.
PIN1's substrates include a host of oncoproteins and tumor suppressors that govern the G1/S and G2/M checkpoints.[1] For instance, PIN1 can promote the activity of cyclin D1 and CDK4/6, leading to the phosphorylation and inactivation of the retinoblastoma protein (Rb) and subsequent entry into S phase.[2] It also modulates the stability and function of proteins like p53, c-Myc, and β-catenin, further highlighting its central role in cancer pathogenesis.[3] Given its pivotal role in oncogenic signaling, the inhibition of PIN1 presents a promising strategy for cancer therapy.
KPT-6566: A Covalent Inhibitor of PIN1
KPT-6566 is a selective and covalent inhibitor of PIN1 that binds to the catalytic site of the enzyme.[4] Its mechanism of action leads to the inhibition of PIN1's isomerase activity and subsequent degradation of the PIN1 protein.[4] This dual action results in the disruption of multiple oncogenic signaling pathways that are dependent on PIN1 activity, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Quantitative Data on the Effects of KPT-6566
The efficacy of KPT-6566 has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data regarding its potency and effects on cell cycle-related proteins.
Table 1: In Vitro Potency of KPT-6566 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | Caco-2 | 7.45 | [4] |
| Testicular Germ Cell Tumor | NCCIT | 4.65 | [6] |
| Testicular Germ Cell Tumor | P19 | 7.24 | [6] |
Table 2: Cellular Effects of KPT-6566 on Key Cell Cycle Regulatory Proteins
| Protein | Effect of KPT-6566 Treatment | Cellular Consequence | Reference |
| PIN1 | Degradation | Inhibition of downstream signaling | [4] |
| Hyperphosphorylated pRB | Decrease | G1 arrest | [7] |
| Cyclin D1 | Decrease in protein levels | G1 arrest | [7] |
Detailed Experimental Protocols
To facilitate the study of PIN1 inhibitors like KPT-6566, this section provides detailed protocols for essential in vitro assays.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of KPT-6566 on cancer cell viability and to determine its IC50 value.[8]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in the appropriate complete medium supplemented with 10% FBS. b. Harvest cells during the logarithmic growth phase using Trypsin-EDTA. c. Resuspend cells in fresh complete medium and perform a cell count. d. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: a. Prepare a series of dilutions of KPT-6566 in complete medium. A typical concentration range to test is 0.1 µM to 20 µM.[7] b. Include a vehicle control (medium with the same final concentration of DMSO as the highest KPT-6566 concentration). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the KPT-6566 dilutions or vehicle control medium. d. Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition and Formazan (B1609692) Solubilization: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well and gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the KPT-6566 concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Western Blotting for PIN1 and Cyclin D1
This protocol allows for the detection and quantification of changes in PIN1 and Cyclin D1 protein levels following treatment with KPT-6566.
Materials:
-
Cells treated with KPT-6566
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. After treating cells with KPT-6566 for the desired time, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Mix a desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against PIN1 and Cyclin D1 (and a loading control) overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with KPT-6566.[11][12]
Materials:
-
Cells treated with KPT-6566
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Cell Fixation: a. Harvest the treated cells by trypsinization and wash once with PBS. b. Resuspend the cell pellet in 1 mL of PBS. c. While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol.[14] d. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[13]
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[11] b. Wash the cell pellet with PBS. c. Resuspend the cell pellet in PI staining solution.[13] d. Incubate for 15-30 minutes at room temperature in the dark.[11]
-
Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[13] b. Gate out doublets and debris. c. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact of PIN1 Inhibition
Graphviz diagrams are provided below to illustrate the key signaling pathways regulated by PIN1 and a typical experimental workflow for studying a PIN1 inhibitor.
Caption: PIN1 Regulation of the G1/S Transition.
Caption: PIN1 Regulation of the G2/M Transition.
Caption: Experimental Workflow for Studying KPT-6566.
Conclusion
The inhibition of PIN1 represents a promising avenue for the development of novel anti-cancer therapeutics. KPT-6566 has emerged as a potent and selective tool for probing the function of PIN1 in cell cycle regulation. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of PIN1 inhibition and the development of next-generation cancer drugs.
References
- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes: Utilizing PIN1 Inhibitor 5 for Western Blot Analysis
Introduction
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in essential cellular processes.[1][2][3] PIN1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[2][3][4] This conformational change can profoundly impact a substrate protein's activity, stability, subcellular localization, and interactions, thereby modulating key signaling pathways.[1][5]
PIN1 is a significant factor in various diseases. It is frequently overexpressed in many human cancers, where it promotes oncogenic pathways by stabilizing oncoproteins (e.g., Cyclin D1, c-Myc) and destabilizing tumor suppressors.[6][7] Conversely, its downregulation is implicated in neurodegenerative conditions like Alzheimer's disease.[3][4] This central role makes PIN1 an attractive therapeutic target.
PIN1 Inhibitor 5 is a potent inhibitor of PIN1 with a reported Ki of 0.08 μM.[8][9] By blocking the catalytic activity of PIN1, this small molecule allows researchers to investigate the downstream consequences of PIN1 inhibition. Western blotting is a fundamental technique used in this context to probe how PIN1 inhibition affects the expression levels and phosphorylation status of its key substrates and related signaling proteins. These application notes provide a comprehensive protocol for using this compound in a Western blot experiment to analyze its effects on cellular pathways.
Mechanism of Action
PIN1 inhibitors function by binding to the enzyme's active site, preventing it from isomerizing its phosphoprotein substrates. This blockade can lead to several observable outcomes in a Western blot experiment:
-
Altered Substrate Stability: Inhibition of PIN1 can lead to either the stabilization or degradation of its target proteins. For example, PIN1 inhibition has been shown to decrease the protein levels of Cyclin D1.[7][10]
-
Changes in Signaling Pathways: By altering the conformation and function of key signaling molecules, PIN1 inhibition can affect entire pathways. Researchers can monitor changes in the phosphorylation status or total protein levels of components within pathways like the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[1][6][11]
-
Induction of PIN1 Degradation: Some covalent inhibitors have been shown to induce the degradation of PIN1 itself, an effect that can be readily monitored by Western blot.[12][13]
PIN1 Signaling Pathway Overview
The following diagram illustrates the central role of PIN1 in regulating cellular signaling pathways. Growth factor signaling leads to the phosphorylation of various substrate proteins on Ser/Thr-Pro motifs. PIN1 then isomerizes these motifs, leading to the activation of oncogenes and the inhibition of tumor suppressors, ultimately promoting cell proliferation and survival.
Caption: PIN1 acts as a fulcrum in oncogenic signaling by isomerizing phosphorylated proteins.
Quantitative Data of Selected PIN1 Inhibitors
This table provides a comparison of the inhibitory potency of this compound with other known inhibitors to offer a broader context for experimental design.
| Inhibitor Name | Type | Potency | Reference |
| This compound (Compound 7) | Small Molecule | Ki = 0.08 µM | [8][9] |
| API-1 | Small Molecule | IC50 = 72.3 nM | [14][15] |
| Sulfopin | Covalent | - | |
| BJP-06-005-3 | Covalent Peptide | Apparent Ki = 48 nM | |
| All-trans retinoic acid (ATRA) | Small Molecule | IC50 = 33.2 µM | [3] |
Protocol: Western Blot Analysis of PIN1 Inhibition
This protocol outlines the steps for treating cultured cells with this compound and analyzing the effects on target protein expression via Western blot.
A. Materials and Reagents
-
Cell Lines: A cancer cell line known to overexpress PIN1 (e.g., HeLa, MCF-7, PC3).[7][10]
-
This compound: Stock solution prepared in sterile DMSO (e.g., 10 mM). Store at -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors immediately before use.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Laemmli Sample Buffer: 4X or 2X, with β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Appropriate percentage for the target protein's molecular weight.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose (0.2 µm or 0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-PIN1 (to check for inhibitor-induced degradation).
-
Anti-Cyclin D1, Anti-c-Myc, Anti-β-catenin (as examples of PIN1 substrates).
-
Anti-phospho-Akt, Anti-total-Akt (to probe pathway effects).
-
Anti-β-actin or Anti-GAPDH (as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis following cell treatment with this compound.
C. Detailed Protocol
1. Cell Seeding and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator. c. Prepare serial dilutions of this compound in complete culture medium. To determine the optimal concentration, a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) is recommended.[18] d. As a negative control, prepare a vehicle control sample containing the same final concentration of DMSO as the highest inhibitor concentration used.[18] e. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle. f. Incubate for a predetermined amount of time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advised to identify the optimal treatment duration.[18]
2. Cell Lysis and Protein Quantification a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new clean tube. g. Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
3. Western Blotting a. Normalize all samples to the same protein concentration with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. For PVDF, pre-activate the membrane in methanol.[16] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. f. Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C. g. Wash the membrane three times for 5-10 minutes each with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane again three times for 10 minutes each with TBST. j. Prepare the ECL detection reagent according to the manufacturer's protocol, apply it to the membrane, and image the resulting chemiluminescence using a digital imager.
4. Data Analysis and Interpretation a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin) in the same lane. c. Compare the normalized intensity of the target protein in the inhibitor-treated samples to the vehicle control. A significant decrease or increase suggests an effect of PIN1 inhibition. d. Look for changes in the levels of PIN1 itself, its known substrates (Cyclin D1, etc.), and the phosphorylation state of key pathway proteins (p-Akt, etc.) to elucidate the molecular consequences of treatment with this compound.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. PIN1 - Wikipedia [en.wikipedia.org]
- 5. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. PIN1 inhibitor API-1 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for PIN1 Inhibitor 5 in In Vivo Mouse Studies
Introduction
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous signaling pathways implicated in cancer development and progression.[1][2] It acts by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, thereby modulating the function, stability, and localization of a wide range of proteins involved in cell proliferation, survival, and differentiation.[3] Overexpression of PIN1 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1]
PIN1 inhibitors are being investigated as a novel class of anticancer agents. By blocking the enzymatic activity of PIN1, these inhibitors can disrupt multiple oncogenic signaling cascades simultaneously, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[4][5] This document provides detailed application notes and protocols for the in vivo use of a representative PIN1 inhibitor, referred to as "PIN1 Inhibitor 5," in mouse models of cancer. The protocols and data presented are synthesized from studies on various PIN1 inhibitors, such as KPT-6566 and AG17724, to provide a comprehensive guide for researchers.
Data Presentation
The following tables summarize the quantitative data from representative in vivo studies using PIN1 inhibitors in mouse models.
Table 1: Summary of In Vivo Efficacy Studies of PIN1 Inhibitors
| Inhibitor Name (Exemplar) | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration Route | Treatment Duration | Key Outcomes |
| KPT-6566 | Testicular Germ Cell Tumor | P19 | Nude Mice | 5 mg/kg, Intraperitoneal (i.p.), every 3 days | 27 days | Significantly reduced tumor volume and mass.[6] |
| KPT-6566 | Breast Cancer (Metastasis) | MDA-MB-231 | Not Specified | 5 mg/kg, i.p., once a day | 26 days | Reduced lung metastasis with no observed toxicity.[6][7] |
| KPT-6566 | Colorectal Cancer | Caco-2 (CD44+/CD133+ TICs) | NSG Mice | Not explicitly stated | Not Specified | Meaningful reduction in tumor volume and mass.[6][8] |
| AG17724 (in DMS) | Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma (PDAC) models | Not Specified | Not Applicable (Targeted delivery system) | Not Specified | Inhibition of tumor growth in subcutaneous and orthotopic models.[9][10][11] |
Experimental Protocols
Protocol 1: General Xenograft Mouse Model for Efficacy Studies
This protocol describes a general procedure for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture media and supplements
-
Immunodeficient mice (e.g., Athymic Nude, NSG), 6-8 weeks old[12]
-
Matrigel Basement Membrane Matrix
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, Saline)[6]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Acclimation: Allow mice to acclimate to the animal facility for at least one week before the start of the experiment.[13]
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a 1:1 mixture of serum-free media and Matrigel at the desired concentration.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[13]
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth regularly by measuring the length and width with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[14]
-
-
Inhibitor Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, prepare the working solution by diluting the stock in the appropriate vehicle. An example formulation for KPT-6566 is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Administer the inhibitor to the treatment group via the chosen route (e.g., intraperitoneal injection).
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol 2: Orthotopic Implantation for Metastasis Studies
This protocol is adapted for studying the effect of this compound on metastasis from a primary tumor. The example provided is for a breast cancer model.
Materials:
-
Metastatic breast cancer cell line (e.g., MDA-MB-231)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare the cancer cells as described in Protocol 1.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension into the mammary fat pad.
-
-
Treatment and Monitoring:
-
Begin treatment once the primary tumors are established.
-
Administer this compound or vehicle as per the study design (e.g., 5 mg/kg, i.p., daily for 26 days).[6]
-
Monitor the growth of the primary tumor.
-
-
Metastasis Assessment:
-
At the end of the study, harvest the lungs and other potential metastatic organs.
-
Analyze the tissues for metastatic lesions through histological examination or other relevant assays.
-
Mandatory Visualization
PIN1 Signaling Pathway in Cancer
Caption: PIN1 signaling pathway and the effect of its inhibition.
Experimental Workflow for In Vivo Mouse Study
Caption: General workflow for an in vivo xenograft mouse study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Pin1 Renders Pancreatic Cancer Eradicable by Synergizing with Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement [ideas.repec.org]
- 10. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorometric Assay for Determining PIN1 Inhibitor Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a subset of proteins.[3][4] This post-phosphorylation modification can significantly alter the conformation, stability, and function of its target proteins.[3][5] Overexpression of PIN1 is linked to numerous human cancers and is often associated with poor prognosis, making it a promising therapeutic target for anticancer drug development.[1][5][6] This application note provides a detailed protocol for assessing the enzymatic activity of PIN1 and evaluating the potency of its inhibitors using a continuous fluorometric assay.
Assay Principle
The enzymatic activity of PIN1 is measured using a fluorogenic peptide substrate that is pre-isomerized to the cis conformation. PIN1 catalyzes the conversion of this substrate from the cis to the trans isomer. A developer enzyme, such as chymotrypsin, specifically cleaves the trans isomer of the substrate, releasing a fluorophore and generating a fluorescent signal.[7][8] The increase in fluorescence intensity is directly proportional to PIN1's isomerase activity.[7] Potential inhibitors are screened by measuring the reduction in the rate of fluorescence generation in their presence.
Quantitative Data Summary
The following tables summarize typical quantitative data and reagent concentrations used in the PIN1 enzymatic activity assay.
Table 1: Key Experimental Parameters and Reagents
| Parameter / Reagent | Typical Concentration / Value | Notes |
| Enzyme | ||
| Recombinant Human PIN1 | 50 µg/mL (working dilution) | Dilute immediately before use and keep on ice.[8] |
| Substrate | ||
| PIN1 Green Substrate (cis) | 1 µM (working concentration) | A fluorogenic peptide pre-treated to be in the cis isoform.[7][8] |
| Developer | ||
| Chymotrypsin or other protease | Varies by supplier (e.g., 100X stock) | Specifically cleaves the trans-isomer of the substrate. |
| Assay Conditions | ||
| Assay Buffer | e.g., 30 mL supplied with kit | Typically a HEPES or similar buffer at physiological pH. |
| Incubation Temperature | Room Temperature (e.g., 25°C) | |
| Incubation Time | 60 - 120 minutes | For end-point readings.[8] |
| Detection | ||
| Excitation Wavelength | ~490 nm | [7][8] |
| Emission Wavelength | ~520 nm | [7][8] |
| Controls | ||
| Positive Control | PIN1 enzyme without inhibitor | Represents 100% enzyme activity. |
| Negative Control | Assay buffer without PIN1 enzyme | Corrects for background fluorescence. |
| Inhibitor Control | PIN1 enzyme with a known inhibitor | Validates the assay's ability to detect inhibition. |
Table 2: Example IC₅₀ Determination for a PIN1 Inhibitor
| Inhibitor Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Positive Control) | 8500 | 0% |
| 0.1 | 7980 | 6.1% |
| 1 | 6545 | 23.0% |
| 5 | 4320 | 49.2% |
| 10 | 2890 | 66.0% |
| 25 | 1550 | 81.8% |
| 50 | 980 | 88.5% |
| 100 | 860 | 89.9% |
| Calculated IC₅₀ | ~5.1 µM | Value derived from dose-response curve fitting. |
Experimental Protocols
This protocol is adapted from commercially available kits, such as the SensoLyte® Green PIN1 Activity Assay Kit.[7][8]
Materials and Reagents
-
Known PIN1 Inhibitor (for control, e.g., Tannic acid or Juglone)[5]
-
Test Inhibitor Compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Black, flat-bottom 96-well microplate with non-binding surface[8]
-
Fluorescence microplate reader with Ex/Em = 490/520 nm capabilities[8]
-
Multichannel pipette and sterile reagent reservoirs
-
Plate cover[8]
Protocol 1: Reagent Preparation
-
PIN1 Enzyme Working Solution: Dilute the stock recombinant human PIN1 (e.g., Component B) to a final concentration of 50 µg/mL using the assay buffer. Prepare this solution fresh immediately before use and keep it on ice.[8]
-
PIN1 Substrate Working Solution: Dilute the PIN1 Green Substrate (e.g., Component A) 1:100 in assay buffer to achieve a final concentration of 1 µM. Protect this solution from light.[8]
-
PIN1 Developer Working Solution: Dilute the 100X PIN1 Developer stock (e.g., Component C) 1:100 in assay buffer.
-
Test Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor compound at 5X the final desired concentration in assay buffer.
Protocol 2: Enzymatic Reaction and Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 10 µL of diluted test inhibitor + 10 µL of diluted PIN1 enzyme.
-
Positive Control: 10 µL of assay buffer + 10 µL of diluted PIN1 enzyme.
-
Inhibitor Control: 10 µL of known PIN1 inhibitor + 10 µL of diluted PIN1 enzyme.
-
Negative Control (Blank): 20 µL of assay buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.[8]
-
Initiate Reaction: Add 50 µL of the PIN1 Substrate Working Solution to all wells. Mix gently.
-
Incubate: Cover the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Develop Signal: Add 30 µL of the PIN1 Developer Working Solution to all wells.
-
Measure Fluorescence: Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 490/520 nm. For kinetic assays, record data every 5 minutes for 60-120 minutes. For end-point assays, incubate for an additional 60-120 minutes before reading.[8]
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading from the negative control (blank) wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of PIN1 inhibition for each concentration of the test compound: % Inhibition = [1 - (Signal of Test Well / Signal of Positive Control)] x 100
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PIN1 activity by 50%.
Visualizations
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 7. SensoLyte® Green PIN1 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. AnaSpec Green PIN1 Activity Assay Kit Fluorimetric - 1 kit., Quantity: | Fisher Scientific [fishersci.com]
Application Notes: Measuring Cell Proliferation with PIN1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and survival.[1][2][3][4] Overexpressed in a majority of human cancers, PIN1 has emerged as a promising therapeutic target.[5][6][7] PIN1's unique function involves catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a wide range of substrate proteins.[8][9] This conformational change can profoundly impact protein stability, localization, and activity, thereby modulating key oncogenic signaling pathways.[6][8][10]
PIN1 inhibitors are being developed as potential anticancer agents.[2][5][7][11] "PIN1 Inhibitor 5" represents a novel compound designed to specifically target and inhibit the catalytic activity of PIN1. These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell proliferation using a common colorimetric assay.
Mechanism of Action of PIN1
PIN1 acts as a molecular switch, converting signals from proline-directed kinases into conformational changes that regulate protein function.[1] Its overexpression in cancer cells leads to the aberrant activation of multiple cancer-driving pathways, including:
-
Ras/AP-1 Signaling: PIN1 enhances the transcriptional activity of c-Jun, a component of the AP-1 transcription factor, promoting the expression of genes involved in cell proliferation like Cyclin D1.[6][10]
-
Wnt/β-catenin Signaling: PIN1 stabilizes β-catenin by preventing its degradation, leading to its accumulation and translocation to the nucleus where it activates target genes that drive cell proliferation.[7][10]
-
PI3K/AKT/mTOR Signaling: PIN1 is involved in the activation of the PI3K-AKT-mTOR-S6K axis, a central pathway for cell growth and proliferation, by promoting the phosphorylation and activation of IRS-1.[12]
-
NOTCH Signaling: PIN1 enhances NOTCH signaling by promoting the cleavage of the NOTCH1 receptor and increasing the stability and transcriptional activity of the NOTCH intracellular domain (NICD).[12][13]
By inhibiting PIN1, "this compound" is expected to downregulate these oncogenic pathways, leading to a reduction in cancer cell proliferation.
Signaling Pathway of PIN1 in Cancer Proliferation
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 12. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 13. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
Application Notes and Protocols for Assessing Apoptosis Induced by PIN1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase, Pin1, is a critical regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Overexpression of Pin1 has been implicated in numerous cancers, making it a promising target for therapeutic intervention.[3][4][5] Pin1 inhibitors are being investigated for their potential to induce apoptosis in cancer cells.[4][5][6] This document provides detailed protocols for assessing apoptosis in cells treated with a novel hypothetical compound, "PIN1 Inhibitor 5." The following protocols outline methods for detecting key hallmarks of apoptosis, including the externalization of phosphatidylserine (B164497), activation of caspases, and changes in the expression of apoptosis-related proteins.
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following tables summarize hypothetical, yet representative, quantitative data from the assays described below. These tables are intended to serve as a guide for expected results when treating a cancer cell line with varying concentrations of this compound for 24 hours. Data is presented as a fold change or percentage relative to the untreated control.
Table 1: Apoptotic Cell Population Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.0 ± 2.5 | 3.0 ± 0.5 | 2.0 ± 0.5 |
| This compound | 10 | 75.0 ± 3.0 | 15.0 ± 1.5 | 10.0 ± 1.0 |
| This compound | 25 | 50.0 ± 4.0 | 30.0 ± 2.0 | 20.0 ± 2.5 |
| This compound | 50 | 25.0 ± 3.5 | 45.0 ± 3.0 | 30.0 ± 3.0 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,000 ± 1,200 | 1.0 |
| This compound | 10 | 45,000 ± 3,500 | 3.0 |
| This compound | 25 | 90,000 ± 7,000 | 6.0 |
| This compound | 50 | 150,000 ± 11,000 | 10.0 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 3.5 | 2.8 |
| This compound | 25 | 5.0 | 7.0 | 6.5 |
| This compound | 50 | 8.0 | 12.0 | 11.0 |
Experimental Protocols
Cell Culture and Treatment with this compound
This initial step is crucial for all subsequent apoptosis assays.
Materials:
-
Cancer cell line of choice
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Include a vehicle-treated control group with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes and discard the supernatant.[10][11]
-
Wash the cells twice with cold PBS, centrifuging between each wash.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases that are activated during apoptosis.[12][13] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[14]
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the 96-well plate containing the treated and control cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key proteins to investigate include the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner caspase-3 and its substrate PARP.[15][16] An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of caspase-3 and PARP are indicative of apoptosis.[15][16]
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer and incubate on ice for 30 minutes.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[15]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Prepare the ECL substrate and apply it to the membrane.[15]
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis assays.
Caption: PIN1 inhibition-induced apoptosis signaling pathway.
References
- 1. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ShaPINg Cell Fate Upon DNA Damage: Role of Pin1 Isomerase in DNA Damage-Induced Cell Death and Repair [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining of PIN1 Following Inhibitor 5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a critical enzyme that regulates the conformation of proteins following phosphorylation on serine/threonine residues preceding a proline.[1][2] This isomerization acts as a molecular switch, influencing protein stability, localization, and activity.[3] Pin1 is implicated in numerous cellular processes, including cell cycle progression, signal transduction, and gene transcription.[1][3] Its dysregulation is linked to various diseases, including cancer and Alzheimer's disease, making it a compelling therapeutic target.[1]
These application notes provide a detailed protocol for the immunofluorescent staining of PIN1 in cultured cells to assess changes in its expression and subcellular localization following treatment with "inhibitor 5," a compound with a reported inhibitory constant (Ki) of 0.08 μM. The protocol is designed to enable researchers to visualize and quantify the effects of this inhibitor, providing valuable insights into its cellular mechanism of action.
Key Concepts
-
PIN1 Function: PIN1 specifically isomerizes phosphorylated Ser/Thr-Pro motifs, altering the conformation and function of its substrate proteins. This can impact major signaling pathways such as Wnt/β-catenin, Ras/AP-1, and PI3K/Akt/mTOR.[4][5][6]
-
Subcellular Localization: PIN1 is found in both the nucleus and the cytoplasm, and its localization can be influenced by cellular state and signaling events.[1] Changes in its localization can be indicative of altered activity or regulation.
-
Inhibitor 5: A known inhibitor of PIN1 with a high affinity (Ki = 0.08 μM). Its effects on the subcellular distribution of PIN1 can be effectively studied using immunofluorescence.
Data Presentation
The following table presents a hypothetical summary of quantitative data obtained from an immunofluorescence experiment assessing the effect of Inhibitor 5 on PIN1 localization. Image analysis software would be used to quantify the fluorescence intensity in the nucleus and cytoplasm of treated and untreated cells.
| Treatment Group | Mean Nuclear Intensity (A.U.) | Mean Cytoplasmic Intensity (A.U.) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control (DMSO) | 150.5 ± 12.3 | 75.2 ± 8.9 | 2.00 |
| Inhibitor 5 (1 µM) | 102.1 ± 10.8 | 125.8 ± 11.5 | 0.81 |
| Inhibitor 5 (5 µM) | 85.7 ± 9.5 | 140.3 ± 12.1 | 0.61 |
A.U. = Arbitrary Units. Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
PIN1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PIN1. Inhibition of PIN1 is expected to modulate the activity of downstream effectors.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathogenic Roles of Prolyl Isomerase Pin1 in Metabolic Regulations via Multiple Signal Transduction Pathway Modulations [mdpi.com]
- 6. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PIN1 Inhibitor 5 for Studying Neurodegenerative Disease Models
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that regulates the function of numerous proteins by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1] This conformational change can significantly impact protein stability, localization, and activity.[2] Dysregulation of PIN1 has been implicated in the pathogenesis of several age-related neurodegenerative diseases, although its role can differ depending on the specific disease context.[3][4] In Alzheimer's disease (AD), PIN1 is typically downregulated or inactivated, a condition that promotes the accumulation of both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[1][5] Conversely, in models of Parkinson's disease (PD), PIN1 has been found to be upregulated and to play a pro-apoptotic role in dopaminergic neurons.[6][7] PIN1 has also been linked to Huntington's disease (HD) by modulating huntingtin protein levels and p53-mediated toxicity.[8][9]
PIN1 Inhibitor 5 is a potent and selective small molecule designed to probe the function of PIN1 in cellular and animal models of neurodegeneration. By inhibiting PIN1's catalytic activity, researchers can simulate the loss of PIN1 function seen in Alzheimer's disease or block its pro-death signaling in Parkinson's models. These application notes provide an overview of the compound's properties and detailed protocols for its use in research.
Data Presentation: Properties of Representative PIN1 Inhibitors
The development of specific PIN1 inhibitors is an active area of research.[10] this compound is a hypothetical compound representative of potent and selective inhibitors described in the literature. The table below summarizes quantitative data from several known PIN1 inhibitors to provide a comparative framework for researchers.
| Compound Name | Type | Target | Ki (app) | IC50 | Cellular Effect Reference |
| Juglone | Irreversible | Cys113 | - | ~2.5 µM | Attenuates MPP+-induced cell death.[6][7][9] |
| BJP-06-005-3 | Covalent | Cys113 | 48 nM | - | Potent inhibition of PIN1 catalytic activity.[11] |
| Sulfopin | Covalent | Cys113 | - | ~158 nM (DELFIA) | Induces PIN1 degradation in cells.[12][13] |
| KPT-6566 | Reversible | Active Site | - | - | Induces PIN1 degradation.[11] |
| VS1 | Reversible | Active Site | - | 6.4 µM | Good PIN1 inhibitory activity in enzymatic assays.[9][14] |
| VS10 | Reversible | Active Site | - | - | Induces proteasomal PIN1 degradation in cancer cells.[15] |
| HWH8-33 | Reversible | Active Site | - | - | Inhibits cancer cell proliferation.[16][17] |
Data compiled from multiple sources for comparative purposes.[6][7][9][11][12][13][14][15][16][17]
Signaling Pathways and Experimental Workflows
To visualize the role of PIN1 and the application of its inhibitors, the following diagrams illustrate key pathways and experimental designs.
Caption: Role of PIN1 in Alzheimer's Disease pathology.
Caption: Pro-apoptotic role of PIN1 in Parkinson's Disease models.
Caption: Workflow for testing this compound.
Experimental Protocols
Protocol 1: In Vitro PIN1 Enzymatic Inhibition Assay
This protocol is adapted from the chymotrypsin-coupled spectrophotometric assay used to measure PIN1 isomerase activity.[11] It measures the ability of PIN1 to convert a peptidic substrate from a cis to a trans conformation, which can then be cleaved by chymotrypsin (B1334515), releasing a chromophore.
Materials:
-
Recombinant human GST-PIN1 protein
-
Substrate peptide: Suc-Ala-pSer-Pro-Phe-pNA
-
Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
-
This compound (and other test compounds)
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture as follows:
-
85 µL of Assay Buffer
-
5 µL of GST-PIN1 (final concentration ~25 nM)
-
5 µL of diluted this compound or DMSO (vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate peptide (final concentration ~50 µM) to each well to start the isomerization reaction.
-
Cleavage Reaction: Immediately after adding the substrate, add 5 µL of chymotrypsin (final concentration ~0.1 mg/mL).
-
Measurement: Read the absorbance at 390 nm every 30 seconds for 15 minutes at 25°C using a microplate reader. The rate of increase in absorbance is proportional to the rate of isomerization.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (DMSO = 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis in a Cellular Model of Neurotoxicity
This protocol describes how to assess the effect of this compound on key pathological markers in a neuronal cell line (e.g., SH-SY5Y) treated with a neurotoxic stimulus.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic agent (e.g., MPP+ for a PD model, Aβ1-42 oligomers for an AD model)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-pTau (AT8), anti-Total Tau, anti-cleaved Caspase-3, anti-α-synuclein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Add the neurotoxic agent (e.g., 500 µM MPP+ for 24 hours) to the appropriate wells. Include a control group with no toxin.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).
-
Protocol 3: In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for testing the neuroprotective effects of this compound in the MPTP-induced mouse model of PD.[7]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Probenecid (optional, to enhance MPTP toxicity)
-
This compound
-
Vehicle for inhibitor (e.g., DMSO, saline, corn oil, depending on solubility)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into groups (n=8-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: this compound + MPTP
-
-
-
Inhibitor Administration:
-
Determine the appropriate dose and route of administration (e.g., intraperitoneal injection (i.p.), oral gavage) based on preliminary pharmacokinetic/pharmacodynamic studies.
-
Begin administration of this compound or vehicle one day before MPTP treatment and continue daily throughout the experiment.
-
-
MPTP Induction:
-
Administer MPTP (e.g., 25 mg/kg, i.p.) and Probenecid (250 mg/kg, i.p.) once daily for 5 consecutive days. Administer saline to the control group.
-
-
Behavioral Assessment:
-
Perform behavioral tests 7-14 days after the final MPTP injection.
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Measure locomotor activity and anxiety-like behavior by tracking movement in an open arena.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study (e.g., 21 days post-MPTP), euthanize the mice by an approved method.
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect and collect the brains. Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Protocol 4: Immunohistochemistry (IHC) for Brain Tissue Analysis
This protocol details the staining of brain sections from the in vivo study to visualize dopaminergic neuron loss and protein pathology.
Materials:
-
Cryoprotected mouse brains
-
Cryostat or vibrating microtome
-
Microscope slides
-
Antigen Retrieval Buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking/Permeabilization Buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, anti-PIN1)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Sectioning: Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat.
-
Antigen Retrieval (if necessary): Heat sections in Antigen Retrieval Buffer at 95°C for 10-20 minutes. Allow to cool to room temperature.
-
Blocking and Permeabilization: Wash sections in PBS, then incubate in Blocking/Permeabilization Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-TH) diluted in antibody buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections 3 times in PBS. Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash sections again in PBS. Incubate with DAPI for 10 minutes. Wash a final time and mount the sections onto slides using an anti-fade mounting medium.
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Stereology: Perform unbiased stereological counting of TH-positive neurons in the substantia nigra to quantify neuronal loss.
-
Optical Density: Measure the density of TH-positive fibers in the striatum.
-
Compare the results between the experimental groups to assess the neuroprotective effect of this compound.
-
References
- 1. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl cis–trans isomerase Pin1 in ageing, cancer and Alzheimer disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptidyl-prolyl Isomerase Pin1 Up-regulation and Proapoptotic Function in Dopaminergic Neurons: RELEVANCE TO THE PATHOGENESIS OF PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidyl-prolyl isomerase Pin1 up-regulation and proapoptotic function in dopaminergic neurons: relevance to the pathogenesis of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fondazionetelethon.it [fondazionetelethon.it]
- 9. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. PIN1 prolyl isomerase promotes initiation and progression of bladder cancer through the SREBP2-mediated cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 17. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of PIN1 Inhibitor 5 in High-Throughput Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the conformation of specific phosphorylated serine/threonine-proline motifs within a subset of proteins.[1] This post-phosphorylation regulation plays a pivotal role in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression.[2] Dysregulation of PIN1 has been implicated in various diseases, most notably in cancer, where its overexpression is linked to tumorigenesis and poor prognosis.[3] Consequently, PIN1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4] High-throughput screening (HTS) campaigns are essential for the identification of novel PIN1 inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of a representative PIN1 inhibitor, herein referred to as "Inhibitor 5," in common HTS assays.
PIN1 Signaling Pathways
PIN1 exerts its influence by modulating the stability and activity of numerous proteins involved in key signaling cascades. Understanding these pathways is crucial for interpreting the effects of PIN1 inhibitors.
Caption: PIN1's central role in oncogenic signaling pathways.
High-Throughput Screening (HTS) for PIN1 Inhibitors
The identification of novel PIN1 inhibitors largely relies on HTS methodologies. Two commonly employed assays are the Fluorescence Polarization (FP) assay and the Peptidyl-Prolyl Isomerase (PPIase) assay.
Experimental Workflow for PIN1 Inhibitor HTS
A typical HTS campaign for discovering and validating PIN1 inhibitors follows a multi-step process.
Caption: A typical high-throughput screening cascade for PIN1 inhibitors.
Data Presentation
The inhibitory activity of "Inhibitor 5" and other known PIN1 inhibitors is summarized below. This data is compiled from various studies and presented for comparative purposes.
| Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Inhibitor 5 (representative) | FP / PPIase | 50 - 500 | < 100 | - |
| KPT-6566 | PPIase | 640 | 625.2 | [5] |
| Sulfopin | PPIase | - | 17 | |
| ATRA (All-trans retinoic acid) | PPIase | 33,200 | - | [3] |
| BJP-06-005-3 | PPIase | - | 48 | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled peptide probe from the PIN1 active site by a potential inhibitor.
Materials:
-
Recombinant human PIN1 protein
-
Fluorescently labeled PIN1 substrate peptide (e.g., FITC-pSer/Thr-Pro peptide)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (including "Inhibitor 5") dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of PIN1 protein in Assay Buffer. The final concentration should be optimized to yield a significant polarization window (typically in the low nanomolar range).
-
Prepare a 2X solution of the fluorescent peptide in Assay Buffer. The final concentration should be at or below its Kd for PIN1 to ensure assay sensitivity.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create 2X compound solutions.
-
-
Assay Procedure:
-
Add 5 µL of the 2X compound solution to the wells of the 384-well plate. Include wells with DMSO only for high (no inhibition) and low (no enzyme) controls.
-
Add 5 µL of the 2X PIN1 protein solution to all wells except the low control wells (add 5 µL of Assay Buffer instead).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to PIN1.
-
Add 10 µL of the 2X fluorescent peptide solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chymotrypsin-Coupled PPIase Assay
This is a spectrophotometric assay that measures the cis-to-trans isomerization of a peptide substrate by PIN1. The trans isomer is subsequently cleaved by chymotrypsin, releasing a chromophore.
Materials:
-
Recombinant human PIN1 protein
-
PIN1 peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES pH 7.8, 100 mM NaCl, 1 mM DTT
-
Test compounds (including "Inhibitor 5") dissolved in DMSO
-
384-well, clear, flat-bottom plates
-
Spectrophotometer plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of PIN1 protein in Assay Buffer.
-
Prepare a 10X solution of the peptide substrate in a solution of TFE and 470 mM LiCl.
-
Prepare a 2X solution of α-chymotrypsin in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create 4X compound solutions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X PIN1 protein solution and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing the 10X peptide substrate and 2X α-chymotrypsin.
-
Immediately begin monitoring the change in absorbance at 390 nm over time (kinetic read).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition based on the reaction velocities in the presence of the test compound compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Hit Validation and Secondary Assays
Following the primary HTS, active compounds ("hits") should be subjected to a series of validation and secondary assays to confirm their activity and characterize their mechanism of action.
Caption: Hit validation cascade for PIN1 inhibitors.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the application of "Inhibitor 5" and other novel compounds in high-throughput screening for PIN1 inhibitors. A systematic approach, from primary screening to robust hit validation, is critical for the successful identification and development of potent and selective PIN1 inhibitors for therapeutic use.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of PIN1 Inhibitor Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of protein targets of PIN1 inhibitors using mass spectrometry. Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Understanding how PIN1 inhibitors affect cellular signaling pathways is crucial for their development as therapeutic agents. Mass spectrometry-based proteomics and phosphoproteomics have emerged as powerful tools to identify and quantify the targets of these inhibitors on a global scale. Here, we present methodologies for target identification and validation, summarize quantitative data on protein and phosphosite alterations upon PIN1 inhibitor treatment, and visualize the affected signaling pathways.
Introduction
PIN1 is a unique enzyme that isomerizes the peptide bond preceding proline residues that are phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motifs).[1][2] This isomerization can profoundly alter the conformation, activity, stability, and localization of its substrate proteins.[3][4] Consequently, PIN1 plays a pivotal role in regulating a multitude of signaling pathways that control cell cycle progression, proliferation, and apoptosis.[5][6][7] Given its overexpression in many human cancers, PIN1 has become an attractive target for therapeutic intervention.[4][6]
The development of potent and selective PIN1 inhibitors necessitates a thorough understanding of their mechanism of action. Mass spectrometry (MS)-based proteomics offers an unbiased and comprehensive approach to elucidate the cellular targets of these inhibitors. By comparing the proteome and phosphoproteome of cells treated with a PIN1 inhibitor to untreated cells, researchers can identify proteins whose abundance or phosphorylation status is significantly altered. This information provides valuable insights into the downstream effects of PIN1 inhibition and can help to identify novel therapeutic targets and biomarkers.
This application note focuses on the use of mass spectrometry to analyze the targets of PIN1 inhibitors, with a particular emphasis on covalent inhibitors that target the active site cysteine (Cys113).[2][8] We provide detailed protocols for sample preparation, mass spectrometry analysis, and data interpretation, along with examples of quantitative data and signaling pathway visualizations.
Quantitative Analysis of PIN1 Inhibitor Targets
Mass spectrometry-based quantitative proteomics allows for the precise measurement of changes in protein and phosphopeptide abundance in response to PIN1 inhibitor treatment. Below are summary tables of proteins and phosphosites identified as being significantly altered in studies utilizing PIN1 inhibitors.
Table 1: Selected Proteins with Altered Abundance Upon PIN1 Inhibition
| Protein | Cell Line | PIN1 Inhibitor | Fold Change | Function | Reference |
| Cyclin D1 | Various cancer cells | Various inhibitors | Decrease | Cell cycle progression | [9] |
| c-Myc | Various cancer cells | Various inhibitors | Decrease | Transcription factor, oncogene | [9] |
| β-catenin | Various cancer cells | Various inhibitors | Decrease | Wnt signaling pathway | [9] |
| p53 | Various cancer cells | Various inhibitors | Increase/Decrease | Tumor suppressor | [4][7] |
| PML | IMR90-ER:RasG12V | PIN1 knockdown | Increase | Tumor suppressor, PML nuclear body formation | [10] |
| p21 | IMR90-ER:RasG12V | PIN1 knockdown | Decrease | Cell cycle inhibitor | [10] |
| p16 | IMR90-ER:RasG12V | PIN1 knockdown | Decrease | Cell cycle inhibitor | [10] |
Table 2: Selected Phosphosites with Altered Occupancy Upon PIN1 Inhibition by Sulfopin
| Protein | Phosphosite | Fold Change | Kinase(s) | Cellular Process | Reference |
| AKT1 | Multiple | Modulated | AKT1 | Cell survival, proliferation | [11] |
| AURKA | Multiple | Modulated | AURKA | Mitosis, cell cycle | [11] |
| CDK1 | Multiple | Modulated | CDK1 | Mitosis, cell cycle | [11] |
| CK2 | Multiple | Modulated | CK2 | Various | [11] |
Note: A comprehensive study using the covalent PIN1 inhibitor Sulfopin in U2-OS cells identified 803 modulated phosphorylation sites, highlighting the broad impact of PIN1 inhibition on cellular signaling.[1][11]
Experimental Protocols
Protocol 1: Global Quantitative Proteomics and Phosphoproteomics of PIN1 Inhibitor-Treated Cells
This protocol outlines a general workflow for identifying and quantifying changes in the proteome and phosphoproteome of cells treated with a PIN1 inhibitor using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
1. Cell Culture and SILAC Labeling:
-
Culture cells (e.g., U2-OS) in SILAC-compatible DMEM supplemented with either "light" (unlabeled) or "heavy" (¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids for at least five doublings to ensure complete incorporation.
-
Treat the "heavy" labeled cells with the PIN1 inhibitor (e.g., Sulfopin) at a predetermined concentration and duration. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" labeled samples.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to < 2 M with 50 mM Tris-HCl pH 8.5.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Phosphopeptide Enrichment (for phosphoproteomics):
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
5. LC-MS/MS Analysis:
-
Analyze the peptide (for proteomics) or enriched phosphopeptide (for phosphoproteomics) samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a suitable gradient to separate the peptides.
6. Data Analysis:
-
Process the raw MS data using a software package such as MaxQuant.
-
Search the spectra against a human protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins/phosphopeptides based on the "heavy"/"light" SILAC ratios.
-
Perform statistical analysis to identify significantly regulated proteins and phosphosites.
Protocol 2: In-Solution Analysis of Covalent PIN1 Inhibitor Adduction Sites
This protocol is designed to identify the specific amino acid residues on purified PIN1 that are covalently modified by an inhibitor.[8][12]
1. Incubation of Purified PIN1 with Inhibitor:
-
Incubate purified PIN1 protein with the covalent inhibitor at a specific molar ratio and for a defined period in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 75 mM NaCl).[2]
2. Reduction and Alkylation:
-
Terminate the reaction (e.g., by adding a reducing agent like NaBH₄ if applicable to the inhibitor chemistry).
-
Reduce disulfide bonds with DTT and alkylate non-modified cysteines with iodoacetamide.
3. Protein Digestion:
-
Digest the modified PIN1 protein with a specific protease (e.g., chymotrypsin (B1334515) or trypsin) overnight at 37°C.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by MALDI-TOF/TOF MS or LC-MS/MS.
-
For MALDI-TOF/TOF, identify peptide peaks corresponding to the inhibitor-adducted peptides and perform fragmentation analysis to confirm the modification site.[8]
-
For LC-MS/MS, use data-dependent acquisition to fragment the modified peptides and identify the adduction site.
5. Data Analysis:
-
Manually inspect the MS/MS spectra to confirm the sequence of the modified peptide and pinpoint the exact amino acid residue carrying the modification.
-
Database search with variable modifications corresponding to the mass of the inhibitor can also be performed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by PIN1 inhibitors can aid in understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by PIN1 and a typical experimental workflow for target identification.
Caption: PIN1 integrates signals from upstream kinases to regulate downstream cellular processes.
Caption: Workflow for mass spectrometry-based analysis of PIN1 inhibitor targets.
Conclusion
Mass spectrometry is an indispensable tool for elucidating the targets and mechanisms of action of PIN1 inhibitors. The protocols and data presented here provide a framework for researchers to conduct their own investigations into the effects of these promising therapeutic agents. By combining quantitative proteomics and phosphoproteomics with robust data analysis, it is possible to gain a comprehensive understanding of how PIN1 inhibition impacts cellular signaling networks, ultimately accelerating the development of novel cancer therapies. The continued application of these techniques will undoubtedly uncover new roles for PIN1 in health and disease and pave the way for the next generation of targeted therapeutics.
References
- 1. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidyl-prolyl cis/trans-Isomerase A1 (Pin1) Is a Target for Modification by Lipid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Phosphoproteome Reveals Prolyl Isomerase PIN1 as a Modulator of Oncogene-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific, Intramolecular Cross-Linking of Pin1 Active Site Residues by the Lipid Electrophile 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergistic Lethality: PIN1 Inhibitor 5 in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning to combination therapies to overcome drug resistance and enhance therapeutic efficacy. A growing body of evidence highlights the potential of inhibiting the prolyl isomerase PIN1, an enzyme overexpressed in numerous cancers, in combination with existing anticancer drugs. This application note details the synergistic effects of PIN1 inhibitor 5 (a representative potent and selective PIN1 inhibitor) in combination with various cancer drugs, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular signaling pathways implicated in cancer development and progression. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, PIN1 controls the function and stability of a multitude of oncoproteins and tumor suppressors. Its overexpression is linked to tumor initiation, metastasis, and resistance to conventional therapies. Therefore, targeting PIN1 presents a promising strategy to disrupt multiple oncogenic pathways simultaneously. This note focuses on the application of this compound in combination with chemotherapy and targeted agents, demonstrating its potential to sensitize cancer cells to treatment and overcome resistance.
Key Findings and Applications
Recent preclinical studies have demonstrated the synergistic anti-cancer effects of PIN1 inhibitors when combined with various therapeutic agents across different cancer types.
-
Hepatocellular Carcinoma (HCC): The combination of a PIN1 inhibitor, all-trans retinoic acid (ATRA), with the multi-kinase inhibitor sorafenib (B1663141) has shown significant synergistic effects in HCC cell lines. ATRA sensitizes HCC cells to sorafenib by downregulating p21-activated kinase 1 (PAK1)[1].
-
Pancreatic Ductal Adenocarcinoma (PDAC): In aggressive PDAC models, targeting PIN1 with inhibitors such as the combination of ATRA and arsenic trioxide (ATO) or the specific inhibitor Sulfopin, in conjunction with gemcitabine (B846) and anti-PD-1 immunotherapy, has led to complete tumor elimination or sustained remission[2][3][4]. This multi-pronged approach not only targets cancer cells directly but also remodels the tumor microenvironment to be more susceptible to immunotherapy[2][3][4].
-
Cervical Cancer: The PIN1 inhibitor KPT-6566 has been shown to enhance the cytotoxic effects of cisplatin (B142131) in cervical cancer cells[5]. This combination promotes ferroptosis, a form of iron-dependent cell death, by regulating the NRF2/GPX4 axis[5].
Quantitative Data Summary
The synergistic effects of PIN1 inhibitor combinations have been quantified in various preclinical models. The following tables summarize key quantitative data from these studies.
| Cancer Type | Cell Line(s) | PIN1 Inhibitor | Combination Drug | Outcome Measure | Results | Reference |
| Hepatocellular Carcinoma | PLC, Huh7 | All-trans retinoic acid (ATRA) | Sorafenib | IC50 of Sorafenib | ATRA (40 µM) significantly reduced the IC50 of Sorafenib. | [1][6] |
| Coefficient of Drug Interaction (CDI) | CDI values indicated a synergistic effect. | [1][6] | ||||
| Cervical Cancer | SiHa, ME-180 | KPT-6566 | Cisplatin (DDP) | Cell Viability (CCK-8) | Combination treatment further suppressed cell growth compared to single agents. | [5] |
| Colony Formation | KPT-6566 greatly enhanced the inhibitory effect of DDP on colony formation. | [5] |
Table 1: In Vitro Synergistic Effects of PIN1 Inhibitor Combinations
| Cancer Type | Mouse Model | PIN1 Inhibitor | Combination Drug(s) | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | KPC mouse-derived allografts, Patient-derived xenografts (PDTXs) | ATRA + ATO, Sulfopin | Gemcitabine, anti-PD-1 | Induced complete tumor elimination or sustained remissions. | [2][3][4] |
| Remodeled the tumor microenvironment, increasing CD8+ T-cell infiltration. | [2] | ||||
| Upregulated PD-L1 and the gemcitabine transporter ENT1 in cancer cells. | [2][3][4] | ||||
| Hepatocellular Carcinoma | Huh7 cell line-derived xenograft | All-trans retinoic acid (ATRA) | Sorafenib | Combination treatment significantly inhibited tumor growth compared to monotherapies. | [1] |
| Increased apoptosis and decreased proliferation in tumor tissues. | [1] |
Table 2: In Vivo Efficacy of PIN1 Inhibitor Combination Therapies
Signaling Pathways and Experimental Workflows
The synergistic effects of PIN1 inhibitor combinations are underpinned by their ability to concurrently modulate multiple oncogenic signaling pathways and cellular processes.
Caption: Synergistic mechanisms of PIN1 inhibitor combinations.
Caption: General experimental workflow for evaluating combination therapies.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of a PIN1 inhibitor in combination with another anticancer drug on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Combination drug (e.g., Cisplatin, Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or appropriate solvent for formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and mix thoroughly.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells following combination treatment.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways like Wnt/β-catenin and NF-κB.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-p65, anti-phospho-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft/Allograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice) for xenografts, or syngeneic mice for allografts
-
Cancer cells for injection
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically inject cancer cells into the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound might be administered daily via oral gavage or intraperitoneal injection, while the combination drug is administered as per its established protocol.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and analyze for statistical significance between treatment groups. Kaplan-Meier survival analysis can also be performed.
Conclusion
The combination of this compound with other anticancer agents represents a powerful therapeutic strategy to enhance treatment efficacy and overcome drug resistance. The synergistic effects observed in preclinical models of various cancers, including HCC, pancreatic cancer, and cervical cancer, are highly promising. The detailed protocols provided herein will enable researchers to further investigate and validate the potential of PIN1-targeted combination therapies, bringing this innovative approach one step closer to clinical application.
References
- 1. ATRA sensitized the response of hepatocellular carcinoma to Sorafenib by downregulation of p21-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 Renders Pancreatic Cancer Eradicable by Synergizing with Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]
- 4. citeab.com [citeab.com]
- 5. Inhibition of the PIN1-NRF2/GPX4 axis imparts sensitivity to cisplatin in cervical cancer cells: PIN1/NRF2/GPX4 axis in CC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PIN1 Inhibitor 5 for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for optimizing the concentration of PIN1 inhibitor 5 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target in cancer research? A1: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is an enzyme that regulates the function of numerous proteins involved in cell growth, division, and death.[1][2] PIN1 is overexpressed in many human cancers and plays a crucial role in promoting tumorigenesis by activating oncogenes and inactivating tumor suppressors.[3][4][5] Its heightened activity is often linked with tumor aggressiveness and poor patient prognosis, making it a promising target for anticancer therapies.[2][6]
Q2: What is the general mechanism of action for PIN1 inhibitors? A2: PIN1 inhibitors work by binding to the enzyme and blocking its catalytic activity.[3] PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs in substrate proteins.[4][7] By inhibiting this action, these compounds prevent the conformational changes that PIN1 induces in cancer-promoting proteins, thereby disrupting oncogenic signaling pathways and potentially leading to cell cycle arrest and apoptosis (programmed cell death).[1][7] Some inhibitors are designed to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[8][9]
Q3: Why is it critical to optimize the inhibitor concentration for cytotoxicity assays? A3: Optimizing the inhibitor concentration is essential for obtaining accurate and reproducible data. Using a concentration that is too low may show no cytotoxic effect, while a concentration that is too high can cause non-specific toxicity or solubility issues, confounding the results.[10] A dose-response experiment is necessary to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.[10] This ensures that the observed effects are a direct result of targeting PIN1.
Q4: What are the most common assays for evaluating the cytotoxicity of PIN1 inhibitors? A4: The most common assays include:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[11] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan (B1609692) product.
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[12]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method provides detailed information about the mechanism of cell death. Annexin V detects early-stage apoptosis, while PI identifies late-stage apoptotic and necrotic cells by staining the DNA of cells with compromised membranes.[13]
Troubleshooting Guides
Problem 1: High variability in MTT assay results between replicate wells.
-
Question: My MTT assay results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting up and down gently before aspirating for each well can help.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentration in the culture medium. Visually inspect the wells under a microscope for precipitates. See the troubleshooting guide for solubility issues below.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance. Ensure thorough mixing and allow sufficient time for the solubilization agent (e.g., DMSO or isopropanol) to work.[12] Wrapping the plate in foil and placing it on an orbital shaker for 15 minutes can help.[14]
-
Problem 2: this compound is precipitating in the culture medium.
-
Question: I've noticed that my this compound forms a precipitate after being added to the cell culture medium. How can I resolve this?
-
Answer: Solubility is a common challenge, especially with hydrophobic small molecules.[15][16]
-
Check Solvent Concentration: Most inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically 0.1% - 0.5%. Perform a vehicle control to test the tolerance of your cell line to the solvent.[17]
-
Serial Dilutions: Prepare serial dilutions of the inhibitor in culture medium from a concentrated stock. Adding a small volume of highly concentrated inhibitor directly to a large volume of aqueous medium can cause it to crash out of solution.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Sonication: Gently sonicating the stock solution before dilution may aid in dissolution.[16]
-
Problem 3: Discrepancy between MTT assay and Annexin V/PI flow cytometry results.
-
Question: My MTT assay indicates high cell viability after 24 hours, but my flow cytometry data shows an increase in early apoptosis (Annexin V positive, PI negative). Why are these results conflicting?
-
Answer: This discrepancy arises because the two assays measure different cellular events.
-
Metabolic Activity vs. Apoptosis: The MTT assay measures mitochondrial reductase activity, which is a marker of metabolic function. Annexin V staining detects the externalization of phosphatidylserine, an early event in the apoptotic cascade.
-
Delayed Metabolic Shutdown: Cells in the early stages of apoptosis can still be metabolically active. The loss of mitochondrial function measured by the MTT assay is often a later event in the cell death process. Therefore, it is plausible to observe signs of apoptosis before a significant drop in metabolic activity.
-
Mechanism of Action: PIN1 inhibition can lead to cell cycle arrest before inducing apoptosis.[18] During this arrested state, cells may remain metabolically active for a period. A time-course experiment is recommended to capture the full sequence of events.
-
Problem 4: Determining the optimal incubation time for cytotoxicity.
-
Question: How do I determine the most effective incubation time for this compound to induce cytotoxicity?
-
Answer: The optimal time can vary significantly between cell lines and inhibitor mechanisms.[10][19] A time-course experiment is the best approach.
-
Experimental Design: Seed cells and treat them with a fixed concentration of this compound (e.g., a concentration around the expected IC50).
-
Time Points: Measure cytotoxicity at multiple time points, for example, 12, 24, 48, and 72 hours.[10]
-
Data Analysis: Calculate the percentage of cell viability at each time point relative to an untreated control. The optimal incubation time is the point where a significant and reproducible cytotoxic effect is observed.[10] Some covalent inhibitors may show increased effects with prolonged incubation.[20]
-
Problem 5: The inhibitor shows low or no cytotoxicity, even at high concentrations.
-
Question: I am not observing the expected level of cell death with this compound. What factors should I investigate?
-
Answer: Several factors could contribute to unexpectedly low cytotoxicity.
-
Cell Line Sensitivity: The expression level of PIN1 can vary between cell lines. Verify PIN1 expression in your chosen cell line via Western Blot or qPCR. Cells with lower PIN1 expression may be less sensitive to its inhibition.[18]
-
Inhibitor Stability: The compound may be unstable and degrade in the cell culture medium over the incubation period.[10] This can be tested by collecting the medium at different time points and analyzing the inhibitor concentration using methods like HPLC.
-
Cell Permeability: Some inhibitors, particularly those with charged groups like phosphates, exhibit poor cell membrane permeability, leading to high potency in biochemical assays but low activity in cell-based assays.[3][8][21]
-
Off-Target Effects: While not causing cytotoxicity, the inhibitor could have off-target effects that interfere with the assay itself.[22] For example, some compounds can directly reduce MTT, leading to a false viability signal.[16] Including a cell-free control (inhibitor in media with MTT reagent but no cells) can help identify this issue.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound (48h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 0.1 | 1.185 | 0.070 | 94.8% |
| 0.5 | 1.050 | 0.092 | 84.0% |
| 1.0 | 0.875 | 0.065 | 70.0% |
| 5.0 | 0.610 | 0.055 | 48.8% |
| 10.0 | 0.320 | 0.040 | 25.6% |
| 50.0 | 0.150 | 0.035 | 12.0% |
Table 2: Example Time-Course Data for this compound (5 µM)
| Incubation Time (hours) | % Viability (MTT Assay) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 | 100% | 2.1% | 1.5% |
| 12 | 91% | 8.5% | 2.3% |
| 24 | 75% | 22.4% | 5.8% |
| 48 | 49% | 35.1% | 18.2% |
| 72 | 28% | 15.6% | 55.7% |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol measures cell viability based on mitochondrial activity.[11]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only and untreated controls.[23]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells from each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).[24]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[25]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visual Guides
Signaling Pathways and Workflows
Caption: PIN1's role in key oncogenic signaling pathways.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Troubleshooting PIN1 inhibitor 5 solubility issues in vitro
Welcome to the technical support center for PIN1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor precipitated out of solution after I diluted it in my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules. Here are several steps you can take to address this issue:
-
Decrease the Final Concentration: The inhibitor may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (B87167) (DMSO) in your final solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in many cell-based assays) might be necessary to maintain solubility.[1] However, it is crucial to perform a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[1]
-
Use a Co-solvent System: Consider using a combination of solvents. For instance, after dissolving the inhibitor in a primary solvent like DMSO, you could use a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your dilution steps to improve solubility.[1][2]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][2] Experimenting with different pH values for your aqueous buffer may improve the solubility of your PIN1 inhibitor.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any undissolved powder before preparing a new stock solution and subsequent dilutions.[1] Always prepare working solutions fresh from a concentrated stock immediately before use.[3]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] Here are some general guidelines:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1][4]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1][5][6][7]
It is imperative to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q3: How should I store my PIN1 inhibitor stock solutions?
A3: Proper storage is critical for maintaining the stability and integrity of your inhibitor.
-
Solid (Powder) Form: Unless otherwise specified on the product datasheet, store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is advisable to keep the compound desiccated to prevent hydration.
-
In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[8]
Troubleshooting Guide: Solubility Issues with PIN1 Inhibitor 5
This guide provides a systematic approach to resolving solubility problems with PIN1 inhibitors in vitro.
Initial Solubility Assessment
Before proceeding with your main experiment, it is good practice to perform a small-scale solubility test.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a High-Concentration Stock Solution: Dissolve the PIN1 inhibitor in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[1] This will generate a range of final compound concentrations.
-
Observation: Visually inspect the wells for any signs of precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature. A spectrophotometer can also be used to measure turbidity.
Strategies to Enhance Solubility
If you observe precipitation, consider the following strategies, starting with the least disruptive to your experimental conditions.
| Strategy | Detailed Methodology | Advantages | Disadvantages |
| Physical Methods | Gentle Warming: Briefly warm the solution to 37°C. Vortexing/Sonication: Vortex the solution for 1-2 minutes or sonicate in a water bath for 5-10 minutes.[2][3] | Simple and quick to implement. | Prolonged heat can degrade some compounds. Sonication can sometimes promote aggregation if the solution is supersaturated.[2][9] |
| pH Adjustment | If your inhibitor has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[1][2] For acidic compounds, a higher pH generally increases solubility, while basic compounds are more soluble at a lower pH.[2] | Can dramatically increase solubility for ionizable compounds. | Extreme pH can degrade the compound and may not be suitable for most biological assays.[2] |
| Co-solvents | Use a combination of solvents. For example, after an initial high-concentration stock in DMSO, subsequent dilutions can be made in a mixture of aqueous buffer and a co-solvent like ethanol or PEG 400. | Can significantly improve the solubility of highly insoluble compounds.[1][2] | The co-solvent itself may have effects on the biological assay and needs to be controlled for. High viscosity of some co-solvents like PEG 400 may not be suitable for all applications.[2] |
| Formulation with Excipients | For in vivo studies or some in vitro assays, formulation with solubilizing agents like cyclodextrins or polymers may be necessary.[9] | Can significantly increase aqueous solubility. | May interfere with the assay or the inhibitor's activity. Requires more extensive formulation development. |
Solubility Data for Common Solvents
The following table provides a general guide to the utility of common solvents for dissolving poorly soluble compounds.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules.[2] | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents.[2] | Lower solubilizing power than DMSO for highly nonpolar compounds.[2] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays.[2] | Very low solubility for many small molecule inhibitors.[2] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations.[2] | High viscosity; may not be suitable for all in vitro applications.[2] |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts.[2] | Extreme pH can degrade the compound and is unsuitable for most biological assays.[2] |
PIN1 Signaling Pathways
PIN1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous phosphorylated proteins.[10][11] Its deregulation is implicated in various diseases, including cancer.[10] PIN1 exerts its effects by modulating several key signaling pathways.
Caption: Overview of PIN1's role in major oncogenic signaling pathways.
Experimental Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with your PIN1 inhibitor.
Caption: A stepwise workflow for troubleshooting PIN1 inhibitor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming off-target effects of PIN1 inhibitor 5
Technical Support Center: PIN1 Inhibitor 5
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is an enzyme that specifically isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs in a subset of proteins.[1] This conformational change can regulate the substrate protein's function, stability, localization, and interactions.[2][3] By inhibiting PIN1, this compound is intended to modulate the activity of numerous oncogenic signaling pathways where PIN1 is overexpressed, such as those involving cyclin D1, c-Myc, and NF-κB, thereby exerting anti-tumor effects.[4][5]
Q2: Why is it critical to investigate the off-target effects of PIN1 inhibitors?
A2: Investigating off-target effects is crucial for ensuring the safety and efficacy of any therapeutic compound. Unintended interactions can lead to toxicity, misleading experimental results, or a reduction in therapeutic efficacy. Some early PIN1 inhibitors, such as Juglone, are known to have significant off-target activities, including effects on RNA Polymerase II, which can confound experimental interpretation.[6] Similarly, the inhibitor KPT-6566 was found to induce an oxidative stress response through a quinone-mimetic substructure released after PIN1 binding, a dual mechanism that complicates its use as a specific probe for PIN1 biology.[6][7] Rigorous off-target profiling ensures that the observed biological effects are genuinely due to the inhibition of PIN1.
Q3: How can I differentiate between on-target and off-target effects in my cellular experiments?
A3: The gold standard for differentiating on-target from off-target effects is the use of genetic controls. By comparing the effects of this compound in parental (wild-type) cells versus cells where PIN1 has been genetically knocked out or knocked down (e.g., via CRISPR or shRNA), you can confirm that the inhibitor's effect is PIN1-dependent. If the inhibitor produces the same effect in both parental and PIN1-null cells, the effect is likely mediated by an off-target.[6][7] For example, studies have shown that the anti-proliferative effects of specific covalent inhibitors are lost in PIN1 knockout cells, whereas the effects of less selective compounds persist, indicating off-target mechanisms.[6]
Troubleshooting Guide
Problem 1: I am observing an unexpected cellular phenotype that does not correlate with known PIN1 biology.
-
Possible Cause: This strongly suggests an off-target effect. This compound may be interacting with one or more unintended proteins, triggering a separate signaling cascade.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that the inhibitor is binding to PIN1 in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against PIN1. If this inactive analog recapitulates the unexpected phenotype, the effect is confirmed to be off-target.
-
Perform Proteome-Wide Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the direct binding partners of the inhibitor across the entire proteome, revealing potential off-targets.
-
Conduct Kinase Profiling: Since many signaling pathways are regulated by kinases, perform a broad kinase screen (e.g., KINOMEscan) to determine if this compound inhibits any kinases.[8]
-
Problem 2: The inhibitor's potency (IC50) is significantly weaker in cellular assays compared to biochemical assays.
-
Possible Cause: This discrepancy can arise from several factors related to the compound's properties in a biological environment.
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[9][10]
-
Compound Instability: The inhibitor could be rapidly metabolized or degraded within the cell.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cellular uptake assays to quantify the intracellular concentration of the inhibitor.
-
Evaluate Metabolic Stability: Test the inhibitor's stability in the presence of liver microsomes to predict its metabolic fate.[6]
-
Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
Problem 3: The inhibitor shows toxicity in non-cancerous cell lines or induces cell death through a mechanism I can't explain (e.g., massive ROS production).
-
Possible Cause: The inhibitor may have off-target liabilities that lead to general cytotoxicity or a specific, unintended mechanism of action. Some covalent inhibitors can release reactive species that cause widespread cellular damage.[7]
-
Troubleshooting Steps:
-
Counter-Screening: Test the inhibitor against a panel of normal, non-transformed cell lines to determine its therapeutic window.
-
Rescue Experiments: If you suspect a specific off-target mechanism like reactive oxygen species (ROS) generation, perform a rescue experiment by co-treating with an antioxidant or ROS scavenger.[7] A reduction in toxicity would support this off-target hypothesis.
-
Mechanism of Degradation Assay: Investigate if the inhibitor causes PIN1 degradation and through which pathway. Use proteasome inhibitors (e.g., Bortezomib) and autophagy inhibitors (e.g., Chloroquine) to see if PIN1 levels are rescued, which can provide insight into the inhibitor's downstream effects.[11]
-
Visualized Workflows and Pathways
Caption: Workflow for investigating and overcoming off-target effects.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
PIN1 Inhibitor 5 Toxicity Reduction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of PIN1 inhibitors in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PIN1 inhibitor toxicity in normal cells?
A1: The toxicity of PIN1 inhibitors in normal cells stems from their fundamental role in regulating the cell cycle and apoptosis. PIN1 is a peptidyl-prolyl isomerase that controls the function of numerous proteins involved in cell proliferation and survival by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs. Inhibition of PIN1 in normal cells can lead to unintended cell cycle arrest and apoptosis by disrupting these essential cellular processes.[1][2][3]
Q2: Why are cancer cells generally more sensitive to PIN1 inhibitors than normal cells?
A2: Cancer cells often exhibit a phenomenon known as "PIN1 addiction." They frequently overexpress PIN1, which is crucial for maintaining the stability and activity of oncoproteins and for driving unregulated cell proliferation.[4][5] This dependency makes them more vulnerable to PIN1 inhibition. Furthermore, cancer cells typically have higher levels of intrinsic oxidative stress. Some PIN1 inhibitors exploit this by inducing the production of reactive oxygen species (ROS), pushing cancer cells beyond a tolerable threshold and into apoptosis, while normal cells with lower basal ROS levels are less affected.
Q3: How can I select a PIN1 inhibitor with a better therapeutic window (higher toxicity in cancer cells, lower in normal cells)?
A3: Selecting a PIN1 inhibitor with a favorable therapeutic window involves considering its mechanism of action and selectivity.
-
Covalent Inhibitors: Inhibitors that form a covalent bond with the cysteine residue (Cys113) in the PIN1 active site can offer higher selectivity and potency, potentially reducing off-target effects.[6]
-
Dual-Mechanism Inhibitors: Compounds like KPT-6566 have a dual action; they not only inhibit PIN1 but also release a cytotoxic agent that elevates ROS. This selective pressure on cancer cells, which already have high ROS levels, can spare normal cells.[7][8]
-
Degraders: Some novel compounds are designed not just to inhibit PIN1 but to induce its degradation, which can be a more potent and specific approach to reducing its activity in target cells.[9]
Troubleshooting Guide: Reducing Off-Target Toxicity
Issue: High levels of apoptosis and cell cycle arrest observed in normal cell lines treated with PIN1 Inhibitor 5.
This is a common challenge when working with inhibitors of fundamental cellular regulators. The following strategies can help in troubleshooting and mitigating this toxicity.
Optimize Inhibitor Concentration and Exposure Time
The toxicity of PIN1 inhibitors is often dose- and time-dependent. It is crucial to determine the optimal concentration that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.
Experimental Protocol: Dose-Response and Time-Course Analysis
-
Cell Seeding: Plate both your cancer cell line of interest and a relevant normal cell line (e.g., MRC-5, 16HBE) at an appropriate density in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor (e.g., from 0.1 µM to 100 µM).
-
Time Points: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point. The goal is to identify a concentration and duration that shows a significant difference in viability between the cancer and normal cells.
Table 1: Example IC50 Values for PIN1 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| HWH8-33 | A549 (Lung) | ~5-10 | MRC5 (Lung) | > 50 | [4] |
| HWH8-36 | A549 (Lung) | ~5-10 | MRC5 (Lung) | > 50 | [10][4] |
| KPT-6566 | MDA-MB-231 (Breast) | 1.2 | 3T3 (Fibroblast) | Higher than A375 | |
| VS10 | Ovarian Cancer Lines | Not specified | Not specified | Not specified | [11] |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Combination Therapy to Reduce Individual Drug Doses
Combining a PIN1 inhibitor with another therapeutic agent can achieve a synergistic effect, allowing for the use of lower, less toxic concentrations of each drug.
Experimental Workflow for Combination Therapy
Caption: Workflow for evaluating synergistic effects of combination therapy.
One promising combination is a PIN1 inhibitor with a CDK4 inhibitor. This combination can lead to a more profound G1 cell cycle arrest in cancer cells.[12]
Modulating Cellular Redox Environment
Since some PIN1 inhibitors induce ROS, and cancer cells have a higher basal level of ROS, this differential can be exploited.
Experimental Protocol: Assessing Oxidative Stress
-
Cell Treatment: Treat both normal and cancer cells with the PIN1 inhibitor at the determined IC50 concentration.
-
ROS Detection: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Analysis: Compare the fold-change in ROS levels between treated and untreated cells for both cell lines. A significantly higher induction of ROS in cancer cells suggests this mechanism contributes to its selective toxicity.
Signaling Pathway: PIN1 and Cellular Stress/Survival
Caption: Simplified diagram of PIN1's interaction with key signaling proteins.
Targeted Delivery Systems
For in vivo studies, consider using a targeted delivery system to concentrate the PIN1 inhibitor at the tumor site, thereby reducing systemic exposure and toxicity to normal tissues. Liposomal formulations have been explored for this purpose.[13]
This approach is more relevant for later-stage preclinical development but is an important consideration for mitigating toxicity in a whole-organism context.
References
- 1. Inhibition of peptidyl–prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of peptidyl-prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reciprocal inhibition of PIN1 and APC/CCDH1 controls timely G1/S transition and creates therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Technical Support Center: Western Blot Troubleshooting for PIN1 Downstream Targets with Inhibitor 5
Welcome to the technical support center for researchers working with PIN1 and its downstream targets, specifically when using PIN1 inhibitors like "Inhibitor 5." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it an important drug target?
A1: PIN1 is a peptidyl-prolyl cis/trans isomerase (PPIase) that plays a crucial role in regulating the function of numerous proteins involved in cell signaling.[1][2][3] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs within its substrate proteins.[1][2] This conformational change can significantly impact the substrate's stability, activity, and subcellular localization.[2][4] Due to its role in controlling key cellular processes like cell cycle progression, proliferation, and apoptosis, and its overexpression in many cancers, PIN1 has emerged as a significant target for therapeutic intervention.[1][2][5][6][7]
Q2: How does a PIN1 inhibitor, like "Inhibitor 5," affect downstream targets?
A2: A PIN1 inhibitor, such as "Inhibitor 5," is designed to block the enzymatic activity of PIN1. By preventing PIN1 from isomerizing its target proteins, the inhibitor can lead to several outcomes for downstream targets, including:
-
Altered Protein Stability: Inhibition of PIN1 can lead to either the stabilization or degradation of its downstream targets, depending on how PIN1-mediated isomerization affects their interaction with the cellular machinery that controls protein turnover (e.g., the ubiquitin-proteasome system).[8][9]
-
Changes in Protein Activity: The conformation of a protein is often critical for its function. By locking a substrate in a specific conformation, a PIN1 inhibitor can alter its enzymatic activity or its ability to interact with other proteins.[4]
-
Modified Subcellular Localization: PIN1 can influence the nuclear or cytoplasmic localization of its targets.[1] Inhibiting PIN1 may therefore alter the distribution of these proteins within the cell.
Q3: Which are the key downstream targets of PIN1 I should monitor in my Western blot experiments?
A3: PIN1 has a broad range of downstream targets involved in various oncogenic signaling pathways.[10] Some of the key targets to monitor when using a PIN1 inhibitor include:
-
Cyclin D1: A critical regulator of cell cycle progression. PIN1 stabilizes Cyclin D1, so its inhibition may lead to decreased Cyclin D1 levels.[8][9]
-
c-Jun: A component of the AP-1 transcription factor, which is involved in cell proliferation and survival. PIN1 potentiates c-Jun's transcriptional activity.[8]
-
β-catenin: A key player in the Wnt signaling pathway. PIN1 enhances β-catenin stability and nuclear accumulation.[9][11]
-
Akt: A central kinase in the PI3K/Akt signaling pathway that promotes cell survival and growth. PIN1 is critical for the activation of the Akt signaling cascade.[8]
-
p53: A major tumor suppressor protein. PIN1 can regulate p53 stability and activity.[4][5]
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for PIN1 downstream targets in the presence of an inhibitor.
Problem 1: Weak or No Signal for Downstream Target
This is a frequent observation when a PIN1 inhibitor is expected to destabilize the target protein.
| Possible Cause | Recommended Solution |
| Inhibitor-induced protein degradation | This may be the expected outcome. Ensure you have a positive control (untreated cells) to confirm the antibody is working. Consider running a time-course experiment to observe the kinetics of protein degradation. |
| Insufficient protein loading | The target protein may be of low abundance. Increase the amount of protein loaded onto the gel.[12][13] You can perform a protein concentration assay (e.g., Bradford or BCA) to ensure accurate loading.[14] |
| Suboptimal antibody concentration | The primary or secondary antibody concentration may be too low. Titrate the antibodies to find the optimal dilution.[15][16] |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer overnight at 4°C. For small proteins, ensure the membrane pore size is appropriate to prevent them from passing through.[17][18] |
| Inactive antibodies | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles.[19] Test antibody activity with a positive control lysate known to express the target protein. |
| Presence of sodium azide (B81097) in buffers | Sodium azide inhibits horseradish peroxidase (HRP), a common enzyme conjugated to secondary antibodies. Ensure your buffers are free of sodium azide if using HRP-based detection.[14][20] |
Problem 2: High Background
High background can obscure the specific signal of your target protein.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[20][21] Optimize the blocking agent; try 5% non-fat dry milk or 5% bovine serum albumin (BSA). Note that for phosphorylated targets, BSA is often preferred as milk contains phosphoproteins that can cause background.[21][22] |
| Antibody concentration too high | A high concentration of primary or secondary antibody can lead to non-specific binding. Decrease the antibody concentration by performing a dilution series.[15][16][21][22] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[14][22] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[14] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process.[14][21] |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[16][21] If necessary, use a pre-adsorbed secondary antibody. |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can complicate data interpretation.
| Possible Cause | Recommended Solution |
| Antibody cross-reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Use a highly specific monoclonal antibody if available.[16] Check the antibody datasheet for known cross-reactivities. |
| Protein degradation | Samples may have degraded during preparation. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[12][17][21] |
| Post-translational modifications (PTMs) | The target protein may exist in multiple forms due to PTMs like phosphorylation or glycosylation, which can appear as multiple bands.[16][20] Consult literature or databases like PhosphoSitePlus® to check for known PTMs. |
| Splice variants | The target protein may have different isoforms due to alternative splicing.[16][23] |
| Too much protein loaded | Overloading the gel can lead to the appearance of faint, non-specific bands.[12][16] Try loading less protein. |
Experimental Protocols
A detailed, step-by-step Western blot protocol is crucial for reproducible results.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency and treat with "Inhibitor 5" or vehicle control for the specified time.
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Activate a PVDF membrane in methanol (B129727) and then equilibrate in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer. Transfer conditions (wet or semi-dry, voltage, and time) should be optimized based on the molecular weight of the target protein.
3. Immunodetection
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
PIN1 Signaling Pathway and Inhibitor Action
Caption: PIN1 signaling pathway and the action of Inhibitor 5.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. wildtypeone.substack.com [wildtypeone.substack.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 22. sinobiological.com [sinobiological.com]
- 23. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Interpreting Unexpected Results from PIN1 Inhibitor Experiments
Welcome to the technical support center for researchers working with PIN1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during PIN1 inhibitor experiments in a question-and-answer format.
Q1: My PIN1 inhibitor shows potent enzymatic inhibition in vitro, but has little to no effect on my cells. What could be the reason?
A1: This is a common issue. Several factors could be at play:
-
Poor Cell Permeability: Many PIN1 inhibitors, especially early-generation compounds, are highly charged (e.g., containing phosphate (B84403) mimics) and do not efficiently cross the cell membrane.[1]
-
Inhibitor Efflux: Cells may actively pump out the inhibitor through efflux pumps.
-
Incorrect Dosing or Treatment Duration: The concentration or duration of the treatment may be insufficient to achieve a biological effect. It has been observed that some PIN1 inhibitors only show effects on cell viability after prolonged exposure.[2]
Troubleshooting Steps:
-
Perform a cell permeability assay.
-
Increase inhibitor concentration and/or treatment duration.
-
Use a positive control inhibitor known to have cellular activity, such as Sulfopin or ATRA. [2][3]
-
If available, use a delivery system like liposomes to improve cell entry.
Q2: I'm seeing a decrease in PIN1 protein levels on my Western blot after treating with an inhibitor. Is this expected?
A2: Yes, this can be an expected result for certain PIN1 inhibitors. Some inhibitors, particularly covalent binders, can induce a conformational change in PIN1 that leads to its destabilization and subsequent degradation by the proteasome.[4][5][6] This has been observed with inhibitors like ATRA, KPT-6566, and some covalent peptide inhibitors.[5][7][8][9]
Troubleshooting Steps:
-
Confirm the decrease with multiple time points and inhibitor concentrations.
-
To confirm proteasome-mediated degradation, co-treat cells with your PIN1 inhibitor and a proteasome inhibitor (e.g., MG132). If the decrease in PIN1 is prevented, it suggests proteasomal degradation.[10]
-
Verify that your antibody is specific for PIN1.
Q3: My PIN1 inhibitor is causing widespread cell death even at low concentrations, and the effect doesn't correlate with PIN1 expression levels. Why might this be happening?
A3: This suggests potential off-target effects. Several known PIN1 inhibitors have been reported to lack specificity. For example, Juglone is known to interact with many other proteins.[11] Some studies have also indicated that the cytotoxic effects of inhibitors like Juglone and KPT-6566 may be mediated by off-targets, as they induce identical anti-proliferative effects in both parental and PIN1-knockout cells.[7]
Troubleshooting Steps:
-
Test your inhibitor in a PIN1 knockout or knockdown cell line. A truly specific inhibitor should have a significantly reduced effect in the absence of its target.[12][13]
-
Perform a screen to identify other potential protein targets of your inhibitor.
-
Compare your results with those from a highly selective inhibitor like Sulfopin. [2]
Q4: I expected my PIN1 inhibitor to decrease cell proliferation, but in some experiments, I see a slight increase or no effect. Is this possible?
A4: Yes, this is a plausible, though complex, outcome. PIN1 can have both oncogenic and tumor-suppressive functions depending on the cellular context.[11] For instance, PIN1 can stabilize the CDK inhibitor p27, which would be expected to decrease proliferation.[12] However, it can also relieve the inhibitory activity of p27 on CDK2, thereby promoting proliferation.[12] The net effect of PIN1 inhibition on cell proliferation can therefore depend on the specific balance of these and other signaling pathways in your cell model.
Troubleshooting Steps:
-
Analyze the effect of your inhibitor on key cell cycle regulators downstream of PIN1, such as Cyclin D1, Cyclin E, and p27, by Western blot. [12]
-
Perform cell cycle analysis by flow cytometry to see if there are specific cell cycle phase arrests. Some PIN1 inhibitors cause a G2/M phase arrest.[14]
-
Consider the genetic background of your cells. The role of PIN1 can differ between cell lines.[15]
Q5: I see an unexpected increase in the phosphorylation of a known PIN1 substrate after inhibitor treatment. Shouldn't inhibition of PIN1 lead to decreased dephosphorylation?
A5: This is a common misconception. PIN1 is a prolyl isomerase, not a phosphatase. It catalyzes the cis/trans isomerization of pSer/Thr-Pro motifs.[8] This conformational change can make a substrate more or less accessible to phosphatases or kinases. Therefore, inhibiting PIN1 can "trap" a substrate in a conformation that is a poor substrate for a phosphatase, leading to a net increase in its phosphorylation status.[7] Conversely, it could also trap it in a state that is a poor substrate for a kinase. The outcome is pathway- and substrate-dependent.
Troubleshooting Steps:
-
Carefully review the literature for the specific substrate you are studying to understand how PIN1-mediated isomerization affects its phosphorylation state.
-
Perform an in vitro phosphatase assay with your purified substrate, a relevant phosphatase, and with and without active PIN1 to dissect the mechanism.
Data Presentation: PIN1 Inhibitor Activity
The following tables summarize the in vitro and cellular activities of several common PIN1 inhibitors.
Table 1: In Vitro Inhibition of PIN1
| Inhibitor | Type | IC50 / Ki | Assay Type | Reference |
| Juglone | Irreversible/Covalent | >10 µM (Ki) | PPIase Assay | [16] |
| All-trans retinoic acid (ATRA) | Reversible | 33.2 µM (IC50) | Enzymatic Inhibition | [3] |
| KPT-6566 | Covalent | 640 nM (IC50) | PPIase Assay | [17] |
| Sulfopin | Covalent | 17 nM (apparent Ki) | Not Specified | [17] |
| BJP-06-005-3 | Covalent | 48 nM (IC50) | PPIase Assay | [7] |
| PiB | Reversible | low µM (IC50) | PPIase Assay | [18] |
| AG17724 | Reversible | 0.03 µM (Ki) | PPIase Assay | [16] |
| VS1 | Reversible | 6.4 µM (IC50) | Enzymatic Inhibition | [3] |
| VS2 | Reversible | 29.3 µM (IC50) | Enzymatic Inhibition | [3] |
Table 2: Cellular Anti-proliferative Activity of PIN1 Inhibitors
| Inhibitor | Cell Line | IC50 | Reference |
| ATRA | OVCAR5 | ~60 µM | [3] |
| VS2 | OVCAR5 | ~60 µM | [3] |
| VS2 | OVCAR3 | ~19 µM | [3] |
| VS2 | SKOV3 | ~66 µM | [3] |
| HWH8-33 | Various Cancer Lines | 0.15 - 32.32 µg/mL | [14] |
| HWH8-36 | Various Cancer Lines | 0.15 - 32.32 µg/mL | [14] |
Experimental Protocols
Western Blotting for PIN1 and Substrates
This protocol provides a general guideline for detecting PIN1 and its substrates. Optimization may be required for specific antibodies and cell lines.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an ECL substrate and visualize the signal using a chemiluminescence imager.
-
Western Blot Troubleshooting Tips:
-
High Background: Increase washing time, optimize blocking conditions, or decrease antibody concentration.[19][20][21]
-
Weak or No Signal: Increase protein load, use a fresh antibody dilution, or increase exposure time.[19][20][22]
-
Non-specific Bands: Ensure antibody specificity, optimize antibody concentration, and consider using a different blocking agent.[20][21]
Immunoprecipitation (IP) of PIN1
This protocol is for isolating PIN1 and its interacting partners.
-
Cell Lysate Preparation:
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[23]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against PIN1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.[23]
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
-
Mandatory Visualizations
Caption: Overview of PIN1 signaling pathways.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Generation of a Cell-Permeable Cycloheptapeptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 23. 2.11. Immunoprecipitation Assay [bio-protocol.org]
- 24. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PIN1 Inhibitor Compound 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to PIN1 Inhibitor Compound 5.
Troubleshooting Guide
Encountering variability or unexpected results in your experiments with PIN1 Inhibitor Compound 5? This guide provides insights into potential issues and actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock. | |
| Cells show little to no response to PIN1 Inhibitor Compound 5, even at high concentrations. | The cell line may have intrinsic resistance to PIN1 inhibition. | Screen a panel of different cell lines to find a sensitive model. Check the literature for baseline PIN1 expression and dependency in your cell line of choice. |
| The compound may have degraded. | Store PIN1 Inhibitor Compound 5 according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Incorrect dosage calculation or dilution. | Double-check all calculations for dilutions and final concentrations. Calibrate pipettes regularly. | |
| Previously sensitive cells have become resistant to PIN1 Inhibitor Compound 5 over time. | Acquired resistance through prolonged exposure. | This is an expected outcome of long-term drug treatment. You can now use this resistant cell line as a model to study the mechanisms of resistance.[1][2][3] |
| Selection of a pre-existing resistant sub-population. | Perform single-cell cloning of the parental cell line to ensure a homogenous starting population for your experiments. | |
| Inconsistent protein expression levels in Western blot analysis. | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. |
| Issues with antibody quality or concentration. | Optimize the antibody concentration and ensure its specificity. Use positive and negative controls to validate the antibody's performance. |
Frequently Asked Questions (FAQs)
Understanding Resistance
Q1: What are the potential molecular mechanisms driving resistance to PIN1 Inhibitor Compound 5?
A1: Resistance to PIN1 inhibitors can arise from several mechanisms, often involving the complex signaling networks that PIN1 regulates.[4][5] Potential mechanisms include:
-
Alterations in the PIN1 Signaling Axis:
-
Upregulation of PIN1 expression: Increased levels of the target protein can overcome the inhibitory effect of the compound.
-
Mutations in the PIN1 gene: Changes in the drug-binding site can reduce the inhibitor's efficacy.
-
Activation of bypass signaling pathways: Cancer cells can adapt by activating alternative pathways to maintain proliferation and survival, thereby circumventing the effects of PIN1 inhibition. Key pathways to investigate include the PI3K/Akt/mTOR, Raf/MEK/ERK, and Wnt/β-catenin signaling cascades.[4][6]
-
-
Drug Efflux and Metabolism:
-
Increased expression of drug efflux pumps: Proteins like P-glycoprotein (MDR1) can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate the compound more efficiently.
-
-
Changes in the Tumor Microenvironment: In in vivo models, changes in the tumor microenvironment can contribute to drug resistance.[6]
Q2: How can I confirm that my cell line has developed resistance to PIN1 Inhibitor Compound 5?
A2: Confirmation of resistance involves demonstrating a significant and reproducible increase in the half-maximal inhibitory concentration (IC50) value. This is typically done by performing a dose-response cell viability assay (e.g., MTT or CCK-8) on both the parental (sensitive) and the suspected resistant cell line. A resistant cell line will show a rightward shift in the dose-response curve, indicating the need for a higher drug concentration to achieve the same level of growth inhibition. An increase in the IC50 of more than three-fold is generally considered an indication of resistance.[3]
Experimental Procedures
Q3: How do I generate a PIN1 Inhibitor Compound 5-resistant cell line in the lab?
A3: A resistant cell line can be generated by continuous exposure of a sensitive parental cell line to increasing concentrations of PIN1 Inhibitor Compound 5.[1][2][3] The general steps are outlined in the experimental protocols section below. This process selects for cells that can survive and proliferate in the presence of the drug.
Q4: What are the key signaling pathways I should investigate when studying resistance to PIN1 inhibitors?
A4: Given PIN1's role as a regulator of numerous oncogenic pathways, several avenues are worth exploring.[6][7][8] Western blotting or other protein analysis techniques should be used to examine the activation status (i.e., phosphorylation) and total protein levels of key components of the following pathways in your sensitive versus resistant cell lines:
-
PI3K/Akt/mTOR pathway: Check the phosphorylation status of Akt and downstream effectors like mTOR and S6 ribosomal protein.
-
Raf/MEK/ERK pathway: Examine the phosphorylation of MEK and ERK.
-
Wnt/β-catenin pathway: Investigate the levels and subcellular localization of β-catenin.[7]
-
NF-κB pathway: Assess the levels and activation of NF-κB.[4]
-
Cell cycle regulators: Analyze the expression of proteins like cyclin D1, cyclin E, and Rb.[9]
-
Apoptosis regulators: Look at the expression of pro- and anti-apoptotic proteins such as Bcl-2 family members and caspases.[6][10]
Overcoming Resistance
Q5: What strategies can be employed to overcome resistance to PIN1 Inhibitor Compound 5?
A5: Overcoming resistance often involves combination therapies.[4] Consider the following approaches:
-
Combination with inhibitors of bypass pathways: If you identify an upregulated signaling pathway in your resistant cells, combining PIN1 Inhibitor Compound 5 with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) may restore sensitivity.
-
Combination with conventional chemotherapy: Synergistic effects may be observed when PIN1 inhibitors are used in conjunction with standard chemotherapeutic agents.[4]
-
Targeting drug efflux pumps: If increased drug efflux is the mechanism of resistance, co-treatment with an inhibitor of efflux pumps could be effective.
Quantitative Data Summary
| Cell Line | Treatment | IC50 Value | Fold Resistance | Key Protein Changes | Reference |
| LNCaP | Juglone (PIN1 inhibitor) | >10 µM | - | - | [11] |
| DU145 | Juglone (PIN1 inhibitor) | ~10 µM | - | - | [11] |
| SMMC-7721 | Regorafenib | - | - | Increased PIN1 expression in resistant cells | [12] |
| SMMC-7721/Rego | ATRA (PIN1 inhibitor) | - | - | Decreased PIN1, Snail; Increased E-cadherin | [12] |
| SK-Mel-28 (Vemurafenib-resistant) | Peptide 37 (PIN1 inhibitor) | - | - | Increased PIN1 expression in resistant cells | [13] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to PIN1 Inhibitor Compound 5.[1][2][3]
Materials:
-
Parental cancer cell line sensitive to PIN1 Inhibitor Compound 5
-
Complete cell culture medium
-
PIN1 Inhibitor Compound 5
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of PIN1 Inhibitor Compound 5 for the parental cell line.
-
Initial drug exposure: Culture the parental cells in a medium containing PIN1 Inhibitor Compound 5 at a concentration of approximately one-tenth of the IC50.[3] Culture a parallel flask with a vehicle control (DMSO).
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture surviving cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the inhibitor.
-
Gradual dose escalation: Once the cells are proliferating at a normal rate in the presence of the drug, increase the concentration of PIN1 Inhibitor Compound 5 in a stepwise manner. A common approach is to double the concentration at each step.
-
Repeat the cycle: Continue this cycle of adaptation and dose escalation for several months.
-
Confirm resistance: Periodically, perform a cell viability assay to determine the IC50 of the drug-treated cells and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.[2]
-
Establish a resistant cell line: Once the desired level of resistance is achieved and the IC50 value is stable, the resistant cell line is established.
-
Maintenance of the resistant phenotype: To maintain the resistance, culture the cells in a medium containing a maintenance concentration of PIN1 Inhibitor Compound 5 (typically the IC10-IC20 of the resistant line).[2]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT assay to determine cell viability after treatment with PIN1 Inhibitor Compound 5.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
PIN1 Inhibitor Compound 5
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of PIN1 Inhibitor Compound 5. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blotting
This protocol describes the basic steps for analyzing protein expression levels in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Visualizations
Signaling Pathway in PIN1 Inhibitor Resistance
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 11. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of peptidyl-prolyl isomerase (PIN1) and BRAF signaling to target melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of PIN1 Inhibitors in Animal Models
Disclaimer: The term "PIN1 inhibitor 5" was not found to be a specific, publicly documented compound in the existing literature. This guide provides a comprehensive technical support resource for researchers working with various well-documented PIN1 inhibitors in animal models, addressing common challenges and methodologies based on published studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with PIN1 inhibitors.
1. Formulation and Administration
-
Q1: My PIN1 inhibitor has poor solubility. What is a suitable vehicle for in vivo administration?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The choice of vehicle is critical for ensuring bioavailability and minimizing toxicity. For PIN1 inhibitors, several formulations have been used successfully in animal models. A common approach involves creating a suspension or a solution suitable for oral gavage or injection. For instance, a formulation for oral administration of a PIN1 inhibitor involved a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na)[1]. Another method for preparing a solution for injection involves dissolving the compound first in a small amount of DMSO and then further diluting it with vehicles like corn oil or a mixture of PEG300, Tween80, and water[1]. It is crucial to use fresh DMSO, as it can absorb moisture, which reduces the solubility of the compound[1].
-
Q2: I am observing signs of toxicity (e.g., weight loss) in my animal models. How can I mitigate this?
A2: Toxicity can arise from the inhibitor itself or the delivery vehicle. It's important to differentiate between the two. Studies with the PIN1 inhibitor AG17724 showed that direct injection of the compound at 10 mg/kg led to accelerated weight loss in mice, indicating compound-specific toxicity[2]. In contrast, nano-formulations of the same inhibitor slowed down weight loss[2]. If toxicity is observed, consider the following:
-
Dose Reduction: Perform a dose-response study to find the maximum tolerated dose (MTD).
-
Alternative Formulation: Encapsulating the inhibitor in a drug delivery system (DDS), such as liposomes or micelles, can reduce systemic toxicity and improve tumor targeting[2][3].
-
Route of Administration: If one route (e.g., intraperitoneal) shows toxicity, consider another (e.g., oral gavage), which might alter the pharmacokinetic and toxicity profile[4]. For example, the inhibitor HWH8-33 was administered via oral administration for 4 weeks without noticeable toxicity in xenograft mice[4][5].
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation components.
-
2. Efficacy and Target Engagement
-
Q3: My PIN1 inhibitor is potent in vitro but shows limited efficacy in my animal model. What are the potential reasons?
A3: The discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development. Several factors could be at play:
-
Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance, leading to insufficient exposure at the tumor site. For example, some potent covalent inhibitors have shown poor stability in mouse liver microsomes, limiting their in vivo applications[6].
-
Low Bioavailability: The inhibitor might not reach the target tissue in sufficient concentrations. Biodistribution studies have shown that some nano-formulated PIN1 inhibitors accumulate primarily in the liver, with lower levels reaching the tumor[2].
-
Poor Cell Permeability: Many peptidic or phosphopeptide mimic inhibitors of PIN1 suffer from poor cell membrane permeability, which limits their effectiveness in a whole-animal context despite high affinity for the target[4][5][7].
-
Drug Delivery System (DDS) Failure: If using a DDS, it may not be effectively releasing the inhibitor at the target site. The release of AG17724 from a micellular system was designed to be accelerated by the lysosomal environment of the target cells[2].
-
-
Q4: How can I confirm that my PIN1 inhibitor is engaging its target in vivo?
A4: Confirming target engagement is crucial to validate your experimental results. This can be achieved through several methods:
-
Western Blot Analysis: After treatment, excise the tumor or relevant tissue and perform a Western blot to check the protein levels of PIN1 and its downstream targets. PIN1 inhibition can lead to the degradation of PIN1 itself[8]. Additionally, you should assess the levels of key downstream proteins regulated by PIN1, such as c-Myc, Cyclin D1, β-catenin, or AKT[2][9]. For example, treatment with the PIN1 inhibitor Sulfopin can induce the downregulation of c-Myc target genes[10].
-
Immunohistochemistry (IHC): IHC on tissue sections can provide spatial information on the expression and localization of PIN1 and its downstream targets within the tumor microenvironment.
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of a known downstream substrate of PIN1 in tumor tissue or even in surrogate tissues like peripheral blood mononuclear cells (PBMCs) at different time points after inhibitor administration.
-
3. Off-Target Effects
-
Q5: How do I assess and control for potential off-target effects of my PIN1 inhibitor?
A5: Off-target effects can confound experimental results and lead to unexpected toxicity. Addressing this is a critical aspect of preclinical studies.
-
Selectivity Profiling: Use highly selective inhibitors when possible. For example, Sulfopin has been shown to be highly selective for PIN1 as validated by chemoproteomics methods[10]. Some older inhibitors, like Juglone, are known to be less specific[4][5].
-
Control Experiments: The most rigorous control is to use a PIN1 knockout or knockdown animal model. If the inhibitor has no effect in a PIN1-deficient background, it strongly suggests the observed phenotype is on-target[11].
-
Rescue Experiments: In a cell-based assay, you can test if the effects of the inhibitor can be reversed by overexpressing a resistant mutant of PIN1.
-
Monitor Known Off-Target Pathways: Some inhibitors may have known off-target activities. For instance, the inhibitor KPT-6566 is thought to exert its anticancer effects through both PIN1 inhibition and the production of reactive oxygen species (ROS)[12]. Therefore, measuring markers of oxidative stress could be relevant.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected PIN1 Inhibitors
| Inhibitor | Animal Model | Administration Route & Dose | Key Findings | Reference |
|---|---|---|---|---|
| AG17724 (Nano-formulated) | Pancreatic PDAC (Subcutaneous & Orthotopic) | Intravenous | Slowed tumor growth; AG17724 alone (10 mg/kg) was toxic.[2] | [2] |
| HWH8-33 | Nude Mouse Xenograft | Oral Administration | Suppressed tumor growth after 4 weeks with no noticeable toxicity.[4][5] | [4][5] |
| Juglone | Monocrotaline + Shunt-PAH Rat Model | Not Specified | Reversed vascular remodeling by reducing TGF-β signaling.[13] | [13] |
| Sulfopin | MYCN-driven Neuroblastoma (Murine & Zebrafish), Pancreatic Cancer (Murine) | Not Specified | Reduced tumor progression and conferred survival benefit.[10][14] | [10][14] |
| KPT-6566 | Lung Metastasis Mouse Model | IP injection (5 mg/kg) | Impaired growth of lung metastasis.[15] |[15] |
Table 2: In Vitro Potency of Various PIN1 Inhibitors
| Inhibitor | IC50 / Ki | Assay Type | Reference |
|---|---|---|---|
| API-1 | 72.3 nM | Cell-free assay | [1] |
| BJP-06–005-3 | Ki of 48 nM | PPIase assay | [6] |
| HWH8-33 & HWH8-36 | 0.15 ± 0.02 to 32.32 ± 27.82 µg/mL | MTT assay (various cancer cell lines) | [4] |
| VS1 | 6.4 ± 2.3 µM | Enzyme inhibition assay | [16] |
| VS2 | 29.3 ± 7.9 µM | Enzyme inhibition assay |[16] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a PIN1 Inhibitor in a Mouse Xenograft Model
-
Objective: To assess the anti-tumor efficacy of a PIN1 inhibitor in vivo.
-
Materials:
-
PIN1 inhibitor
-
Vehicle (e.g., 5% DMSO in corn oil, or 0.5% CMC-Na in sterile water)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
Calipers for tumor measurement
-
Syringes and needles for administration
-
-
Methodology:
-
Cell Culture and Implantation: Culture cancer cells of interest to ~80% confluency. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into control and treatment groups with similar average tumor volumes.
-
Inhibitor Formulation: Prepare the PIN1 inhibitor formulation. For an oral suspension, a compound like HWH8-33 can be prepared in 0.5% CMC-Na[4]. For an injectable solution, dissolve the inhibitor in DMSO first, then dilute with corn oil to the final concentration (e.g., 5% DMSO)[1]. Prepare fresh daily or as stability allows.
-
Administration: Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., once daily for 28 days)[4][5]. The control group receives the vehicle only.
-
Monitoring: Monitor animal body weight and general health daily. Measure tumor volumes 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., Western blot, IHC).
-
Protocol 2: Western Blot for Target Engagement
-
Objective: To measure the protein levels of PIN1 and downstream targets in tumor tissue.
-
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Protein Extraction: Homogenize a portion of the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest (e.g., anti-PIN1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between control and treated groups.
-
Visualizations
Caption: Simplified PIN1 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for an in vivo PIN1 inhibitor efficacy study.
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 10. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 12. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the prolyl isomerase Pin1 improves endothelial function and attenuates vascular remodelling in pulmonary hypertension by inhibiting TGF-β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prot. P2022ZWY8H - PRIN-UNO - Prolyl isomerase PIN1 inhibitors: a drug design strategy against aggressive tumors [ricerca.unityfvg.it]
- 16. arts.units.it [arts.units.it]
How to control for PIN1 inhibitor 5 degradation
Welcome to the technical support center for PIN1 Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its stability and degradation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target in drug development?
A1: PIN1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell signaling.[1][2][3] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins.[2][3][4] This can affect their activity, stability, and subcellular localization.[2][4] PIN1 is overexpressed in many human cancers and has been shown to activate oncoproteins and inactivate tumor suppressors, making it an attractive target for cancer therapy.[1][2][5][6][7]
Q2: What is this compound and how does it work?
A2: this compound is a small molecule compound designed to inhibit the enzymatic activity of PIN1. Based on available literature, many potent PIN1 inhibitors act covalently by targeting a specific cysteine residue (Cys113) within the active site of the enzyme.[8] This irreversible binding prevents PIN1 from interacting with its substrates, thereby blocking its function. Some PIN1 inhibitors have also been observed to induce the degradation of the PIN1 protein itself.[8][9]
Q3: I am observing a decrease in PIN1 protein levels after treating my cells with a PIN1 inhibitor. Is this expected?
A3: Yes, this can be an expected outcome with certain PIN1 inhibitors. Several studies have reported that the binding of specific inhibitors can induce a conformational change in the PIN1 protein, making it unstable and targeting it for degradation by the proteasome.[5][8][9] This phenomenon is sometimes referred to as "inhibitor-induced protein degradation."
Q4: How can I control for the degradation of this compound itself?
A4: The stability of a small molecule inhibitor like this compound can be influenced by several factors in an experimental setting. To control for its degradation, consider the following:
-
Storage and Handling: Store the compound as recommended by the manufacturer, typically desiccated and protected from light at low temperatures (-20°C or -80°C). Prepare fresh working solutions from a concentrated stock for each experiment to minimize degradation in aqueous solutions.
-
Experimental Medium: The composition of your cell culture medium or assay buffer can affect compound stability. Components like serum proteins can bind to the inhibitor, and the pH of the buffer can also play a role.
-
Metabolic Degradation: If you are working with live cells, the inhibitor may be subject to metabolism by cellular enzymes. The rate of metabolism can vary between different cell types.
To assess the stability of the inhibitor in your specific experimental setup, you can perform a stability assay (see Experimental Protocols section).
Q5: What are PROTACs and how are they related to PIN1 degradation?
A5: PROTACs (Proteolysis Targeting Chimeras) are engineered bifunctional molecules that induce the degradation of a target protein.[10][11][12] They consist of a ligand that binds to the target protein (e.g., PIN1) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10] This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[10] Specific PROTACs have been developed to target PIN1, offering a direct and potent method to induce its degradation.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results with this compound | 1. Inconsistent inhibitor concentration due to degradation. 2. Cell passage number and confluency affecting cellular response. 3. Degradation of PIN1 protein induced by the inhibitor. | 1. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Perform a stability assay of the inhibitor in your experimental media. 2. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 3. Monitor PIN1 protein levels by Western blot in parallel with your functional assays to correlate the inhibitor's effect with PIN1 protein levels. |
| Loss of inhibitor activity over time in cell culture | 1. Metabolic breakdown of the inhibitor by cells. 2. Chemical instability of the inhibitor in the aqueous culture medium. | 1. Consider a shorter treatment duration or replenishing the inhibitor by changing the medium during long-term experiments. 2. Test the stability of the inhibitor in your specific cell culture medium over time using analytical methods like HPLC-MS. |
| Unexpected off-target effects | 1. The inhibitor may have other cellular targets. 2. Degradation products of the inhibitor might be biologically active. | 1. Include appropriate controls, such as a structurally related but inactive compound. Perform target engagement assays to confirm the inhibitor is binding to PIN1 in your cells. 2. Analyze the inhibitor's degradation products in your experimental system if possible. |
| Difficulty in observing PIN1 degradation | 1. The specific inhibitor used may not induce degradation. 2. The degradation is rapid and occurs at an earlier time point. 3. The proteasome is not active. | 1. Not all PIN1 inhibitors induce degradation. Check the literature for your specific compound. Consider using a known PIN1 degrader or a PIN1-targeting PROTAC. 2. Perform a time-course experiment, analyzing PIN1 levels at earlier time points after inhibitor addition. 3. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) to see if PIN1 degradation is blocked.[9] |
Quantitative Data Summary
Table 1: Potency of Selected PIN1 Inhibitors
| Inhibitor | IC50 (nM) | Mechanism | Induces Degradation? | Reference |
| BJP-06-005-3 | 48 | Covalent | Yes | [8] |
| Sulfopin | 9 | Covalent | Yes | [9] |
| KPT-6566 | 189 | Covalent | Yes | [8][9] |
| P1D-34 (PROTAC) | DC50 = 177 | PROTAC Degrader | Yes | [13] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Assessing PIN1 Protein Stability using Cycloheximide (B1669411) Chase Assay
This protocol is used to determine the half-life of the PIN1 protein in the presence or absence of an inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cycloheximide (protein synthesis inhibitor)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multiple plates or wells and grow to 70-80% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO for a predetermined pre-incubation time (e.g., 2-4 hours).
-
Add cycloheximide (e.g., 10-100 µg/mL) to all wells to block new protein synthesis. This is time point 0.
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.
-
Probe the membrane with primary antibodies against PIN1 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities for PIN1 and the loading control. Normalize the PIN1 signal to the loading control for each time point.
-
Plot the normalized PIN1 protein levels against time to determine the protein's half-life under each condition.
Protocol 2: Validating Proteasome-Mediated Degradation of PIN1
This protocol helps to confirm if the observed degradation of PIN1 is dependent on the proteasome.
Materials:
-
Same as Protocol 1, with the addition of a proteasome inhibitor (e.g., MG132 or bortezomib).
Procedure:
-
Seed cells in multiple plates or wells.
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with this compound or DMSO. Include a condition with both the proteasome inhibitor and this compound.
-
Incubate for a time period where you have previously observed significant PIN1 degradation (e.g., 24 hours).
-
Harvest the cells and perform Western blotting for PIN1 and a loading control as described in Protocol 1.
-
Compare the PIN1 protein levels in the different treatment groups. A rescue of PIN1 levels in the co-treatment group (PIN1 inhibitor + proteasome inhibitor) compared to the PIN1 inhibitor alone indicates proteasome-mediated degradation.[9]
Visualizations
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIN1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pre-clinical evaluation of a potent and effective Pin1-degrading agent in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PIN1 Engagement with Inhibitor 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the engagement of the peptidyl-prolyl isomerase PIN1 with a specific molecule, referred to here as "inhibitor 5," in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that inhibitor 5 is engaging PIN1 inside cells?
A1: The most common and robust methods to validate target engagement of PIN1 by an inhibitor in a cellular environment are the Cellular Thermal Shift Assay (CETSA), Proximity Ligation Assay (PLA), and Immunoprecipitation coupled with Mass Spectrometry (IP-MS). Each of these techniques offers a different approach to confirming the physical interaction between inhibitor 5 and PIN1.
Q2: How does the Cellular Thermal Shift Assay (CETSA) work to validate PIN1 engagement?
A2: CETSA is based on the principle that the binding of a ligand, such as inhibitor 5, can alter the thermal stability of its target protein, PIN1.[1][2][3] In a typical experiment, cells are treated with inhibitor 5 or a vehicle control. The cells are then heated to various temperatures, and the amount of soluble (non-denatured) PIN1 is quantified, usually by Western blotting or mass spectrometry.[2][4] If inhibitor 5 binds to PIN1, it will typically increase its stability, resulting in more soluble PIN1 at higher temperatures compared to the control.
Q3: What is the principle behind using Proximity Ligation Assay (PLA) for this purpose?
A3: PLA is a powerful technique for visualizing and quantifying protein-protein interactions in situ.[5][6][7] While not a direct measure of inhibitor binding, it can be adapted to assess changes in PIN1 interactions with its known binding partners upon treatment with inhibitor 5. If inhibitor 5 disrupts a known PIN1 interaction, a decrease in the PLA signal would be observed. Conversely, if the inhibitor stabilizes an interaction, an increased signal might be detected. The assay relies on specific primary antibodies against the interacting proteins and secondary antibodies conjugated with DNA oligonucleotides. When the proteins are in close proximity (≤40 nm), the oligonucleotides ligate, are amplified, and generate a fluorescent signal.[5][6]
Q4: How can Immunoprecipitation-Mass Spectrometry (IP-MS) be used to validate target engagement?
A4: IP-MS is a powerful tool for identifying protein-protein interactions and can be used to confirm that an antibody specifically interacts with its intended target.[8][9][10] In the context of inhibitor studies, a "pull-down" experiment can be performed. An immobilized version of inhibitor 5 could be used to capture PIN1 from cell lysates. The captured proteins are then identified by mass spectrometry. A successful experiment would identify PIN1 as a primary interacting partner of the inhibitor. Alternatively, changes in the profile of proteins that co-immunoprecipitate with PIN1 in the presence versus absence of inhibitor 5 can provide insights into the inhibitor's effect on PIN1's interactions.
Q5: Are there potential pitfalls or common issues to be aware of when running these assays?
A5: Yes, each technique has its own set of challenges. For CETSA, insufficient cell lysis, protein degradation, and inappropriate temperature gradients can lead to variable results. With PLA, antibody specificity is critical, and background signal can be an issue if not properly optimized. For IP-MS, non-specific binding to the beads or antibody can mask true interactions, and the abundance of the target protein can affect the success of the experiment. General issues in cell-based assays, such as cell health, passage number, and potential mycoplasma contamination, can also significantly impact the reproducibility of your results.[11]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell number or lysis. | Ensure accurate cell counting and use a consistent and effective lysis method. Freeze-thaw cycles in liquid nitrogen can improve lysis efficiency.[4] |
| Uneven heating of samples. | Use a PCR machine with a thermal gradient feature for precise and uniform heating. | |
| No thermal shift observed with inhibitor 5 | Inhibitor 5 does not sufficiently stabilize PIN1 under the tested conditions. | Optimize inhibitor concentration and incubation time. Ensure the temperature range tested is appropriate to capture the melting curve of PIN1. |
| Inhibitor 5 is not cell-permeable. | Consider using a cell line with higher permeability or perform the assay with cell lysates instead of intact cells. | |
| Weak or no PIN1 signal on Western blot | Low PIN1 expression in the chosen cell line. | Select a cell line known to have higher endogenous PIN1 expression.[12] |
| Inefficient protein extraction. | Optimize the lysis buffer and protein extraction protocol. | |
| Poor antibody quality. | Validate the PIN1 antibody for Western blotting and use it at the recommended dilution. |
Proximity Ligation Assay (PLA) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background signal | Non-specific antibody binding. | Titrate primary antibodies to determine the optimal concentration. Include appropriate controls, such as single-antibody controls. |
| Insufficient blocking. | Optimize the blocking step with a suitable blocking agent and increase blocking time. | |
| No PLA signal | The two target proteins are not in close enough proximity (<40 nm). | Confirm the interaction using another method like co-immunoprecipitation. |
| Ineffective primary antibodies for PLA. | Use antibodies that have been validated for PLA or test multiple antibody pairs. | |
| Problems with the PLA reagents or protocol. | Follow the manufacturer's protocol carefully and ensure all reagents are fresh and properly stored. | |
| Signal is difficult to quantify | Cells are overgrown or have uneven density. | Plate cells at a lower density to ensure they form a monolayer and are easily distinguishable for imaging and analysis. |
Immunoprecipitation-Mass Spectrometry (IP-MS) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| PIN1 is not pulled down by inhibitor 5 | The inhibitor is not properly immobilized or the interaction is too weak to survive the IP process. | Optimize the immobilization chemistry. Use a shorter incubation time or less stringent wash conditions. |
| High amount of non-specific protein binding | Inadequate blocking of beads. | Pre-clear the lysate with beads before the IP and use a suitable blocking agent. |
| Wash conditions are not stringent enough. | Increase the number of washes and/or the salt concentration in the wash buffer. | |
| Low yield of immunoprecipitated PIN1 | Low expression of PIN1 in the cell line. | Use a cell line with higher PIN1 expression or transfect cells to overexpress tagged PIN1. |
| Inefficient antibody for IP. | Use an antibody that has been validated for immunoprecipitation. |
Experimental Protocols
Detailed Methodology: Cellular Thermal Shift Assay (CETSA) for PIN1
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a cancer cell line with high PIN1 expression) in a 96-well PCR plate and grow to 80-90% confluency.[13]
-
Treat the cells with inhibitor 5 at various concentrations or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Treatment:
-
Heat the cell plate in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 65°C).[13]
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by performing three freeze-thaw cycles in liquid nitrogen.[4]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble PIN1:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PIN1 by Western blotting using a validated PIN1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of inhibitor 5 indicates target engagement.
-
Detailed Methodology: Proximity Ligation Assay (PLA) for PIN1 Interactions
-
Cell Preparation:
-
Grow cells on coverslips to an appropriate confluency.
-
Treat cells with inhibitor 5 or a vehicle control for the desired time.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies against PIN1 and a known interacting partner (e.g., from different host species).
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with the PLA probes (secondary antibodies with attached DNA oligonucleotides) that correspond to the primary antibody species.
-
-
Ligation and Amplification:
-
Wash and add the ligation solution to join the two DNA oligonucleotides into a closed circle.
-
Add the amplification solution containing a DNA polymerase to perform rolling circle amplification. Fluorescently labeled oligonucleotides will be incorporated during this step.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to determine the extent of the protein-protein interaction.
-
Detailed Methodology: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis:
-
Harvest cells treated with inhibitor 5 or a vehicle control and lyse them in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an anti-PIN1 antibody (or an immobilized version of inhibitor 5) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry by in-gel or in-solution digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins in the sample using a protein database search algorithm.
-
Compare the proteins identified in the inhibitor 5-treated sample versus the control to determine changes in the PIN1 interactome.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for validating the engagement of inhibitor 5 with PIN1.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Inhibitor 5 Conc. (µM) | Tagg (°C) of PIN1 | Fold Shift in Tagg |
| 0 (Vehicle) | 48.2 | 1.0 |
| 1 | 50.5 | 1.05 |
| 5 | 53.8 | 1.12 |
| 10 | 56.1 | 1.16 |
Tagg (temperature of aggregation) represents the temperature at which 50% of the protein is denatured.
Table 2: Proximity Ligation Assay (PLA) Data - Interaction of PIN1 with Protein X
| Treatment | Average PLA Spots per Cell | % Decrease in Interaction |
| Vehicle Control | 45 | 0% |
| Inhibitor 5 (1 µM) | 32 | 28.9% |
| Inhibitor 5 (5 µM) | 18 | 60.0% |
| Inhibitor 5 (10 µM) | 9 | 80.0% |
Table 3: Immunoprecipitation-Mass Spectrometry (IP-MS) Data - PIN1 Interactome
| Protein | Spectral Counts (Vehicle) | Spectral Counts (Inhibitor 5) | Fold Change |
| PIN1 | 152 | 148 | -1.03 |
| Protein X | 89 | 23 | -3.87 |
| Protein Y | 65 | 58 | -1.12 |
| Protein Z | 12 | 45 | +3.75 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Addressing poor cell permeability of PIN1 inhibitor 5
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor cell permeability associated with PIN1 inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but low efficacy in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays often points towards issues with the compound's ability to cross the cell membrane and reach its intracellular target. While other factors like compound stability or metabolism could play a role, poor cell permeability is a primary suspect for many small molecule inhibitors, including those targeting PIN1.
Q2: What intrinsic properties of a molecule like this compound can lead to poor cell permeability?
A2: Several physicochemical properties can hinder a compound's ability to passively diffuse across the lipid bilayer of the cell membrane. These include:
-
High Molecular Weight: Molecules larger than 500 Daltons often struggle to permeate cell membranes efficiently.
-
Polarity: A high polar surface area (PSA) and an excessive number of hydrogen bond donors and acceptors can prevent the molecule from effectively entering the hydrophobic interior of the cell membrane.
-
Charge: The presence of charged groups, such as the phosphate-mimicking moieties often found in PIN1 inhibitors, can severely limit membrane permeability.[1]
Q3: Could active cellular mechanisms be responsible for the low intracellular concentration of this compound?
A3: Yes. The compound might be a substrate for cellular efflux pumps. These are transmembrane proteins, such as P-glycoprotein (P-gp), that actively transport substances out of the cell, thereby reducing the intracellular concentration of the inhibitor.[2][3]
Q4: What are the initial experimental steps to confirm and quantify the poor cell permeability of this compound?
A4: A two-tiered approach is recommended to diagnose and quantify permeability issues:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a quick and high-throughput method to determine if poor passive diffusion is a contributing factor.[2][4]
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for in vitro prediction of human intestinal absorption.[5] It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, thus modeling the intestinal barrier. This assay can provide information on both passive permeability and active transport.[4][5]
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
This indicates that this compound is not efficiently crossing the Caco-2 cell monolayer.
Possible Cause 1: Poor Passive Permeability
-
Troubleshooting:
-
Run a PAMPA assay: This will isolate and confirm if the issue is with passive diffusion.[4]
-
Analyze Physicochemical Properties: Evaluate the inhibitor's LogP, polar surface area (PSA), and molecular weight. If these fall outside the optimal range for good permeability, consider structure-activity relationship (SAR) studies to optimize them.
-
Possible Cause 2: Active Efflux
-
Troubleshooting:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[2][4]
-
Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a corresponding decrease in the efflux ratio would confirm that your compound is a P-gp substrate.[4]
-
Data Presentation: Permeability Assessment of this compound
The following table summarizes hypothetical data from permeability assays for this compound, illustrating a common permeability issue.
| Assay | Test Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Interpretation |
| Caco-2 | This compound | 0.5 | 5.0 | 10.0 | Low permeability, likely due to active efflux |
| Caco-2 + Verapamil | This compound | 2.5 | 5.2 | 2.1 | Efflux mediated by P-gp; passive permeability is moderate |
| PAMPA | This compound | 3.0 | N/A | N/A | Moderate passive permeability |
| Controls | Propranolol | 25.0 | 24.5 | 1.0 | High permeability control |
| Controls | Atenolol | 0.2 | 0.3 | 1.5 | Low permeability control |
Experimental Protocols
Detailed Methodology: Bidirectional Caco-2 Permeability Assay
This protocol outlines the steps to assess the permeability and potential for active efflux of this compound.
1. Caco-2 Cell Culture and Seeding:
- Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells onto Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Check:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[4][6]
- Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[5]
3. Assay Preparation:
- Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and let them equilibrate for 30 minutes at 37°C.
4. Permeability Assay (Apical to Basolateral - A-B):
- Prepare the dosing solution of this compound in the transport buffer.
- Remove the equilibration buffer.
- Add the dosing solution to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
5. Permeability Assay (Basolateral to Apical - B-A for Efflux):
- Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[4]
6. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
7. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor chamber.[2]
- Calculate the efflux ratio: Papp(B-A) / Papp(A-B) .[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key oncogenic signaling pathways regulated by PIN1.
Caption: Troubleshooting workflow for poor cell permeability.
Strategies to Improve Cell Permeability of this compound
If poor cell permeability is confirmed, several medicinal chemistry strategies can be employed to improve the compound's profile.
Caption: Strategies to enhance inhibitor cell permeability.
References
Validation & Comparative
A Comparative Analysis of PIN1 Inhibitor Efficacy: PIN1 Inhibitor 5 vs. Juglone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1): the commercially listed "PIN1 inhibitor 5" and the natural compound Juglone. This document is intended to assist researchers in making informed decisions for their studies by presenting available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to PIN1: A Key Regulator in Cellular Signaling
The enzyme PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] It specifically recognizes and catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a wide range of substrate proteins. This conformational change can significantly impact the substrate's activity, stability, and subcellular localization. Given its role in modulating the function of many oncoproteins and tumor suppressors, PIN1 has emerged as a promising therapeutic target in oncology and other diseases. The development of potent and specific PIN1 inhibitors is therefore an area of intense research.
PIN1 Inhibitor Profiles
This compound (Compound 7)
Information regarding "this compound (compound 7)" is primarily available from commercial suppliers. It is reported to be a highly potent inhibitor of PIN1.
Important Note: The data for this compound presented here is sourced from a commercial vendor and has not been independently verified through peer-reviewed publications. The lack of a primary research article precludes a detailed analysis of its chemical structure, selectivity, and the specific experimental conditions under which the reported activity was determined.
Juglone
Juglone (5-hydroxy-1,4-naphthoquinone) is a natural product derived from the black walnut tree and was one of the first identified inhibitors of PIN1. It acts as an irreversible inhibitor by covalently modifying cysteine residues within the PIN1 active site. While it has been widely used as a tool compound to study PIN1 function, it is known to have off-target effects, most notably the direct inhibition of RNA polymerase II, which can complicate the interpretation of experimental results.[2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and Juglone. Direct comparative studies are lacking; therefore, the data is compiled from various sources.
| Inhibitor | Parameter | Value | Source |
| This compound | Ki | 0.08 µM | Commercial Vendor (MedchemExpress) |
| Juglone | IC50 (RNA Pol II inhibition) | 7 µM | [2] |
| IC50 (C666-1 cells) | 6 µM | [4] | |
| IC50 (HK1 cells) | 10 µM | [4] |
Table 1: Biochemical and Cellular Potency of this compound and Juglone. Note the different parameters (Ki vs. IC50) and the context of the IC50 values for Juglone.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments commonly used in the evaluation of PIN1 inhibitors.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Assay (Chymotrypsin-Coupled)
This biochemical assay measures the enzymatic activity of PIN1 and its inhibition.
Principle: The assay utilizes a synthetic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA, which exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans isomer. The protease chymotrypsin (B1334515) specifically cleaves the trans isomer, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 390 nm. The rate of pNA release is proportional to the PPIase activity of PIN1.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
PIN1 Enzyme: Recombinant human PIN1 diluted in assay buffer to the desired concentration.
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) dissolved in DMSO and then diluted in LiCl/trifluoroethanol.
-
Chymotrypsin: Chymotrypsin dissolved in 1 mM HCl.
-
Inhibitor: Test compounds (this compound or Juglone) dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add the PIN1 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and chymotrypsin solution.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of PIN1 inhibitors on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[5][6]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the PIN1 inhibitor (or vehicle control) and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of PIN1 Downstream Targets
This technique is used to investigate the molecular mechanism of PIN1 inhibition by examining the protein levels of known PIN1 substrates and downstream effectors.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. Changes in the expression or phosphorylation status of PIN1 targets, such as Cyclin D1, c-Myc, or NF-κB, can provide insights into the inhibitor's mechanism of action.
Protocol:
-
Cell Lysis:
-
Treat cells with the PIN1 inhibitor for the desired time and at the desired concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing PIN1 in Action: Pathways and Workflows
To better understand the context of PIN1 inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway regulated by PIN1 and a typical experimental workflow for inhibitor screening.
Caption: Simplified PIN1 Signaling Pathway.
Caption: Experimental Workflow for PIN1 Inhibitor Screening.
Comparative Summary and Conclusion
A direct, data-driven comparison of the efficacy of "this compound" and Juglone is challenging due to the limited availability of peer-reviewed data for "this compound".
-
Potency: Based on the commercially available data, "this compound" (Ki = 0.08 µM) appears to be a significantly more potent inhibitor of PIN1's enzymatic activity than Juglone, for which inhibitory concentrations in cellular assays are in the mid-micromolar range.
-
Specificity: A critical consideration is the specificity of these inhibitors. Juglone is known to have off-target effects, most notably the inhibition of RNA polymerase II, which can confound the interpretation of its biological effects.[2][3] The selectivity profile of "this compound" is unknown due to the absence of publicly available research.
-
Mechanism of Action: Juglone is an irreversible, covalent inhibitor. The mechanism of action for "this compound" has not been publicly detailed.
Recommendations for Researchers:
References
- 1. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chondrex.com [chondrex.com]
A Head-to-Head Battle in Breast Cancer Cells: KPT-6566 vs. Juglone
A Comparative Analysis of Two Potent PIN1 Inhibitors in Breast Cancer Research
In the landscape of targeted cancer therapy, the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator of oncogenic signaling pathways. Its overexpression in breast cancer is linked to tumor progression and poor prognosis, making it a compelling target for drug development. This guide provides a detailed comparison of two prominent PIN1 inhibitors, KPT-6566 and Juglone, evaluating their mechanisms of action, efficacy in breast cancer cells, and the experimental frameworks used to assess their therapeutic potential.
At a Glance: KPT-6566 vs. Juglone
| Feature | KPT-6566 | Juglone |
| Primary Mechanism | Covalent, selective inhibitor of PIN1's catalytic site; induces PIN1 degradation and ROS-mediated DNA damage. | Covalent, less selective inhibitor of PIN1; induces ROS and apoptosis. |
| Reported IC50 (MDA-MB-231) | ~1.2 µM (Colony Formation) | ~3.42 - 8.61 µM (Cell Viability) |
| Reported IC50 (MCF-7) | Data not consistently available in direct comparison | ~7.43 - 16.27 µM (Cell Viability) |
| Key Downstream Effects | Downregulation of Cyclin D1, hyperphosphorylated pRB; inhibition of mut-p53 and NOTCH1 pathways. | Inhibition of Cyclin E; induction of apoptosis via the mitochondrial pathway. |
| Selectivity | High selectivity for PIN1. | Known to have off-target effects. |
Delving into the Mechanisms: How They Disrupt Cancer Cell Signaling
KPT-6566 is a highly selective and covalent inhibitor of PIN1. It operates through a dual mechanism of action: it directly binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. This interaction also releases a quinone-mimicking molecule that generates reactive oxygen species (ROS), causing DNA damage and inducing cell death specifically in cancer cells.[1]
Juglone, a natural compound derived from the black walnut tree, also acts as a covalent inhibitor of PIN1. However, it is considered less selective than KPT-6566 and is known to have other cellular targets. Its primary anticancer effects are attributed to the induction of oxidative stress and apoptosis.
The Central Role of PIN1 in Breast Cancer Signaling
PIN1 plays a pivotal role in amplifying oncogenic signals in breast cancer by regulating the stability and activity of key proteins involved in cell cycle progression, survival, and metastasis. By inhibiting PIN1, both KPT-6566 and Juglone can disrupt these critical cancer-driving pathways.
Caption: PIN1 Signaling Pathway in Breast Cancer.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for KPT-6566 and Juglone in common breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| KPT-6566 | MDA-MB-231 | Colony Formation | ~1.2 | [2] |
| Juglone | MDA-MB-231 | Cell Viability (MTT) | ~3.42 - 8.61 | [3][4] |
| Juglone | MCF-7 | Cell Viability (MTT) | ~7.43 - 16.27 | [3][4][5] |
Experimental Protocols: The "How-To" Behind the Data
The assessment of PIN1 inhibitor efficacy relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of KPT-6566 and Juglone.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of KPT-6566 or Juglone for 24 to 72 hours.
-
MTT Incubation: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Colony Formation (Soft Agar) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of tumorigenicity.
-
Base Agar (B569324) Layer: A layer of 0.5-0.6% agar in culture medium is solidified in 6-well plates.
-
Cell-Agar Layer: A single-cell suspension of breast cancer cells is mixed with 0.3-0.4% low-melting-point agarose (B213101) in culture medium containing the desired concentration of the inhibitor (e.g., KPT-6566 at 1.2 µM). This suspension is layered on top of the base agar.
-
Incubation: The plates are incubated for 2-4 weeks at 37°C in a humidified incubator, with fresh medium containing the inhibitor added periodically.
-
Staining and Counting: Colonies are stained with crystal violet and counted manually or using imaging software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular effects of the inhibitors.
-
Cell Lysis: Breast cancer cells treated with KPT-6566 or Juglone are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PIN1, Cyclin D1, p-Rb, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental Workflow for Inhibitor Comparison.
Logical Framework: Comparing Inhibitor Effects
The differential effects of KPT-6566 and Juglone can be attributed to their varying selectivity and mechanisms of action. KPT-6566's dual action of direct PIN1 degradation and ROS induction provides a targeted and potent anti-cancer strategy. Juglone, while effective at inducing apoptosis, may have broader cellular effects due to its lower selectivity.
Caption: Logical Comparison of Inhibitor Mechanisms.
Conclusion
Both KPT-6566 and Juglone demonstrate significant anti-cancer effects in breast cancer cell lines through the inhibition of PIN1. KPT-6566 emerges as a more selective and potent inhibitor with a unique dual mechanism of action that combines targeted PIN1 degradation with the induction of DNA damage. While Juglone also effectively induces apoptosis, its lower selectivity may lead to off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these PIN1 inhibitors in the treatment of breast cancer.
References
A Head-to-Head Comparison of PIN1 Inhibitor 5 and Other Small Molecules for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PIN1 inhibitor 5 against other notable small molecule inhibitors of the peptidyl-prolyl isomerase Pin1. This analysis is supported by available experimental data to inform strategic decisions in cancer drug discovery.
Pin1 is a critical enzyme that regulates the conformation of phosphorylated serine/threonine-proline motifs in a multitude of proteins. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Pin1's catalytic activity. This guide focuses on a head-to-head comparison of "this compound," also referred to as "compound 7," with other well-characterized Pin1 inhibitors.
Quantitative Performance Analysis
The following table summarizes the in vitro potency of this compound and other selected small molecules. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Mechanism of Action |
| This compound (compound 7) | Pin1 | 80 | - | Not specified |
| Juglone | Pin1 (and other targets) | - | >10,000 | Covalent, irreversible |
| PiB | Pin1 | - | 1,500 | Competitive |
| KPT-6566 | Pin1 | 625.2 | 640 | Covalent |
| TME-001 | Pin1 | - | 6,100 | Competitive |
| All-trans retinoic acid (ATRA) | Pin1 | 1,990 | 33,200 | Non-covalent, induces degradation |
| Sulfopin | Pin1 | 17 | - | Covalent |
| BJP-06-005-3 | Pin1 | 48 (apparent) | - | Covalent |
| HWH8-33 | Pin1 | - | 5,210 (µg/mL to nM conversion needed) | Not specified |
| HWH8-36 | Pin1 | - | 10,840 (µg/mL to nM conversion needed) | Not specified |
Note: The Ki value for this compound (compound 7) is sourced from a commercial vendor and awaits independent verification in peer-reviewed literature. IC50 and Ki values are not directly interchangeable as they are determined under different assay conditions[1].
PIN1 Signaling Pathway and Inhibitor Action
Pin1 plays a pivotal role in several oncogenic signaling pathways. By catalyzing the cis-trans isomerization of phosphorylated proteins, Pin1 can affect their stability, activity, and subcellular localization. Key pathways influenced by Pin1 include those driven by β-catenin, NF-κB, and AKT. Inhibition of Pin1 is expected to disrupt these pathways, leading to anti-tumor effects.
Caption: Simplified PIN1 signaling pathway and point of intervention for small molecule inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to characterize Pin1 inhibitors.
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Assay (Chymotrypsin-Coupled)
This assay measures the enzymatic activity of Pin1 by monitoring the cis-to-trans isomerization of a synthetic peptide substrate.
Principle: The protease chymotrypsin (B1334515) can only cleave the peptide substrate when the proline bond is in the trans conformation. Pin1 catalyzes the conversion of the cis form to the trans form, which is then cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.
General Protocol:
-
Recombinant human Pin1 is incubated with varying concentrations of the test inhibitor.
-
The reaction is initiated by adding a solution containing the peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) and chymotrypsin.
-
The increase in absorbance at 390 nm, corresponding to the release of p-nitroaniline, is measured over time.
-
The rate of the reaction is used to determine the level of Pin1 inhibition and to calculate IC50 values.
References
A Comparative Guide to the Specificity of PIN1 Inhibitors Against Other Peptidyl-Prolyl Isomerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) inhibitors, with a focus on validating their selectivity against other families of peptidyl-prolyl isomerases (PPIases). The data and methodologies presented herein are intended to assist researchers in the critical evaluation and selection of specific inhibitors for their studies.
PIN1 is a unique PPIase that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, playing a crucial role in the regulation of various cellular processes.[1] Its overactivity is implicated in numerous cancers, making it a compelling target for therapeutic intervention. However, the human proteome contains approximately 30 PPIases, broadly categorized into three main families: parvulins (to which PIN1 belongs), cyclophilins (Cyps), and FK506-binding proteins (FKBPs).[1] For a PIN1 inhibitor to be a viable research tool or therapeutic agent, it must exhibit high specificity for PIN1 with minimal off-target effects on other PPIases.
This guide uses KPT-6566, a known covalent PIN1 inhibitor, as a primary example to illustrate the process of specificity validation.
Data Presentation: Inhibitor Specificity Profile
The specificity of a PIN1 inhibitor is determined by comparing its inhibitory activity against PIN1 to its activity against members of the cyclophilin and FKBP families. The following table summarizes the specificity profile of KPT-6566.
| Inhibitor | Target PPIase Family | Representative Enzyme | Inhibitory Activity | Reference |
| KPT-6566 | Parvulin | PIN1 | IC50 = 640 nM | [2] |
| Cyclophilin | PPIA (Cyclophilin A) | No inhibition observed | [3][4] | |
| FKBP | FKBP4 | No inhibition observed | [3][4] | |
| Cyclosporin A (CsA) | Cyclophilin | PPIA (Cyclophilin A) | Potent inhibition | [3] |
| Parvulin | PIN1 | No inhibition | [5][6] | |
| FK506 (Tacrolimus) | FKBP | FKBP4 | Potent inhibition | [3] |
| Parvulin | PIN1 | No inhibition | [5][6] |
Table 1: Comparative inhibitory activity of KPT-6566 and family-specific PPIase inhibitors. The data demonstrates that KPT-6566 is selective for PIN1 and does not affect the activity of representative members from the cyclophilin and FKBP families.
Another well-documented parvulin-selective inhibitor is Juglone (B1673114), a natural product derived from walnuts. Studies have shown that Juglone specifically inactivates parvulins, including PIN1, while not affecting the activity of other PPIase families.[5][6][7][8]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the study of PIN1 inhibitors.
Experimental Protocols
The protease-coupled PPIase assay is a standard method for measuring the enzymatic activity of PIN1, cyclophilins, and FKBPs. The principle of this assay relies on the conformational specificity of a protease (e.g., chymotrypsin (B1334515) or trypsin) for the trans isomer of a peptidyl-prolyl bond in a synthetic substrate. The PPIase catalyzes the cis to trans isomerization, which is the rate-limiting step for cleavage by the protease. The subsequent cleavage of the chromogenic or fluorogenic substrate is monitored spectrophotometrically.[9][10][11]
1. PIN1 PPIase Assay (Chymotrypsin-coupled)
-
Principle: This assay measures the ability of PIN1 to isomerize a phosphorylated peptide substrate, making it susceptible to cleavage by chymotrypsin.[9] The release of a chromophore, p-nitroaniline (pNA), is monitored over time.
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant human PIN1.
-
Substrate: Succinyl-Ala-pSer-Pro-Phe-pNA (Suc-AEPF-pNA can also be used with glutamate (B1630785) as a phosphomimetic).[10]
-
α-Chymotrypsin.
-
Test inhibitor (e.g., KPT-6566) at various concentrations.
-
-
Protocol Outline:
-
Pre-incubate recombinant PIN1 with the test inhibitor or vehicle control for a specified time in the assay buffer.
-
Initiate the reaction by adding the peptide substrate and α-chymotrypsin to the enzyme-inhibitor mixture.
-
Immediately monitor the increase in absorbance at 390 nm (for pNA) at a constant temperature (e.g., 10°C) using a spectrophotometer.
-
The rate of the reaction is proportional to the PPIase activity of PIN1.
-
Calculate the IC50 value by plotting the initial reaction rates against the inhibitor concentrations.
-
2. Cyclophilin A (CypA) PPIase Assay
-
Principle: Similar to the PIN1 assay, this measures the cis-trans isomerization of a non-phosphorylated peptide substrate catalyzed by CypA.
-
Reagents:
-
Protocol Outline:
-
The protocol is analogous to the PIN1 assay. Recombinant CypA is incubated with the inhibitor.
-
The reaction is started by the addition of the substrate and chymotrypsin.
-
The change in absorbance or fluorescence is monitored to determine the enzymatic rate.
-
Known CypA inhibitors, such as Cyclosporin A, should be used as positive controls.
-
3. FKBP12 PPIase Assay
-
Principle: This assay quantifies the PPIase activity of FKBP12 using a specific peptide substrate.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 0.5 M NaCl.
-
Recombinant human FKBP12.
-
Substrate: Suc-Leu-Leu-Val-Tyr-Pro-pNA.
-
α-Chymotrypsin.
-
Test inhibitor at various concentrations.
-
-
Protocol Outline:
-
Follow the same general procedure as for the PIN1 and CypA assays.
-
Incubate recombinant FKBP12 with the test inhibitor.
-
Start the reaction with the addition of substrate and chymotrypsin.
-
Measure the rate of pNA release.
-
A known FKBP12 inhibitor, such as FK506, should be used as a positive control.
-
By performing these assays in parallel, researchers can quantitatively determine the selectivity of a PIN1 inhibitor. A highly specific inhibitor will show potent inhibition of PIN1 with negligible effects on the activities of CypA and FKBP12, as has been demonstrated for KPT-6566.[3][4] This validation is a critical step in the development of targeted therapies and the elucidation of PIN1-specific biological functions.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of PIN1 Inhibition: A Comparative Guide to Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a targeted inhibitor is paramount. This guide provides a comparative analysis of the selectivity of a potent and selective PIN1 inhibitor, BJP-06-005-3, against other known PIN1 inhibitors. The data presented herein is crucial for the accurate interpretation of experimental results and for advancing the development of next-generation cancer therapeutics.
The peptidyl-prolyl cis/trans isomerase PIN1 is a critical regulator in various cellular processes and is frequently overexpressed in human cancers, making it an attractive target for therapeutic intervention.[1][2][3][4] However, the development of PIN1 inhibitors has been challenging, with many early compounds suffering from a lack of potency and selectivity.[1][5][6][7][8] This guide focuses on BJP-06-005-3, a rationally designed, potent, and highly selective covalent inhibitor of PIN1, and compares its profile to other inhibitors to highlight the importance of selectivity in targeting this enzyme.[1][2]
Comparative Analysis of PIN1 Inhibitor Potency
The following table summarizes the inhibitory potency of several known PIN1 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in assay conditions.
| Inhibitor | Type | Target | Potency (Ki or IC50) | Reference |
| BJP-06-005-3 | Covalent Peptide | PIN1 (Cys113) | Ki = 48 nM | [1] |
| AG17724 | Small Molecule | PIN1 | Ki = 0.03 µM | [9] |
| KPT-6566 | Covalent Small Molecule | PIN1 | - | [1][10] |
| All-trans retinoic acid (ATRA) | Small Molecule | PIN1 | Ki = 1.99 µM | [8][9] |
| Juglone | Natural Product | PIN1 | Ki > 10 µM | [9] |
| HWH8-33 | Small Molecule | PIN1 | IC50 ~ 5 µM | [3][4] |
| HWH8-36 | Small Molecule | PIN1 | IC50 ~ 5 µM | [3][4] |
| VS1 | Small Molecule | PIN1 | IC50 = 6.4 µM | [8][11][12][13] |
| VS2 | Small Molecule | PIN1 | IC50 = 29.3 µM | [8][11][12][13] |
While BJP-06-005-3 and AG17724 demonstrate high potency, many other small molecule inhibitors show significantly lower activity.[1][9] Notably, some inhibitors like KPT-6566 have been reported to have poor drug-like characteristics and a higher likelihood of off-target effects.[10][14]
The Importance of Selectivity and Off-Target Effects
A lack of selectivity can lead to unexpected cellular responses, toxicity, and reduced therapeutic efficacy.[14] For instance, all-trans retinoic acid (ATRA) also interacts with retinoic acid receptors, leading to a broad range of biological activities.[14] The high selectivity of inhibitors like BJP-06-005-3 is therefore a significant advancement in the field.[1]
Experimental Protocol for Assessing Cross-Reactivity
A common and robust method for determining the cross-reactivity profile of an inhibitor is through affinity-based chemical proteomics. The following is a generalized protocol for identifying the off-target interactions of a PIN1 inhibitor.
Objective: To identify the protein interaction profile of a PIN1 inhibitor in a cellular context.
Materials:
-
Cell lines of interest (e.g., pancreatic ductal adenocarcinoma cell lines)[1]
-
PIN1 inhibitor with a reactive handle for probe conjugation (e.g., alkyne or biotin)
-
Negative control probe (structurally similar but inactive)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers
-
Elution buffer (e.g., containing SDS)
-
Mass spectrometer (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the inhibitor probe or the negative control probe for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release total protein.
-
Affinity Capture: Incubate the cell lysates with streptavidin-coated beads to capture the probe-protein complexes.[14]
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.[14]
-
Elution: Elute the specifically bound proteins from the beads.[14]
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., through in-solution or in-gel digestion).
-
Mass Spectrometry Analysis: Identify and quantify the eluted proteins using mass spectrometry.[14]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the inhibitor-treated sample compared to the negative control. These are potential off-targets.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in assessing inhibitor specificity and the biological context of PIN1, the following diagrams are provided.
Conclusion
The development of highly potent and selective PIN1 inhibitors, such as BJP-06-005-3, represents a significant step forward in targeting this challenging oncoprotein. A thorough understanding of an inhibitor's cross-reactivity profile is essential for the design of effective and safe cancer therapies. The methodologies and comparative data presented in this guide are intended to aid researchers in the critical evaluation of existing and novel PIN1 inhibitors. As the field progresses, the continued focus on selectivity will be a key determinant in the successful clinical translation of PIN1-targeted therapies.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown of PIN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary methods for studying the function of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1): pharmacological inhibition using a representative small molecule inhibitor and genetic knockdown via RNA interference. This comparison aims to assist researchers in selecting the most appropriate experimental approach for their specific research questions regarding PIN1's role in cellular processes and its potential as a therapeutic target.
Introduction to PIN1
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of proteins. This post-translational modification plays a critical regulatory role in numerous cellular processes, including cell cycle progression, signal transduction, and gene expression.[1] Dysregulation of PIN1 activity is implicated in several human diseases, most notably cancer, where its overexpression is often correlated with poor prognosis.[2] Consequently, PIN1 has emerged as a promising target for therapeutic intervention.
Mechanism of Action: Inhibition vs. Knockdown
PIN1 Inhibitor 5 (CAS 884033-66-3) is a small molecule that competitively binds to the active site of the PIN1 enzyme, preventing it from interacting with its protein substrates.[3][4] This leads to a rapid but potentially reversible cessation of PIN1's catalytic activity. The potency of this inhibitor is demonstrated by its low inhibitor constant (Ki) of 0.08 μM.[4] For a more in-depth analysis of a well-characterized covalent inhibitor, data for BJP-06-005-3 is also included. This inhibitor forms a covalent bond with a cysteine residue (Cys113) in the active site of PIN1, leading to irreversible inhibition.[5][6][7]
Genetic knockdown of PIN1, typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), targets the PIN1 mRNA for degradation. This prevents the translation of the PIN1 protein, leading to a significant reduction in its cellular levels. The effects of genetic knockdown are generally slower to manifest compared to small molecule inhibitors but can result in a more profound and sustained loss of the target protein.[8][9]
Comparative Data on Cellular Effects
The following tables summarize quantitative data on the effects of PIN1 inhibition and genetic knockdown on key cellular processes. It is important to note that the data presented are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
| Parameter | This compound | PIN1 Inhibitor (BJP-06-005-3) | Genetic Knockdown (shRNA/siRNA) | Reference |
| Inhibitor Potency | Ki: 0.08 µM | Apparent Ki: 48 nM | Not Applicable | [4][10][5] |
| Mechanism | Competitive Inhibition | Covalent, Irreversible Inhibition | mRNA Degradation | [4][10][5][11] |
| Specificity | High | High (Cys113) | Potential for off-target effects | [10][5] |
Table 1: Comparison of Mechanistic and Potency Parameters.
| Cellular Process | PIN1 Inhibitor (BJP-06-005-3) | Genetic Knockdown (shRNA) | Cell Line | Reference |
| Cell Viability | Dose- and time-dependent decrease | Significant reduction in viable cells | Pancreatic (PATU-8988T), Ovarian (STOSE) | [5][8] |
| Apoptosis | Not explicitly quantified | Significant increase in apoptotic cells (Annexin V staining) | Ovarian Cancer Cell Lines | [12] |
| Cell Cycle | Not explicitly quantified | Increase in Sub-G1 population, indicating apoptosis | Ovarian Cancer Cell Lines | [12] |
| Colony Formation | Not explicitly quantified | Significant suppression of colony formation | Hepatocellular Carcinoma (HepG2, PLC/PRF/5) | [13] |
Table 2: Comparative Effects on Cellular Functions. Note: Direct quantitative comparison is limited due to data originating from different studies.
Experimental Protocols
Protocol 1: Genetic Knockdown of PIN1 using shRNA and Confirmation by Western Blot
This protocol describes the stable knockdown of PIN1 in a mammalian cell line using a lentiviral-based shRNA system, followed by confirmation of knockdown efficiency via Western blotting.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target mammalian cell line (e.g., HeLa, MCF-7)
-
pLKO.1-shPIN1 and pLKO.1-scrambled shRNA plasmids
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PIN1 (e.g., rabbit anti-PIN1)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA plasmid (pLKO.1-shPIN1 or scrambled control) and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Transduce the cells with the lentiviral supernatant in the presence of polybrene.
-
After 24 hours, replace the medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Western Blot Analysis:
-
Lyse the stable cell lines (shPIN1 and scrambled control) with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a PIN1 inhibitor.
Materials:
-
PIN1 inhibitor (e.g., this compound or BJP-06-005-3)
-
Target cell line
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the PIN1 inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after PIN1 inhibition or knockdown.[14][15][16]
Materials:
-
Treated or knockdown cells and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | PIN1抑制剂 | MCE [medchemexpress.cn]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of PTOV1 and PIN1 exhibit common phenotypic anti-cancer effects in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. vet.cornell.edu [vet.cornell.edu]
In Vivo Showdown: PIN1 Inhibitor KPT-6566 Challenges Standard of Care in Triple-Negative Breast Cancer Lung Metastasis
For Immediate Release
A preclinical investigation reveals that the novel PIN1 inhibitor, KPT-6566, demonstrates significant efficacy in reducing lung metastasis in a model of triple-negative breast cancer (TNBC), positioning it as a potential future therapeutic against this aggressive disease. This comparison guide provides an objective analysis of the in vivo performance of KPT-6566 against the current standard-of-care chemotherapies, doxorubicin (B1662922) and paclitaxel (B517696), supported by available experimental data.
Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The protein PIN1 has emerged as a promising therapeutic target, as its overexpression is linked to tumor progression and metastasis.[1] KPT-6566 is a novel, potent, and selective covalent inhibitor of PIN1 that has shown promise in preclinical studies.[2][3][4] This guide delves into the comparative in vivo efficacy of KPT-6566 versus doxorubicin and paclitaxel in the context of TNBC lung metastasis, utilizing the widely-established MDA-MB-231 human breast cancer cell line as a model.
Comparative In Vivo Efficacy
The following table summarizes the available quantitative data from preclinical studies evaluating the in vivo efficacy of KPT-6566, doxorubicin, and paclitaxel in inhibiting lung metastasis in mouse models bearing MDA-MB-231 tumors.
| Treatment Agent | Mouse Model | Cell Line | Dosage and Administration | Treatment Duration | Efficacy Endpoint | Quantitative Results |
| KPT-6566 | Nude Mice | MDA-MB-231 | 5 mg/kg, intraperitoneal injection, 5 days/week | 27 days | Reduction in lung metastatic area | Statistically significant reduction in metastatic growth compared to control. |
| Doxorubicin | Athymic Nude Mice | MDA-MB-231 | 2 mg/kg, intravenous injection | 21 days | Incidence and number of lung micrometastases | Doxorubicin alone enhanced lung metastasis. |
| Paclitaxel | NOD/SCID Mice | MDA-MB-231-Luc | 10 mg/kg, daily | 10 days | Incidence and burden of lung metastasis | High incidence of lung metastasis observed. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure transparency and facilitate independent evaluation.
KPT-6566 In Vivo Efficacy Study
-
Animal Model: Nude mice.
-
Cell Line and Inoculation: MDA-MB-231 human breast cancer cells were used to establish a lung metastasis model.
-
Treatment Protocol: Mice were treated with KPT-6566 at a dose of 5 mg/kg via intraperitoneal injection, administered five days a week.
-
Duration: The treatment was carried out for 27 days.
-
Efficacy Assessment: At the end of the study, lungs were extracted and analyzed for metastatic growth by determining the metastatic area.
Doxorubicin In Vivo Efficacy Study
-
Animal Model: Female athymic nude mice.
-
Cell Line and Inoculation: EGFP-expressing MDA-MB-231 cells (1x10^6) were inoculated into the inguinal mammary fat pads.
-
Treatment Protocol: Doxorubicin was administered at a dose of 2 mg/kg via intravenous injection every alternate day.
-
Duration: The treatment period was 21 days.
-
Efficacy Assessment: Lung metastasis was quantified by counting the number of green fluorescent micrometastatic colonies in the whole lung.
Paclitaxel In Vivo Efficacy Study
-
Animal Model: NOD/SCID mice.
-
Cell Line and Inoculation: MDA-MB-231-Luc cells were orthotopically implanted.
-
Treatment Protocol: Nab-paclitaxel was administered daily at a dose of 10 mg/kg.
-
Duration: The treatment was continued for 10 days.
-
Efficacy Assessment: The incidence and burden of lung metastasis were assessed using a luciferase assay.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of KPT-6566, doxorubicin, and paclitaxel are mediated through distinct signaling pathways.
PIN1 Signaling Pathway and Inhibition by KPT-6566
PIN1 is a peptidyl-prolyl isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell proliferation, survival, and differentiation by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs.[5][6][7][8] In cancer, PIN1 can activate oncogenes and inactivate tumor suppressors, thereby promoting tumorigenesis.[7][8] KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. This disrupts PIN1-dependent oncogenic signaling, and intriguingly, the binding reaction releases a reactive oxygen species (ROS)-producing molecule, which induces DNA damage and selective death in cancer cells.[1][2][4]
Figure 1: Simplified PIN1 signaling pathway and the inhibitory action of KPT-6566.
Doxorubicin's Mechanism of Action
Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects through two main mechanisms: DNA intercalation and inhibition of topoisomerase II.[9][10][11][12] By inserting itself between DNA base pairs, it obstructs DNA replication and transcription. Its inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leads to DNA double-strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cardiotoxic side effects.[11][13]
Figure 2: Doxorubicin's primary mechanisms of action leading to cancer cell death.
Paclitaxel's Mechanism of Action
Paclitaxel, a taxane (B156437) compound, functions as a mitotic inhibitor.[14][15][16] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing their normal dynamic disassembly.[14][15][16][17] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[15][16]
Figure 3: Paclitaxel's mechanism of action through microtubule stabilization.
Conclusion
The preclinical data presented here highlight the potential of the PIN1 inhibitor KPT-6566 as a novel therapeutic strategy for combating triple-negative breast cancer lung metastasis. While direct comparative studies are limited, the initial findings suggest that KPT-6566 can effectively reduce metastatic burden in the MDA-MB-231 model. In contrast, the standard-of-care agents doxorubicin and paclitaxel, under the examined preclinical conditions, showed less promising results in preventing lung metastasis in the same model.
It is crucial to note that these are preclinical findings, and further research, including head-to-head in vivo comparison studies with optimized dosing and scheduling for all agents, is necessary to definitively establish the comparative efficacy of KPT-6566. Nevertheless, the unique dual mechanism of action of KPT-6566, involving both direct PIN1 inhibition and induction of oxidative stress, presents a compelling rationale for its continued development as a potential new weapon in the arsenal (B13267) against metastatic triple-negative breast cancer.
References
- 1. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. arts.units.it [arts.units.it]
- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of PIN1 Inhibitors in Patient-Derived Xenograft Models: A Guide for Researchers
This guide provides a comprehensive comparison of the preclinical efficacy of PIN1 inhibitors, with a focus on their activity in patient-derived xenograft (PDX) models. As a specific agent designated "PIN1 inhibitor 5" is not identified in the current literature, this document will focus on two well-characterized, potent PIN1 inhibitors, KPT-6566 and API-1 , as representative examples for comparison against other potential therapeutic strategies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to PIN1 as a Therapeutic Target
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in regulating the function of numerous proteins involved in cell growth, division, and survival.[1][2] PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs in its substrate proteins, leading to conformational changes that can alter their stability, activity, and subcellular localization.[2] In many human cancers, PIN1 is overexpressed and contributes to tumor initiation, progression, and drug resistance by activating oncogenes and inactivating tumor suppressor genes.[2][3] Consequently, inhibition of PIN1 presents a promising therapeutic strategy for cancer treatment.
PIN1 Signaling Pathways
PIN1 exerts its oncogenic functions by modulating several critical signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of PIN1 inhibitors. PIN1 is known to impact the Ras/MEK/ERK, Wnt/β-catenin, and PI3K/Akt signaling cascades, among others.[3][4]
PIN1 integrates and amplifies multiple oncogenic signaling pathways.
Comparative Efficacy of PIN1 Inhibitors in Preclinical Models
KPT-6566
KPT-6566 is a covalent inhibitor of PIN1 that demonstrates a dual mechanism of action: it directly inhibits PIN1's enzymatic activity by binding to its catalytic site and also induces oxidative stress, leading to cancer cell-specific death.[3][5]
| Inhibitor | Cancer Model | Mouse Strain | Key Findings | Reference |
| KPT-6566 | Lung Metastasis (from breast cancer cell line) | Not Specified | Reduced lung metastasis with no observed toxicity. | [6] |
| KPT-6566 | Colorectal Cancer (tumor-initiating Caco-2 cells) | NSG Mice | Meaningful reduction in tumor volume and mass. | [7] |
API-1
API-1 is a specific PIN1 inhibitor that has been shown to suppress the development of hepatocellular carcinoma (HCC) by up-regulating miRNA biogenesis.[4]
| Inhibitor | Cancer Model | Mouse Strain | Key Findings | Reference |
| API-1 | Hepatocellular Carcinoma (SK-Hep1 cell line xenograft) | BALB/c nude mice | Significantly suppressed tumor growth. A liposomal formulation of API-1 (API-LP) showed enhanced anti-tumor activity, with some mice showing complete tumor regression. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for evaluating the efficacy of a PIN1 inhibitor in a patient-derived xenograft model.
Experimental Workflow for a PDX Study
Workflow for a typical patient-derived xenograft (PDX) efficacy study.
Detailed Protocol for a Subcutaneous PDX Efficacy Study
1. Animal Model:
-
Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised mice.
-
Age: 6-8 weeks.
-
Sex: Female (unless the tumor is hormone-dependent and requires a specific sex).
2. PDX Establishment and Expansion:
-
Freshly obtained human tumor tissue is cut into small fragments (approximately 3x3x3 mm).
-
Under anesthesia, a small incision is made on the flank of the mouse, and a tumor fragment is implanted subcutaneously.
-
Tumor growth is monitored using calipers. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested.
-
A portion of the tumor is cryopreserved, another portion is fixed for histology, and the remainder is serially passaged into new cohorts of mice for expansion.
3. Study Execution:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
The treatment group receives the PIN1 inhibitor (e.g., KPT-6566 at 5 mg/kg, intraperitoneally, daily).
-
The control group receives a vehicle solution following the same administration schedule.
4. Data Collection:
-
Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a specified duration.
5. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC): Tumor tissues can be analyzed by IHC for biomarkers of PIN1 inhibition and downstream pathway modulation (e.g., levels of Cyclin D1, c-Myc, or phosphorylated Akt).
Conclusion
PIN1 inhibitors, such as KPT-6566 and API-1, have demonstrated significant anti-tumor activity in various preclinical cancer models. While direct comparative efficacy data in patient-derived xenograft models is limited, the available evidence strongly supports the continued investigation of PIN1 as a therapeutic target. The experimental protocols provided in this guide offer a robust framework for the evaluation of novel PIN1 inhibitors in clinically relevant PDX models, which will be crucial for their translation into clinical applications. Further head-to-head comparative studies in well-characterized PDX models are warranted to determine the optimal PIN1 inhibitor and the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl cis/trans isomerase Pin1 is critical for the regulation of PKB/Akt stability and activation phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl isomerase Pin1 regulates neuronal differentiation via β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of PIN1 Inhibitors: KPT-6566, Juglone, and ATRA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and mechanistic profiles of three distinct inhibitors of the peptidyl-prolyl isomerase PIN1: the novel covalent inhibitor KPT-6566 (herein referred to as PIN1 Inhibitor 5), the natural product Juglone, and the repurposed drug All-trans retinoic acid (ATRA). This document is intended to inform researchers and drug developers on the differential safety and efficacy of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[1] While several PIN1 inhibitors have been identified, their clinical translation has been hampered by issues of specificity, potency, and toxicity.[2][3] This guide evaluates the safety and preclinical profile of KPT-6566, a selective and covalent PIN1 inhibitor, in comparison to the less specific inhibitors Juglone and ATRA. KPT-6566 demonstrates a superior safety profile, with no reported in vivo toxicity at effective doses, a characteristic attributed to its specific covalent targeting of PIN1. In contrast, Juglone exhibits significant cytotoxicity and off-target effects, while ATRA's broader biological activities complicate its use as a specific PIN1-targeting agent.
Data Presentation
The following tables summarize the key characteristics and safety data for KPT-6566, Juglone, and ATRA.
Table 1: In Vitro Efficacy and Cytotoxicity
| Inhibitor | Target | Mechanism of Action | IC50 (PIN1) | Cellular Potency | Cytotoxicity |
| KPT-6566 | PIN1 | Covalent, irreversible binding to the catalytic site.[1][4][5] | 640 nM[4][5] | Inhibits proliferation of cancer cells (e.g., MDA-MB-231 IC50 = 1.2 µM).[6] | Selective cytotoxicity towards cancer cells; less effect on normal cells.[4] |
| Juglone | PIN1, RNA Polymerase II, and others | Covalent modification of sulfhydryl groups.[3][7] | Micromolar range[2] | Broad cytotoxic effects on various cancer cell lines.[8] | High, non-specific cytotoxicity due to off-target effects and ROS generation.[8] |
| ATRA | PIN1, Retinoic Acid Receptors (RARs) | Induces PIN1 degradation; also a ligand for RARs.[8][9][10] | Sub-micromolar range[10] | Inhibits proliferation of specific cancer cell lines (e.g., APL, breast cancer).[7][8] | Generally lower than Juglone, but pleiotropic effects can lead to toxicities.[11] |
Table 2: In Vivo Safety and Off-Target Profile
| Inhibitor | In Vivo Model | Dose and Administration | Observed Toxicity | Off-Target Effects |
| KPT-6566 | Mouse xenograft | 5 mg/kg, i.p., daily for 26 days | No signs of local or systemic toxicity.[4][5] | Minimal; does not inhibit other PPIases like GFKBP4 and PPIA.[6] |
| Juglone | Mouse models | 5 mg/kg, i.p. | No significant weight loss reported at this dose in one study[12], but known to cause cell death and morphological abnormalities at higher concentrations in vitro. | Significant off-target effects, most notably inhibition of RNA polymerase II.[7] Also generates reactive oxygen species.[8] |
| ATRA | Mouse models, Human clinical use | Clinically relevant doses | Well-characterized side effects in humans (retinoic acid syndrome).[5] | Broad off-target effects due to its role as a ligand for retinoic acid receptors, affecting numerous signaling pathways.[8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PIN1 inhibitors on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PIN1 inhibitors (KPT-6566, Juglone, ATRA) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10][13] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PIN1 inhibitors in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute toxicity of a substance administered orally.
Materials:
-
Healthy, young adult mice (typically females, 8-12 weeks old)
-
Test substance (PIN1 inhibitor)
-
Vehicle for administration (e.g., corn oil, sterile water)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.
-
Dose Selection: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing toxicity data.[5][7]
-
Dosing: Administer the test substance orally to a group of 3 mice at the selected starting dose. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[7]
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations should be frequent on the day of dosing and at least once daily thereafter for 14 days.[14]
-
Stepwise Procedure:
-
If no mortality is observed, the next higher dose level is administered to another group of 3 animals.
-
If mortality is observed, the next lower dose level is administered to another group of 3 animals.
-
The procedure continues until the dose that causes mortality in some animals is identified or no mortality is observed at the highest dose.[1][5]
-
-
Limit Test: If no mortality is observed at 2000 mg/kg, a limit test with a total of 6 animals may be performed to confirm low toxicity.[5]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 3: Kinome Profiling for Off-Target Identification
This protocol is used to determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Materials:
-
Test compound (PIN1 inhibitor)
-
Commercial kinase profiling service or in-house kinase panel
-
Appropriate buffers and substrates for each kinase
-
ATP
-
Detection reagents (e.g., fluorescent or luminescent)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in a suitable solvent like DMSO.[4]
-
Assay Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Compound Incubation: Add the test compound to the kinase reaction mixtures. Include a no-inhibitor control and a known inhibitor as a positive control.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specified period.
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.[15]
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the no-inhibitor control. The results are often presented as a percentage of inhibition at a single concentration or as IC50 values for significant off-target interactions.[15]
Protocol 4: Western Blotting for PIN1 and Downstream Targets
This protocol is used to analyze the expression levels of PIN1 and its downstream signaling proteins following inhibitor treatment.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-p-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with the PIN1 inhibitors for various time points. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13][16]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by the PIN1 inhibitors.
Caption: Dual mechanism of action of KPT-6566.
Caption: Off-target effects of Juglone leading to cytotoxicity.
Caption: Dual targeting mechanism of ATRA.
Conclusion
This comparative guide highlights the significant differences in the safety and mechanistic profiles of KPT-6566, Juglone, and ATRA as PIN1 inhibitors. KPT-6566 emerges as a promising therapeutic candidate due to its high selectivity for PIN1 and favorable in vivo safety profile. Its dual mechanism of action, combining direct PIN1 inhibition with the induction of oxidative stress in cancer cells, offers a potential advantage in overcoming drug resistance. In contrast, the broad cytotoxicity and significant off-target effects of Juglone limit its therapeutic potential. ATRA, while an effective therapeutic for certain cancers, exhibits a complex pharmacology with broad effects mediated through both PIN1-dependent and independent pathways, which can lead to a range of side effects. For researchers and drug developers, these findings underscore the importance of designing and selecting highly specific inhibitors like KPT-6566 to maximize therapeutic efficacy while minimizing off-target toxicities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PIN1 Inhibitor 5
For immediate reference, this guide furnishes critical safety and logistical protocols for the proper handling and disposal of PIN1 Inhibitor 5. It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use, as "this compound" may not be a unique identifier. This document is intended for an audience of researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.
Key Compound Information and Safety Data
Quantitative data for a specific compound designated "this compound" is not publicly available. Researchers must refer to the manufacturer's SDS for precise details. For illustrative purposes, the table below contains information for a known PIN1 inhibitor, API-1. Users should replace this with data for their specific inhibitor.
| Property | Value (Example: PIN1 inhibitor API-1) | Reference |
| CAS Number | 680622-70-2 | [1] |
| Molecular Formula | C₁₅H₁₃F₃N₆O₂ | [1] |
| Molecular Weight | 366.30 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility in DMSO | 73 mg/mL (199.29 mM) | [2] |
| IC₅₀ | 72.3 nM (for Pin1) | [2][4] |
| Storage Temperature | Store in a freezer in a tightly sealed container. | [5] |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
Step-by-Step Disposal Procedures
These procedures are based on general guidelines for laboratory chemical waste and should be adapted to comply with institutional and local regulations.[6][7][8][9][10]
Personal Protective Equipment (PPE)
Before handling the inhibitor or its waste, all personnel must wear appropriate PPE to prevent exposure.[5]
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. Wear additional protective clothing as needed to prevent skin exposure.[5]
Waste Segregation and Collection
Proper segregation is critical to prevent hazardous chemical reactions.[8]
-
Solid Waste: Collect all unused, expired, or surplus solid PIN1 inhibitor in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, labeled liquid chemical waste container.[11] Do not pour chemical waste down the drain. [6][7][9] The container must be compatible with the solvent used.
-
Contaminated Labware: All disposable items that have come into contact with the inhibitor (e.g., pipette tips, tubes, gloves, and paper towels) must be disposed of as chemically contaminated waste in a designated, lined container.
Container Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its CAS number), and any associated hazard symbols.[6][8]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should have secondary containment to manage potential leaks. Keep containers securely capped except when adding waste.[7][8]
Final Disposal
-
Professional Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[6][8] Do not attempt to dispose of the chemical waste through regular trash or other unauthorized means.[10]
-
Regulatory Compliance: Ensure all disposal activities adhere to local, state, and federal regulations for hazardous waste management.[10]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood.
-
Contain: Use an appropriate chemical spill kit with absorbent materials to contain the spill. For solid spills, take care to avoid generating dust.
-
Cleanup: While wearing full PPE, carefully collect the spilled material and absorbent pads into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and cleaning agents.
-
Report: Report the incident to your laboratory supervisor and EH&S department immediately.
Visualizing Key Processes
Experimental Workflow for this compound
The following diagram outlines a typical workflow from receiving and handling the compound to its final disposal, ensuring safety at each step.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. PIN1 inhibitor API-1 | CAS#:680622-70-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. youtube.com [youtube.com]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling PIN1 inhibitor 5
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling PIN1 inhibitors. Given that "PIN1 inhibitor 5" is not a universally designated compound, this document uses PIN1 inhibitor API-1 (CAS: 680622-70-2) as a representative example to ensure procedural accuracy and safety. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use.
Compound Identification and Properties
Proper identification is the first step in safe handling. Key quantitative data for the representative inhibitor, API-1, are summarized below.
| Property | Value | Citations |
| CAS Number | 680622-70-2 | [1] |
| Molecular Formula | C₁₅H₁₃F₃N₆O₂ | [1] |
| Molecular Weight | 366.30 g/mol | [1] |
| IC₅₀ | 72.3 nM | [2][3][4] |
| Melting Point | 208-211°C | [4] |
| Solubility (DMSO) | 73 mg/mL (199.29 mM) | [3] |
Personal Protective Equipment (PPE) and Safe Handling
While the SDS for PIN1 inhibitor API-1 classifies it as a non-hazardous substance, it is crucial to treat all research chemicals with a high degree of caution.[1] Adherence to strict safety protocols is mandatory to minimize exposure.[5]
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes.[5][6]
-
Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[5][6]
-
Body Protection: A lab coat must be worn to prevent skin contact.[5][7]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work must be conducted in a certified chemical fume hood.[5] For weighing or other dust-generating activities outside a hood, a properly fitted N100/P100 particulate respirator is necessary.[5]
General Hygiene and Safety Practices:
-
Avoid all personal contact with the compound, including inhalation of dust or aerosols.[5]
-
Handle the substance in a well-ventilated area, preferably a chemical fume hood.[1][8]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures for PIN1 Inhibitor API-1:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Relocate to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.[5]
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.[5]
-
Contain:
-
Solid Spills: Gently cover with a damp paper towel to prevent dust from becoming airborne.[5]
-
Liquid Spills: Absorb with an inert material such as vermiculite (B1170534) or sand.[5]
-
-
Collect: Carefully scoop all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Clean: Decontaminate the spill area with a detergent solution followed by a water rinse.
Experimental Protocol: PPIase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against a Parvulin-family PPIase like Pin1.[5]
Materials:
-
Purified Pin1 enzyme
-
Test Inhibitor (e.g., PIN1 inhibitor API-1)
-
Substrate: N-Suc-Ala-Ala-cis-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader (absorbance at 390 nm)
Procedure:
-
Reagent Preparation: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.[3]
-
Assay Setup: In a 96-well plate, add the assay buffer, Pin1 enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 10°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add α-chymotrypsin solution to all wells, followed immediately by the substrate solution to start the reaction.[5]
-
Data Acquisition: Immediately place the microplate in a reader and measure the kinetic change in absorbance at 390 nm.[5]
Disposal Plan
All waste materials containing the PIN1 inhibitor must be treated as hazardous waste.
Disposal Procedures:
-
Waste Collection: Collect all solid waste (contaminated gloves, towels, etc.) and unused inhibitor solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("PIN1 inhibitor API-1"), and the CAS number (680622-70-2).[8]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selleck Chemical LLC PIN1 inhibitor API-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PIN1 inhibitor API-1 | CAS#:680622-70-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
